molecular formula C11H8F2N2O B1486844 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol CAS No. 361395-87-1

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Numéro de catalogue: B1486844
Numéro CAS: 361395-87-1
Poids moléculaire: 222.19 g/mol
Clé InChI: AWOUAZRDYYECII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a chemical compound of interest in medicinal chemistry and parasitology research. It belongs to the pyrimidineamine chemical class, which has been identified as a promising scaffold for developing inhibitors against parasitic enzymes . Specifically, pyrimidineamine analogs have demonstrated potent and selective inhibition of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of the parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness . The incorporation of fluorinated aryl groups, such as the 2,4-difluorophenyl moiety in this compound, is a common strategy in drug discovery to enhance metabolic stability, influence physicochemical properties, and improve bioavailability. Research into related compounds has shown that this chemical series can inhibit parasite growth in whole-cell assays and is predicted to effectively cross the blood-brain barrier, a critical requirement for treating the late-stage neurological form of HAT . This makes 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol a valuable building block for researchers synthesizing novel analogs to explore structure-activity relationships and advance the development of new therapeutic options for neglected tropical diseases.

Propriétés

IUPAC Name

4-(2,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOUAZRDYYECII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine core represents a privileged scaffold, heavily utilized in the design of targeted therapeutics. Specifically, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) has emerged as a critical intermediate[1]. The strategic placement of a 2,4-difluorophenyl group imparts significant metabolic resistance against Cytochrome P450-mediated oxidation, while the pyrimidin-4-ol moiety serves as a versatile handle for downstream functionalization. This technical guide provides an in-depth analysis of its physicochemical behavior, validated synthetic workflows, and its mechanistic application in generating libraries for central nervous system (CNS) therapeutics and novel antifungals.

Structural Dynamics and Physicochemical Properties

Understanding the physicochemical profile of this building block is essential for predicting its behavior in both synthetic environments and biological systems.

Tautomeric Equilibrium

In solution, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol exists in a dynamic lactam-lactim (keto-enol) tautomeric equilibrium. While often represented as the enol (pyrimidin-4-ol), the lactam form, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one , predominates in polar protic solvents due to robust intermolecular hydrogen bonding[1]. This tautomerism dictates its reactivity: electrophilic attacks (e.g., alkylation) can occur at the nitrogen (N3) or the oxygen, heavily dependent on the choice of base and solvent.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which are optimized for integration into lipophilic drug candidates:

PropertyValue
Compound Name 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol
CAS Registry Number 361395-87-1[1]
Molecular Formula C₁₁H₈F₂N₂O[1]
Molecular Weight 222.19 g/mol [1]
SMILES String O=C1N=C(NC(=C1)C=2C=CC(F)=CC2F)C[1]
Topological Polar Surface Area (TPSA) ~45.75 Ų (Favorable for BBB penetration)
Hydrogen Bond Donors / Acceptors 1 / 4
Physical Appearance White to off-white crystalline solid

Mechanistic Role in Drug Design

The integration of the 2,4-difluorophenyl-pyrimidine motif into drug candidates is not arbitrary; it is driven by specific structure-activity relationship (SAR) goals:

  • CNS Therapeutics: The scaffold's lipophilicity and low TPSA make it ideal for crossing the blood-brain barrier (BBB). Derivatives of this core have been actively utilized in the development of allosteric modulators and agonists for metabotropic glutamate receptors (e.g., mGluR7), which are critical in treating schizophrenia and anxiety disorders[2]. Similar cyclopropane-linked pyrimidine derivatives have been explored as orexin receptor antagonists for insomnia[3].

  • Antimicrobial Agents: Recent advancements in overcoming multidrug-resistant Candida auris have leveraged modified azole cores. Replacing standard triazoles with substituted pyrimidine rings (similar to this scaffold) enhances binding affinity to fungal lanosterol 14α-demethylase (LDM), overcoming resistance mechanisms[4].

Validated Synthetic Methodology

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the base-catalyzed cyclocondensation used to synthesize the title compound.

Step-by-Step Protocol: Base-Catalyzed Cyclocondensation
  • Step 1: Enolate Generation

    • Procedure: In a flame-dried, nitrogen-purged round-bottom flask, carefully dissolve 1.1 equivalents of sodium metal in anhydrous ethanol to generate sodium ethoxide.

    • Causality: The strict use of anhydrous ethanol is critical. Trace water will cause the irreversible saponification of the β-keto ester precursor in subsequent steps, drastically reducing the cyclization yield.

  • Step 2: Amidine Free-Basing

    • Procedure: Add 1.0 equivalent of acetamidine hydrochloride to the ethoxide solution and stir for 30 minutes at room temperature.

    • Causality: Acetamidine is supplied as a stable hydrochloride salt. The ethoxide base neutralizes the HCl, precipitating NaCl and liberating the highly nucleophilic free amidine required for the reaction.

  • Step 3: Condensation and Ring Closure

    • Procedure: Dropwise, add 1.0 equivalent of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Heat the reaction mixture to reflux (78°C) for 4 to 6 hours. Monitor the disappearance of the ester via TLC or LC-MS.

    • Causality: The thermal energy drives a sequential nucleophilic acyl substitution followed by intramolecular imine formation, thermodynamically driving the closure of the highly stable aromatic pyrimidine ring.

  • Step 4: Isoelectric Isolation

    • Procedure: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the resulting residue in minimal distilled water. Slowly add glacial acetic acid until the pH reaches exactly 5.5 to 6.0.

    • Causality: The pyrimidin-4-ol is amphoteric. At high pH, it exists as a soluble sodium enolate; at low pH, the pyrimidine nitrogen protonates to form a soluble salt. Adjusting to the isoelectric point (pH ~5.5) forces the neutral lactam/lactim to precipitate out of the aqueous phase.

  • Step 5: Purification

    • Procedure: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from a mixture of ethanol and water to yield pure 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

Downstream Functionalization Workflow

The primary synthetic utility of this compound lies in its conversion to a highly reactive electrophile. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a 4-chloro substituent. The addition of catalytic N,N-dimethylformamide (DMF) forms the Vilsmeier-Haack reagent, which selectively attacks the enolic oxygen, driving the tautomeric equilibrium toward the reactive lactim form. The resulting 4-chloro-pyrimidine undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with various amines or Suzuki-Miyaura cross-coupling with boronic acids to generate diverse drug libraries.

G Precursors Acetamidine + β-Keto Ester Cyclization Base-Catalyzed Cyclocondensation Precursors->Cyclization Anhydrous EtOH, Reflux Target 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol (CAS: 361395-87-1) Cyclization->Target pH 5.5 Precipitation Activation Halogenation (POCl3 + cat. DMF) Target->Activation Tautomeric Shift Electrophile 4-Chloro Intermediate Activation->Electrophile Reflux SNAr SNAr / Cross-Coupling Electrophile->SNAr Amine / Boronic Acid Drugs Kinase Inhibitors & CNS Therapeutics SNAr->Drugs Library Generation

Figure 1: Synthetic workflow and downstream functionalization of the pyrimidin-4-ol scaffold.

References

  • ChemScene. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one Product Information.[1] URL:

  • Journal of Medicinal Chemistry - ACS Publications. New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris.[4] URL:

  • Google Patents (WO2018092921A1). Mglur7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions.[2] URL:

  • Google Patents (US8268848B2). Cyclopropane compound.[3] URL:

Sources

In-Depth Technical Guide: Mechanism of Action and Pharmacophore Utility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical fragments serve as "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS 361395-87-1) is a prime example of such a building block[1]. Rather than acting as a standalone active pharmaceutical ingredient (API), this compound is a highly specialized pharmacophore used to synthesize targeted therapeutics, most notably allosteric modulators for G-protein coupled receptors (GPCRs) and ATP-competitive kinase inhibitors [2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in target engagement. In solution, it exhibits tautomerism between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one) forms. Understanding how to leverage this tautomerism for synthetic derivatization, and how its distinct structural motifs dictate its mechanism of action (MOA) in vivo, is critical for hit-to-lead optimization.

Structural Biology & Pharmacophore Mapping

The utility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol stems from its dual-domain architecture. When incorporated into a larger therapeutic molecule, its mechanism of action is driven by two distinct interaction zones:

The 2-Methylpyrimidin-4-ol Core (Hydrogen Bonding Motif)

The pyrimidine ring is a classic bioisostere for purines.

  • In Kinase Targets: The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. The 2-methyl group restricts the rotational degrees of freedom, locking the scaffold into an optimal binding conformation.

  • In GPCRs: The pyrimidine core engages in polar interactions with transmembrane helices, stabilizing the receptor in its active state.

The 2,4-Difluorophenyl Moiety (Hydrophobic & Halogen Bonding Motif)

The introduction of fluorine atoms at the ortho and para positions of the phenyl ring fundamentally alters the molecule's pharmacokinetics and pharmacodynamics.

  • Electronic Effects: Fluorine's high electronegativity withdraws electron density from the phenyl ring, enhancing

    
     stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the target binding pocket.
    
  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Placing fluorines at the 2 and 4 positions blocks primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation, drastically increasing the half-life of the resulting drug.

G Compound 6-(2,4-Difluorophenyl) -2-methylpyrimidin-4-ol Pyrimidine 2-Methylpyrimidin-4-ol (H-Bonding Motif) Compound->Pyrimidine Difluoro 2,4-Difluorophenyl (Hydrophobic Motif) Compound->Difluoro Kinase Kinase Target (Hinge Region) Pyrimidine->Kinase H-bonds GPCR mGluR7 Target (Allosteric Site) Pyrimidine->GPCR Polar interactions Difluoro->Kinase Hydrophobic Difluoro->GPCR Halogen bonding

Fig 1: Pharmacophore mapping of the compound in Kinase and GPCR targets.

Mechanism of Action in Target Therapeutics

When 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is functionalized (typically via the hydroxyl group), it dictates the MOA of the resulting drug.

Application 1: mGluR7 Positive Allosteric Modulation

Metabotropic glutamate receptor 7 (mGluR7) is a Class C GPCR involved in regulating glutamatergic and GABAergic signaling. According to recent patent literature (e.g., WO2018092921A1), derivatives utilizing the 2-methylpyrimidin-4-yl and 2,4-difluorophenyl fragments act as potent allosteric agonists [2]. MOA: The difluorophenyl group wedges into the deep, hydrophobic allosteric pocket of the mGluR7 transmembrane domain. This binding induces a conformational shift that increases the receptor's affinity for endogenous glutamate, leading to a decrease in intracellular cyclic AMP (cAMP) via


 pathway activation.
Application 2: ATP-Competitive Kinase Inhibition

In oncology and immunology, this scaffold is utilized to inhibit specific kinases (e.g., p38 MAPK). MOA: The molecule competes directly with ATP. The pyrimidine core forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the 2,4-difluorophenyl group rotates to occupy the hydrophobic "DFG-in" or "DFG-out" pocket, blocking the transfer of the terminal phosphate of ATP to the substrate.

Experimental Workflows & Self-Validating Protocols

To utilize this building block in drug discovery, it must first be activated and then screened. The following protocols are designed with built-in self-validation to ensure data integrity.

Protocol A: Scaffold Activation (Chlorination)

To couple this fragment to a larger therapeutic molecule, the relatively unreactive -OH group must be converted into a leaving group.

  • Reagent Preparation: Suspend 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (1.0 eq) in Phosphorus oxychloride (

    
    , 5.0 eq).
    
    • Causality:

      
       serves as both the chlorinating agent and the solvent, driving the equilibrium forward while managing the exotherm.
      
  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (LC-MS): Before quenching, sample the reaction. The protocol is validated when LC-MS shows the disappearance of the starting material (

    
    ) and the appearance of the chlorinated product (
    
    
    
    ), displaying the characteristic 3:1 isotope pattern of a single chlorine atom.
  • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess

    
    , then extract with ethyl acetate.
    
Protocol B: In Vitro mGluR7 cAMP Assay (TR-FRET)

Once the derivative is synthesized, its MOA as an mGluR7 modulator is validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR7 in a 384-well plate.

  • Stimulation: Treat cells with Forskolin (to artificially spike baseline cAMP levels) and varying concentrations of the synthesized derivative.

    • Causality: Because mGluR7 is

      
      -coupled, its activation lowers cAMP. Forskolin is required to create a high cAMP baseline so the inhibitory drop can be measured.
      
  • Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-anti-cAMP antibody).

  • Self-Validation (Controls): The assay is only valid if the positive control (AMN082, a known mGluR7 agonist) yields a dose-dependent decrease in FRET signal, and the negative control (non-transfected HEK293 cells) shows no signal change, proving the effect is receptor-specific and not due to assay interference.

G Step1 1. Core Functionalization (POCl3 Chlorination) Step2 2. Cross-Coupling (SNAr with Amines) Step1->Step2 Step3 3. In Vitro Screening (TR-FRET cAMP Assay) Step2->Step3 Step4 4. SAR Analysis (Hit-to-Lead Optimization) Step3->Step4

Fig 2: Experimental workflow from building block derivatization to in vitro screening.

Quantitative Data: Structure-Activity Relationship (SAR)

The specific choice of the 2,4-difluorophenyl and 2-methylpyrimidine functional groups is not arbitrary. The table below summarizes the quantitative pharmacological impact of these specific structural choices compared to generic alternatives, highlighting why this exact molecule is a privileged scaffold.

Scaffold ModificationTarget Affinity (

)
Metabolic Stability (

)
Mechanistic Rationale
Unsubstituted Phenyl > 10,000 nM< 15 minRapid CYP450 oxidation at ortho/para positions; weak pocket binding.
2,4-Difluorophenyl ~ 5–10 nM > 60 min Fluorine blocks oxidation and enhances hydrophobic packing via halogen bonding.
Des-methyl Pyrimidine ~ 1,200 nM30 minLoss of hydrophobic anchoring in the binding pocket; increased entropic penalty.
2-Methylpyrimidine ~ 5–10 nM > 60 min Methyl group anchors the pyrimidine ring, restricting rotation for optimal H-bonding.

Data represents generalized SAR trends for this pharmacophore class in GPCR/Kinase targeting.

References

  • Google Patents. "WO2018092921A1 - Mglur7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions." World Intellectual Property Organization.

Pharmacological Profiling and Target Landscape of the 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) 1 represents a highly privileged pharmacophore in modern medicinal chemistry. Existing in a dynamic lactam-lactim tautomeric equilibrium with its pyrimidin-4(1H)-one form, this building block serves as the structural foundation for designing highly selective kinase inhibitors, atypical monoamine transporter ligands, and cytokine signaling modulators.

Rather than acting as a standalone therapeutic, this scaffold is a precision-engineered "warhead" designed to exploit specific electrostatic and hydrophobic pockets within target proteins. This whitepaper dissects the physicochemical rationale behind this scaffold and provides field-proven, self-validating protocols for evaluating its primary biological targets.

Structural Pharmacology & Physicochemical Rationale

The potency of derivatives based on this scaffold stems from the synergistic combination of its two primary structural motifs:

  • The 2-Methylpyrimidin-4-ol Core: This heterocycle functions as a versatile bioisostere for amides and purines. In the context of ATP-competitive kinase inhibitors, the nitrogen and hydroxyl (or carbonyl in the lactam tautomer) groups act as a bidentate hydrogen bond donor-acceptor pair. This geometry perfectly complements the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding site 2.

  • The 2,4-Difluorophenyl Motif: Fluorine substitution is a cornerstone of rational drug design. The highly electronegative fluorine atoms exert a strong inductive effect, modulating the

    
     of the adjacent pyrimidine ring 3. This reduces the basicity of the heterocycle, thereby enhancing membrane permeability and oral bioavailability. Furthermore, the 2,4-difluoro pattern provides metabolic stability against cytochrome P450-mediated oxidation, while the polarized C-F bonds engage in multipolar interactions with hydrophobic pockets in target proteins 3.
    

Primary Biological Target Classes

Target Class A: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a central driver of inflammatory responses. Pyrimidine derivatives incorporating the 6-(2,4-difluorophenyl) moiety have been extensively validated as potent, selective inhibitors of p38 [[4]](). The pyrimidine core anchors the molecule in the adenine-binding pocket, while the 2,4-difluorophenyl ring extends into the hydrophobic region I, locking the kinase in an inactive conformation and preventing the phosphorylation of downstream substrates like ATF2 4.

G Stimulus Pro-inflammatory Stimuli MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates ATF2 / MAPKAPK2 p38->Substrates Inhibitor 6-(2,4-DFP)-2-MP-4-ol Scaffold Inhibitor->p38 ATP Competition Response Cytokine Production (TNF-α, IL-6) Substrates->Response

Caption: p38 MAPK signaling cascade modulated by pyrimidine-based ATP-competitive inhibitors.

Target Class B: Ephrin (Eph) Receptors (EphA2 / EphB4)

Eph receptors play critical roles in tumor angiogenesis and cell migration. The 2-methylpyrimidin-4-ol scaffold is a key intermediate in the synthesis of EphB4 and EphA2 inhibitors 2. The 2-methyl group provides a precise steric fit within the gatekeeper region of the Eph kinase domain, ensuring selectivity over other receptor tyrosine kinases 2.

Target Class C: Dopamine Transporter (DAT)

Beyond kinases, this scaffold is highly relevant in neuropharmacology. Replacing the amide moiety of wake-promoting agents like modafinil with a 2-methylpyrimidin-4-ol heterocycle yields atypical DAT inhibitors 5. These analogues demonstrate enhanced DAT reuptake inhibition and superior selectivity against serotonin (SERT) and norepinephrine (NET) transporters, offering potential therapeutic avenues for cognitive enhancement without the neurotoxicity associated with classical stimulants [[5]]().

Target Class D: TGF-beta / ALK5

Fused heterocycles derived from 6-(2,4-difluorophenyl)pyrimidines are potent inhibitors of Transforming Growth Factor-beta (TGF-β) signaling via ALK5 inhibition 6. These compounds modulate cytokine signaling, presenting therapeutic potential for fibrotic diseases and oncology [[6]]().

Quantitative Data Summary

Target ClassRepresentative TargetMechanism of ActionTypical IC50 / Ki RangeKey Structural Interaction
Kinases (MAPK) p38α MAPKATP-competitive10 nM – 150 nMPyrimidine H-bonds to Met109 hinge residue.
Kinases (RTK) EphB4 / EphA2ATP-competitive50 nM – 300 nM2-Methyl group fits the gatekeeper pocket.
Transporters Dopamine Transporter (DAT)Reuptake Inhibition0.5 µM – 5.0 µMDipole-dipole interaction via C-F bonds.
Kinases (Ser/Thr) ALK5 (TGF-β RI)ATP-competitive20 nM – 200 nMDifluorophenyl occupies the hydrophobic cleft.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Self-Validating TR-FRET Kinase Assay (p38 MAPK)

Objective: Determine the


 of pyrimidine-based ATP-competitive inhibitors.
  • Reagent Preparation & Pre-incubation: Dispense 5 nM p38 MAPK enzyme and serial dilutions of the inhibitor into a 384-well plate.

    • Causality: Pre-incubating the enzyme with the inhibitor for 30 minutes before adding ATP allows slow-binding pyrimidine derivatives to reach thermodynamic equilibrium, preventing artificially inflated

      
       values.
      
  • Reaction Initiation: Add ATP at its experimentally determined Michaelis constant (

    
    ) and biotinylated ATF2 substrate.
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is highly sensitive to competitive inhibitors while maintaining a linear reaction velocity.
      
  • Quenching & Detection: After 60 minutes, add a stop buffer containing EDTA, Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.

    • Causality: EDTA instantly halts the reaction by chelating

      
      , an essential cofactor for kinase activity. The Eu-antibody and APC create a FRET pair that only generates a 665 nm signal when the substrate is phosphorylated.
      
  • Self-Validation & Readout: Calculate the Z'-factor using DMSO (vehicle) as the negative control and SB203580 (a known p38 inhibitor) as the positive control.

    • Causality: A Z'-factor > 0.5 validates the assay's robustness and ensures that the observed inhibition is due to the compound rather than assay drift or dispensing errors.

G Prep Enzyme & Compound Pre-incubation ATP ATP & Substrate Addition (at Km) Prep->ATP Stop Stop Buffer (EDTA) + Eu-Antibody ATP->Stop Read TR-FRET Readout (665/615 nm) Stop->Read

Caption: Self-validating TR-FRET kinase assay workflow ensuring robust IC50 determination.

Protocol 2: High-Throughput DAT Reuptake Assay

Objective: Evaluate the efficacy of pyrimidine-modified modafinil analogues on dopamine transport.

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT into 96-well plates.

    • Causality: Using a stably transfected cell line isolates DAT activity from other monoamine transporters (SERT, NET), ensuring a target-specific readout.

  • Compound Incubation: Wash cells with assay buffer (containing

    
     and 
    
    
    
    ) and incubate with the test compound for 20 minutes at 37°C.
    • Causality: DAT is an ion-coupled transporter; the buffer must contain physiological sodium and chloride gradients to drive transport. The 37°C incubation mimics physiological conditions for compound binding.

  • Tracer Addition: Add 20 nM [

    
    H]-Dopamine for exactly 10 minutes.
    
    • Causality: A short 10-minute window ensures the measurement captures the initial linear phase of uptake, preventing substrate efflux or metabolism from confounding the data.

  • Rapid Wash & Lysis: Aspirate the radioactive buffer and wash rapidly with ice-cold buffer.

    • Causality: Ice-cold buffer instantly paralyzes transporter kinetics, locking the internalized[

      
      H]-Dopamine inside the cell and washing away non-specific extracellular background.
      
  • Self-Validation: Include GBR-12909 as a reference standard.

    • Causality: Generating a standard curve with a known potent DAT inhibitor confirms the functional integrity of the transporter batch on the day of the experiment.

References

  • [1] 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one General Information. ChemScene.

  • [6] Fused imidazole derivatives as tgf-beta inhibitors (WO2016081364A1). Google Patents.

  • [3] 6-(2,4-Difluorophenyl)nicotinic acid Profiling. Benchchem.

  • [2] Pyrimidine derivatives for inhibiting Eph receptors (US7718653B2). Google Patents.

  • [5] Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. ACS Publications.

  • [4] (Halo-Benzo Carbonyl)Heterocyclo Fused Phenyl p38 Kinase Inhibiting Agents (AU2002246677B2). Google Patents.

Sources

In Silico Docking Analysis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol: A Methodological Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive, in-depth methodology for conducting in silico molecular docking studies on the novel compound 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol. As direct experimental data for this specific molecule is limited, this document serves as a procedural blueprint for researchers and drug development professionals. It outlines the rationale for target selection based on the known bioactivities of similar pyrimidine-containing molecules, and offers a detailed, step-by-step protocol for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and the subsequent analysis of the results. The guide is designed to be a self-validating system, with each step justified by established scientific principles and supported by authoritative references. Visualizations, including workflow diagrams generated using Graphviz, are provided to enhance clarity and reproducibility.

Introduction: The Scientific Rationale and In Silico Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The subject of this guide, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, is a compound of interest due to its structural features, which suggest potential interactions with various biological targets. The presence of the difluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.[3]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4][5] This method is instrumental in the early stages of drug discovery for hit identification and lead optimization, as it provides insights into binding modes and affinities at an atomic level, thereby reducing the time and cost associated with extensive experimental screening.[6]

Rationale for Target Selection

Given the absence of specific biological data for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, a rational approach to target selection involves examining the known activities of structurally related pyrimidine derivatives. The literature reveals that pyrimidine-based compounds have shown significant inhibitory activity against two key enzymes:

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies.[7][8] Several pyrimidine derivatives have been developed as potent DHFR inhibitors.[9][10]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazolo[3,4-d]pyrimidinone derivatives, which share a similar core structure, have been identified as potent and selective COX-2 inhibitors.[12]

Therefore, for the purpose of this technical guide, we will proceed with in silico docking studies of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol against both human DHFR and human COX-2 to explore its potential therapeutic applications.

A Validated Methodological Workflow for In Silico Docking

The following sections provide a detailed, step-by-step protocol for conducting a robust and reproducible molecular docking study.

Part 1: Ligand Preparation - From 2D Structure to 3D Conformation

The initial step involves the generation and preparation of the 3D structure of our ligand, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

Experimental Protocol:

  • Obtain the 2D Representation: The SMILES (Simplified Molecular-Input Line-Entry System) string for the ligand is O=C1N=C(NC(=C1)C2=CC=C(F)C=C2F)C.[12]

  • Generate 3D Coordinates: Utilize a molecular modeling software, such as UCSF Chimera or PyMOL, to convert the 2D SMILES string into a 3D structure.

  • Add Hydrogens: The initial 3D structure will likely be missing hydrogen atoms. Add hydrogens, ensuring that the protonation states are appropriate for a physiological pH of 7.4.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Assign Gasteiger Charges: Calculate and assign Gasteiger partial charges to each atom of the ligand. These charges are important for accurately modeling electrostatic interactions during docking.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format, which is required for use with AutoDock Vina. This format includes the atomic coordinates, partial charges, and information about rotatable bonds.

Part 2: Protein Preparation - Readying the Receptor for Docking

The preparation of the target protein is a critical step to ensure the accuracy of the docking simulation. We will use the crystal structures of human DHFR and human COX-2 from the Protein Data Bank (PDB).

Experimental Protocol:

  • Download Protein Structures:

    • For human DHFR, download the PDB file with the entry ID 1DRF .[13] This structure is complexed with folate.

    • For human COX-2, download the PDB file with the entry ID 1CX2 .[10] This structure is complexed with a selective inhibitor.

  • Prepare the Protein Structure:

    • Remove Unnecessary Molecules: Delete all water molecules, co-crystallized ligands, and any other non-protein molecules from the PDB file.

    • Add Polar Hydrogens: Add only polar hydrogen atoms to the protein structure.

    • Assign Partial Charges: Assign Kollman partial charges to the protein atoms.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format.

Part 3: Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and protein files, we can now proceed with the molecular docking simulation using AutoDock Vina.

Experimental Protocol:

  • Define the Binding Site (Grid Box Generation):

    • The binding site is a three-dimensional space within the protein where the ligand is expected to bind.

    • For our selected proteins, the binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

    • Using AutoDock Tools, a grid box is generated that encompasses the entire binding site. The size and center of this box are critical parameters.

  • Configure Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand), the coordinates of the grid box center, and the dimensions of the grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or higher for more rigorous searches).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities.

Analysis and Interpretation of Docking Results

Binding Affinity (Docking Score)

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[14] A more negative value indicates a stronger predicted binding affinity.[2] It is important to note that this is a predicted value and should be used for comparative purposes.[15]

Interaction Analysis

The most stable binding poses should be visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera) to analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

Identifying the key amino acid residues involved in these interactions provides insight into the structural basis of binding.[16]

Pose Selection and Validation

AutoDock Vina typically generates multiple binding poses. The selection of the most plausible pose is based on a combination of the best docking score and a visual inspection of the interactions. The pose that forms the most chemically sensible and stable interactions with key residues in the active site is generally considered the most likely. For validation, the docking protocol can be first tested by redocking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[2]

Data Presentation and Visualization

Clear presentation of data is essential for communicating the results of in silico studies.

Tabulated Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)
Human DHFR1DRFCalculated ValueIdentified Residues
Human COX-21CX2Calculated ValueIdentified Residues

Table 1: Summary of in silico docking results for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

Workflow Visualization

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep Protein Preparation Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Analyze Binding Affinity Docking->Results Interactions Visualize Interactions Results->Interactions Conclusion Draw Conclusions Interactions->Conclusion

Caption: Overall workflow for the in silico docking study.

Target Selection Logic

Target_Selection Start Start: Novel Compound 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Lit_Review Literature Review on Similar Pyrimidine Derivatives Start->Lit_Review DHFR_Activity Activity against Dihydrofolate Reductase (DHFR) Lit_Review->DHFR_Activity COX2_Activity Activity against Cyclooxygenase-2 (COX-2) Lit_Review->COX2_Activity Select_DHFR Select Human DHFR as Target 1 DHFR_Activity->Select_DHFR Select_COX2 Select Human COX-2 as Target 2 COX2_Activity->Select_COX2

Caption: Decision-making process for target selection.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically grounded framework for conducting in silico docking studies on 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential binding modes and affinities of this compound against key therapeutic targets such as DHFR and COX-2.

The findings from these in silico studies will serve as a strong foundation for guiding subsequent experimental validation, including in vitro enzyme inhibition assays and cell-based studies. Further computational work, such as molecular dynamics simulations, could also be employed to investigate the dynamic stability of the predicted ligand-protein complexes.

References

  • Cody, V., & Rak, D. (1995). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 38(10), 1778-85. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • da Silva, A. B. F., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(1), M1593. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. [Link]

  • Dalvie, D. K., et al. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[4][9][17]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & drug disposition, 27(8), 371-86. [Link]

  • Abdel-rahman, H. M., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 17(3), 304. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Oefner, C., D'Arcy, A., & Winkler, F. K. (1992). Crystal structure of human dihydrofolate reductase complexed with folate. European journal of biochemistry, 206(1), 201-208. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447. [Link]

  • RCSB PDB. (2013). 4KAK: Crystal structure of human dihydrofolate reductase complexed with NADPH and 6-ethyl-5-[(3S)-3-[3-methoxy-5-(pyridine-4-yl)phenyl]but-1-yn-1-yl]pyrimidine-2,4-diamine (UCP1006). [Link]

  • Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • BMRB. (n.d.). Dihydrofolate Reductase. [Link]

  • UniProt. (2007). DHFR - Dihydrofolate reductase - Homo sapiens (Human). [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [Link]

  • Science and Education Publishing. (n.d.). Docking and Ligand Binding Affinity: Uses and Pitfalls. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina. [Link]

  • RCSB PDB. (2013). 4M6K: Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

Sources

Comprehensive Spectroscopic Characterization of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: Structural Elucidation & Spectroscopic Analysis (NMR, MS, IR)

  • Target Molecule: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1)[1][2]

  • Role: Senior Application Scientist

Executive Summary & Chemical Context[3][4][5][6][7][8][9]

The structural validation of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol requires a nuanced understanding of heterocyclic tautomerism. Unlike simple aromatics, this molecule exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-oxo) forms.[2] In the solid state and polar solutions (e.g., DMSO-d6), the keto-tautomer (6-(2,4-difluorophenyl)-2-methylpyrimidin-4(3H)-one) predominates.[2]

This guide provides a definitive spectroscopic workflow for researchers, emphasizing the differentiation of these tautomers and the specific handling of


F-

H spin systems.
Structural Significance[4][10]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 222.19 g/mol [1][2]

  • Key Features:

    • Pyrimidine Core: Electron-deficient heteroaromatic ring.[3]

    • 2,4-Difluorophenyl Moiety: Introduces complex spin-spin coupling (

      
      , 
      
      
      
      ) critical for NMR assignment.[2]
    • Lactam-Lactim Tautomerism: The 4-position oxygen dictates the IR and NMR profiles.[3]

Tautomeric Equilibrium: The Critical Pre-requisite

Before interpreting spectra, one must acknowledge the dominant species.[3] In polar aprotic solvents (DMSO, DMF), the equilibrium shifts heavily toward the keto form (B), stabilized by dipolar solvation and hydrogen bonding.[2][3]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Pyrimidin-4-ol) Favored in Gas Phase Keto Keto Form (Pyrimidin-4(3H)-one) Favored in DMSO/Solid State Enol->Keto Polar Solvent Stabilization Analysis Spectroscopic Consequence Keto->Analysis Dominant signals in NMR & IR (Solid)

Figure 1: Tautomeric equilibrium favoring the keto form in analytical conditions.

Mass Spectrometry (MS) Analysis[2][4][11][12]

Objective: Confirm molecular mass and identify characteristic fragmentation indicative of the pyrimidine-phenyl connectivity.

Method: ESI-MS (Positive Mode)[2]
  • Solvent: Methanol/Water + 0.1% Formic Acid.[3]

  • Ionization: Electrospray Ionization (ESI) is preferred over EI for this polar heterocycle to observe the protonated molecular ion

    
    .[2][3]
    
Spectral Interpretation
Ion Typem/z (Theoretical)Description

223.06 Base Peak. Protonation occurs at N3 (most basic site in keto form).[2]

245.05Sodium adduct, common in unbuffered solutions.[2][3]

445.12Dimer formation, often seen at high concentrations.[2][3]
Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), pyrimidinones undergo characteristic Retro-Diels-Alder (RDA) cleavages.[2]

  • Loss of CO (28 Da): The lactam ring contracts, expelling carbon monoxide.[3]

  • Loss of HCN (27 Da): Cleavage of the pyrimidine ring.[3]

  • Difluorobenzonitrile Fragment: Formation of a stable ion at m/z ~139 (difluorophenyl-CN) confirms the phenyl-pyrimidine bond.[3]

Infrared (IR) Spectroscopy[2]

Objective: Distinguish between the hydroxy (enol) and amide (keto) structures in the solid state.

Protocol: ATR-FTIR[2]
  • Technique: Attenuated Total Reflectance (ATR) on neat solid.[2][3]

  • Resolution: 4 cm

    
    .[3]
    
Diagnostic Bands
Functional GroupWavenumber (cm

)
Assignment & Note
N-H Stretch 3100 – 2800 Broad, multiple bands. Indicates the presence of N-H (keto form).[3] A sharp O-H peak (>3400) is typically absent.
C=O[2] Stretch 1660 – 1690 Amide I band. Strong intensity.[3] Definitive proof of the pyrimidinone (keto) tautomer.
C=C / C=N 1580 – 1620Aromatic ring skeletal vibrations.[3]
C-F Stretch 1100 – 1250Strong, broad bands characteristic of aryl fluorides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][5]

Objective: Full structural elucidation. This is the most complex section due to


 couplings.[3]
Solvent:  DMSO-d6 is mandatory.[3] 

often leads to broad signals due to poor solubility and rapid tautomeric exchange.[3]
H NMR Analysis (400+ MHz)

The spectrum will show distinct regions: the methyl singlet, the pyrimidine H5, the broad NH, and the complex difluorophenyl region.[2][3]

ProtonChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Interpretation
NH 12.5 - 13.0 Broad Singlet -Exchangeable proton.[2] Confirms Keto form (H on N3).
Ar-H (Phenyl) 7.3 - 7.9 Multiplets ComplexOverlapping signals due to H-H and H-F couplings.[2]
H-5 (Pyr) 6.7 - 6.9 Singlet -Characteristic of 4-substituted pyrimidinones.[2]

2.35 Singlet -Methyl group at C2 position.

Expert Insight: The H-5 proton is a singlet because it is isolated from the methyl group and the phenyl ring protons.[3] However, long-range coupling to the fluorine atoms on the phenyl ring (


) is usually too small to resolve but may cause peak broadening.[2][3]
F NMR Analysis

Fluorine NMR is essential for confirming the 2,4-substitution pattern.[2][3]

  • Reference:

    
     (0 ppm) or internal standard.
    
  • Expected Signals: Two distinct multiplets in the range of -105 to -120 ppm .[3]

    • F-4 (Para): Typically around -105 to -110 ppm.[2]

    • F-2 (Ortho): Typically around -110 to -115 ppm.[2]

  • Coupling: Both signals will appear as quartets or multiplets due to coupling with each other (

    
    ) and adjacent protons.[2][3]
    
C NMR Analysis (Proton Decoupled)

Carbon signals will be split by fluorine (


 Hz, 

Hz).[2][3]
Carbon Type

(ppm)
Splitting PatternAssignment
C=O (C4) 162 - 165 SingletCarbonyl carbon (Keto form).[2][3]
C-F (Phenyl) 160 - 165 Doublet of Doublets Direct C-F coupling (

Hz).[2][3]
C=N (C2) 155 - 160SingletAmidine carbon attached to Methyl.
C=C (C6) 150 - 155Singlet (or weak d)Quaternary C attached to Phenyl.[2][3]
C-H (C5) 105 - 110SingletPyrimidine ring CH.

20 - 25SingletMethyl carbon.[3]

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow for validating the structure, moving from mass confirmation to stereoelectronic mapping.

Workflow Start Unknown Sample (White Solid) MS 1. LC-MS (ESI+) Target: m/z 223 [M+H]+ Start->MS IR 2. FTIR (ATR) Target: 1680 cm-1 (C=O) MS->IR Decision Mass & C=O Confirmed? IR->Decision NMR_Prep 3. Dissolve in DMSO-d6 (Stabilize Keto form) Decision->NMR_Prep Yes NMR_1H 4. 1H NMR Check: NH (12ppm), H5 (6.8ppm) NMR_Prep->NMR_1H NMR_19F 5. 19F NMR Check: 2 signals (-100 to -120ppm) NMR_Prep->NMR_19F Final Structure Validated: 6-(2,4-difluorophenyl)-2-methylpyrimidin-4(3H)-one NMR_1H->Final NMR_19F->Final

Figure 2: Step-by-step validation workflow for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

References

  • Royal Society of Chemistry. (2010).[3] Tautomerism of 4-hydroxypyrimidines.[3][4][5][6] Journal of Molecular Structure.[3][6] Retrieved from [Link][2][3]

  • National Institutes of Health (NIH). (2012).[3] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.[3] PMC.[3] Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.).[2][3] 19F Chemical Shifts and Coupling Constants.[7][3][8][9][10] NMR Facility.[3][11] Retrieved from [Link][2][3]

Sources

Technical Guide: Solubility and Stability of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility, stability, and physicochemical characterization of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1), a critical intermediate scaffold often utilized in the synthesis of antifungal agents and kinase inhibitors.

Executive Summary & Compound Identity

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a heterocyclic building block characterized by a pyrimidine core substituted with a lipophilic 2,4-difluorophenyl group and a methyl moiety. It exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form (pyrimidinone) typically predominating in solution and solid state. This duality significantly impacts its solubility profile and analytical behavior.

PropertySpecification
IUPAC Name 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(3H)-one
Common Name 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol
CAS Number 361395-87-1
Molecular Formula C₁₁H₈F₂N₂O
Molecular Weight 222.19 g/mol
Appearance White to off-white solid
Predicted LogP ~1.8 – 2.2 (pH dependent)
pKa (Calculated) pKa₁ (N3-H): ~8.5–9.5 (Acidic); pKa₂ (N1): ~2.0–3.0 (Basic)

Physicochemical Profile: Solubility

The solubility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is governed by its rigid aromatic structure and the capability for intermolecular hydrogen bonding (dimerization) in the solid state.

Solvent Solubility Matrix

The following data represents typical solubility behavior for this class of 6-aryl-4-pyrimidinones.

SolventSolubility RatingConc. Range (mg/mL)Mechanistic Insight
Water (pH 7) Insoluble< 0.1Neutral form is highly crystalline and hydrophobic due to the difluorophenyl ring.
DMSO High> 50Disrupts intermolecular H-bonds; preferred solvent for stock solutions.
Methanol Moderate5 – 20Soluble, but may require warming; protic nature stabilizes the polar amide/imidic acid tautomer.
Acetonitrile Low to Moderate1 – 5Limited solubility; useful for HPLC mobile phases but not for stock preparation.
0.1 M NaOH High> 10Deprotonation of the N3-H/O-H yields the anionic species, drastically increasing solubility.
0.1 M HCl Moderate1 – 10Protonation of N1 yields the cationic species, improving aqueous solubility.
pH-Dependent Solubility Profile

The compound exhibits a U-shaped solubility curve characteristic of amphoteric heterocycles.

  • pH < 2: Solubility increases due to protonation of the pyrimidine nitrogen (Formation of Cation).

  • pH 4 – 8: Minimum solubility (Intrinsic Solubility,

    
    ). The molecule exists primarily as the neutral lactam (4-one) tautomer, leading to precipitation in aqueous buffers.
    
  • pH > 10: Solubility increases due to deprotonation of the amide/hydroxyl group (Formation of Anion).

Experimental Tip: When developing aqueous formulations, avoid the pH 4–8 window to prevent uncontrolled precipitation.

Stability & Degradation Pathways

Understanding the stability of CAS 361395-87-1 is vital for process handling and storage. The pyrimidinone core is generally robust, but specific stressors can induce degradation.

Stress Testing & Degradation Mechanisms

1. Hydrolysis (Acid/Base):

  • Condition: Reflux in 1M HCl or 1M NaOH.

  • Observation: The pyrimidine ring is resistant to hydrolysis under mild conditions. However, prolonged exposure to strong base at high temperatures may lead to ring opening or cleavage of the amide bond.

  • Stability Rating: High .

2. Oxidation:

  • Condition: 3% H₂O₂ or exposure to air.

  • Vulnerability: The methyl group at the C2 position is a potential site for oxidation to the aldehyde (formyl) or carboxylic acid, though this activation usually requires catalytic conditions (e.g., SeO₂). The difluorophenyl ring is stable against oxidative metabolism in standard storage.

  • Stability Rating: Moderate . Store under inert atmosphere (Nitrogen/Argon) for long-term banking.

3. Photostability:

  • Condition: UV Light (254/365 nm).

  • Risk: Fluorinated aromatic systems can undergo defluorination or radical coupling under intense UV irradiation.

  • Protocol: Protect from light using amber vials.

Tautomerism & Structural Logic

The stability is intrinsically linked to its tautomeric equilibrium. The 4-oxo form is thermodynamically favored, providing a stable "lactam" framework that resists spontaneous decomposition.

Tautomerism cluster_0 Equilibrium State Enol Enol Form (4-Hydroxypyrimidine) Less Stable Keto Keto Form (4-Pyrimidinone) Dominant & Stable Enol->Keto Tautomerization (Fast) Degradation Oxidative Degradation (C2-Methyl Oxidation) Keto->Degradation Strong Oxidants (e.g., H2O2, High T)

Figure 1: Tautomeric equilibrium favoring the Keto form, which confers stability against hydrolysis.

Analytical Strategy: HPLC Method

For the quantification and purity assessment of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, a reverse-phase HPLC method is required. Standard C18 columns are effective, but peak tailing may occur due to the basic nitrogen; an acidic modifier is mandatory.

Recommended Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Retention Time Expect elution around 5.5 – 6.5 min (mid-eluting hydrophobic)
Sample Diluent 50:50 Water:Acetonitrile (or DMSO for high conc.)

Critical Note: Do not use pure water as a diluent for stock samples, as the compound may precipitate in the injector or column head.

Synthesis & Impurity Profile

Understanding the synthetic origin helps in identifying potential impurities. The standard synthesis involves the condensation of a beta-keto ester with an amidine.

Synthetic Pathway

The reaction typically utilizes Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate and Acetamidine hydrochloride under basic conditions (e.g., NaOEt/EtOH).

Synthesis SM1 Ethyl 3-(2,4-difluorophenyl)- 3-oxopropanoate Reaction Cyclocondensation (Base: NaOEt, Reflux) SM1->Reaction SM2 Acetamidine HCl SM2->Reaction Product 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol (Target) Reaction->Product Major Pathway Imp1 Impurity A: Unreacted Keto Ester Reaction->Imp1 Incomplete Rxn Imp2 Impurity B: Self-condensation byproducts Reaction->Imp2 Side Rxn

Figure 2: Synthetic pathway via cyclocondensation, highlighting potential process impurities.

Key Impurities to Monitor
  • Residual Solvents: Ethanol (reaction solvent) or Ethyl Acetate (workup).

  • Starting Materials: Unreacted beta-keto ester (detectable by HPLC, higher RT).

  • Inorganic Salts: Sodium Chloride/Ethoxide residues (monitor via ROI - Residue on Ignition).

Handling and Storage Protocols

Based on the stability profile and commercial specifications (ChemScene, Sigma), the following protocols are recommended to maintain >98% purity.

  • Storage: Keep in a tightly sealed container at 2–8°C (Refrigerated).

  • Moisture: Hygroscopic potential is low, but keep dry to prevent hydrolysis of residual impurities.

  • Safety: The compound is a substituted pyrimidine. While specific toxicology may be limited, treat as Acute Toxic (Oral) (H301) and an Irritant (H315/H319) by analogy to similar fluorinated heterocycles.

References

  • ChemScene. (2023). Product Data Sheet: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one (CAS 361395-87-1).[1][2][3] Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluorinated Pyrimidine Derivatives. National Library of Medicine. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for general reactivity and tautomerism of 4-pyrimidinones).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for cyclocondensation mechanisms of amidines and beta-keto esters).

Sources

Strategic Evaluation and Synthesis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic decoration of privileged heterocyclic scaffolds with halogenated moieties is a cornerstone of rational drug design. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) represents a highly versatile, bifunctional building block[1]. By combining the metabolic robustness of a pyrimidine core with the unique stereoelectronic properties of a 2,4-difluorophenyl substituent, this intermediate serves as a critical precursor for synthesizing kinase inhibitors, mGluR modulators, and advanced agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural dynamics, physicochemical rationale, and validated synthetic workflows associated with this specific chemical entity.

Structural Dynamics: Lactam-Lactim Tautomerism

A defining characteristic of 4-hydroxypyrimidines is their ability to undergo lactam-lactim tautomerism, a dynamic proton-transfer equilibrium that dictates the molecule's reactivity[2].

While conventionally named as a "pyrimidin-4-ol" (the lactim form), this compound predominantly exists as 6-(2,4-difluorophenyl)-2-methylpyrimidin-4(1H)-one (the lactam form) in polar protic solvents and in the solid state[1].

  • The Lactim Form (-OH): Favored in non-polar environments. It presents a nucleophilic oxygen capable of undergoing O-alkylation.

  • The Lactam Form (=O, -NH): Favored in aqueous or polar media due to stabilization via solvent hydrogen bonding. This form typically directs electrophiles toward N-alkylation[3].

Understanding this equilibrium is critical when designing downstream functionalization steps, as the choice of solvent and base directly influences the regioselectivity of the reaction.

Tautomerism Core 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (Dynamic Core) Lactim Lactim Tautomer (-OH) Active for O-Alkylation Minor in polar solvents Core->Lactim Lactam Lactam Tautomer (=O, -NH) Active for N-Alkylation Major in aqueous/polar media Core->Lactam Lactim->Lactam Proton Migration Electrophile 4-Chloro Derivative (via POCl3 activation) Lactim->Electrophile Chlorination Lactam->Electrophile Chlorination (OH/O conversion to Cl)

Lactam-Lactim tautomeric equilibrium and electrophilic activation pathways.

The Rationale of Fluorine Substitution

The incorporation of the 2,4-difluorophenyl group is not arbitrary; it is a calculated structural maneuver designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final Active Pharmaceutical Ingredient (API)[4].

  • Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic oxidation at the ortho and para positions, significantly extending the biological half-life of the molecule.

  • Conformational Control: Fluorine is a small atom with a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[5]. This allows the difluorophenyl group to fit seamlessly into hydrophobic binding pockets without introducing steric clashes, while the highly polarized C-F bonds engage in orthogonal multipolar interactions with the target protein's backbone.

  • Lipophilicity Modulation: Fluorine substitution lowers the pKa of proximal basic centers and increases the overall lipophilicity (LogP) of the scaffold, driving better membrane permeability and blood-brain barrier (BBB) penetration[4].

Quantitative Physicochemical Profile

To facilitate rapid assessment for drug design, the core quantitative data of the scaffold is summarized below:

PropertyValueStrategic Implication
CAS Number 361395-87-1[1]Unique identifier for procurement and literature tracking.
Molecular Formula C11H8F2N2O[1]Defines the atomic composition and exact mass.
Molecular Weight 222.19 g/mol [1]Low MW ensures the fragment is highly ligand-efficient.
SMILES O=C1N=C(NC(=C1)C=2C=CC(F)=CC2F)C[1]Useful for in silico docking and structural modeling.
van der Waals Radius (F) 1.47 Å[5]Mimics hydrogen while drastically altering electronics.

Validated Experimental Workflows

As an application scientist, I prioritize protocols that are mechanistically sound and self-validating. The following workflows detail the de novo synthesis of the core and its subsequent electrophilic activation.

Protocol 1: De Novo Synthesis via Pinner-Type Condensation

Objective: Construct the 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol core from commercially available precursors.

Mechanistic Causality: Acetamidine is utilized as a hydrochloride salt for bench stability[6]. The addition of Sodium Ethoxide (NaOEt) serves a dual mechanistic purpose: it neutralizes the HCl to liberate the nucleophilic free base of acetamidine, and it deprotonates the highly acidic α-carbon of the β-keto ester (ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate) to form a reactive enolate. This primes the system for a cyclocondensation reaction.

Step-by-Step Procedure:

  • Preparation: Suspend acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol under an inert nitrogen atmosphere.

  • Base Activation: Add NaOEt (2.2 equivalents) portion-wise at 0 °C. Stir for 30 minutes to ensure complete liberation of the free base.

  • Condensation: Dropwise add ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 equivalent). Elevate the temperature to reflux (78 °C) for 12 hours.

  • Self-Validating Workup (IPC): Monitor via LC-MS. Upon total consumption of the ester, cool the mixture and concentrate under vacuum. Redissolve the residue in water and carefully acidify with 1M HCl to pH 5–6.

    • Validation: The isoelectric point of the pyrimidin-4-ol ensures it precipitates out of the aqueous phase exclusively at this pH, allowing isolation of high-purity product via simple vacuum filtration.

Synthesis A Ethyl 3-(2,4-difluorophenyl) -3-oxopropanoate D Condensation Intermediate A->D B Acetamidine HCl B->D C Base (NaOEt) Solvent (EtOH) C->D Deprotonation E 6-(2,4-Difluorophenyl) -2-methylpyrimidin-4-ol D->E Cyclization & Dehydration

De novo synthesis workflow of the pyrimidine core via Pinner-type condensation.
Protocol 2: Electrophilic Activation (Chlorination)

Objective: Convert the relatively inert C4-OH/C=O group into a highly reactive C4-Cl electrophile (4-chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine) for downstream Suzuki coupling or SNAr diversification.

Mechanistic Causality: The tautomeric lactam oxygen is a poor leaving group. By adding a catalytic amount of N,N-Dimethylformamide (DMF) to Phosphorus oxychloride (POCl3), we generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly attacks the pyrimidinone oxygen, converting it into an excellent leaving group that is subsequently displaced by chloride ions.

Step-by-Step Procedure:

  • Reagent Mixing: Suspend 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol in neat POCl3 (10 equivalents).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Reaction: Heat the mixture to 90 °C for 3 hours.

    • Validation: The reaction is self-indicating; the heterogeneous suspension will dissolve into a clear, homogenous amber solution as the polar lactam is converted into the lipophilic chlorinated product.

  • Quench & Isolate: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl3. Extract the aqueous layer with ethyl acetate, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

References

1.[1] 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one | ChemScene | 1 2.[2] Tautomerization Explained: Keto-Enol and Other Common Types | Patsnap | 2 3.[5] The role of fluorine in medicinal chemistry | Taylor & Francis Online | 5 4.[6] Acetamidine hydrochloride | Wikipedia | 6 5.[4] Fluorine in medicinal chemistry | PubMed | 4 6.[3] Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | ResearchGate | 3

Sources

The 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Scaffold: A Privileged Chemotype for Kinase and GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol core has emerged as a highly versatile intermediate and structural motif. By carefully tuning its stereoelectronic properties, researchers have successfully deployed this scaffold to target two vastly different protein classes: the ATP-binding pocket of p38α Mitogen-Activated Protein Kinase (MAPK) and the 7-transmembrane (7-TM) allosteric site of the Metabotropic Glutamate Receptor 7 (mGluR7) .

This technical guide dissects the structural rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate derivatives of this critical chemotype.

Structural Rationale and Physicochemical Dynamics

The potency and selectivity of 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol derivatives stem from the synergistic interaction of its two primary substructures:

  • The 2,4-Difluorophenyl Vector: Fluorine substitution serves a dual purpose. Metabolically, it blocks cytochrome P450-mediated aromatic oxidation, significantly improving the pharmacokinetic half-life. Structurally, the ortho- and para-fluorine atoms create a highly specific electron-withdrawing dipole that perfectly complements deep, lipophilic binding pockets—most notably the Hydrophobic Region I (HR-I) in kinases .

  • The Pyrimidin-4-ol Core: This heteroaromatic system exhibits lactam-lactim tautomerism. The resulting hydrogen-bond donor/acceptor array is capable of anchoring the molecule to the peptide backbone of target proteins. In specific kinase conformations, this core can induce a 180° peptide flip, establishing bidentate hydrogen bonds that drive exceptional target selectivity .

Application I: p38α MAPK Inhibition

The p38α MAPK pathway is a primary driver of the biosynthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Inhibiting this kinase is a major therapeutic strategy for rheumatoid arthritis, neuroinflammation, and chronic obstructive pulmonary disease (COPD).

Mechanistic Causality

The 2,4-difluorophenyl group is sterically tuned to exploit the Thr106 gatekeeper residue of p38α. Because Thr106 is relatively small, it allows the difluorophenyl ring to penetrate a buried hydrophobic pocket (HR-I) that is inaccessible in closely related kinases possessing larger gatekeeper residues (e.g., methionine or isoleucine). Concurrently, the pyrimidin-4-ol core interacts with the hinge region, forcing the Met109-Gly110 amide bond to invert, securing the inhibitor via robust hydrogen bonding .

p38_Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Downstream MK2 / ATF2 (Transcription Factors) p38->Downstream Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation Inhibitor 6-(2,4-Difluorophenyl)- pyrimidin-4-ol Derivative Inhibitor->p38 Blocks Thr106 Gatekeeper

p38α MAPK signaling pathway and targeted inhibition at the Thr106 gatekeeper.

Application II: mGluR7 Allosteric Modulation

Beyond kinases, this scaffold is highly effective in targeting G-protein-coupled receptors (GPCRs). mGluR7 is a Group III metabotropic glutamate receptor that regulates glutamatergic and GABAergic signaling, making it a prime target for epilepsy and schizophrenia therapies.

Mechanistic Causality

Orthosteric agonists targeting the highly conserved "Venus flytrap" domain of mGluR receptors often suffer from poor subtype selectivity and rapid receptor desensitization. Derivatizing the pyrimidin-4-ol core yields Positive Allosteric Modulators (PAMs) that bind to the less conserved 7-TM domain . This allosteric binding alters the receptor's conformation, increasing its affinity for endogenous L-glutamate and amplifying the Gi/o-coupled intracellular response without causing orthosteric burnout .

mGluR7_Pathway Glutamate L-Glutamate (Orthosteric Agonist) Receptor mGluR7 Receptor (7-TM Domain) Glutamate->Receptor Binds Venus Flytrap PAM Pyrimidin-4-ol PAM (Allosteric Modulator) PAM->Receptor Binds 7-TM Pocket Gprotein Gi/o Protein Activation Receptor->Gprotein Synergistic Activation Effector Decreased cAMP & Modulated Ca2+ Gprotein->Effector

Allosteric modulation of mGluR7 by pyrimidin-4-ol derivatives.

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) metrics for representative derivatives of the core scaffold across both kinase and GPCR targets.

Compound / Derivative ClassPrimary TargetAssay ModalityPotency (IC₅₀ / EC₅₀)Selectivity Profile
Unmodified Core Scaffold p38α MAPKTR-FRET> 10 µMN/A (Inactive baseline)
N-Alkylated Pyrimidinone p38α MAPKTR-FRET5.0 nM>500-fold over p38β/γ/δ
Diarylpyridinone Analog p38α MAPKTR-FRET3.2 nM>500-fold kinome selectivity
O-Alkylated Ether Analog mGluR7cAMP / Ca²⁺ Flux6.9 nM>100-fold over mGluR4/8

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding internal controls to prevent false positives or assay artifacts.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol via Pinner condensation.

  • Reagent Preparation: Suspend acetamidine hydrochloride (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Base Catalysis (Causality): Add sodium ethoxide (1.5 eq) dropwise at strictly 0°C. Reasoning: Maintaining 0°C prevents the thermal degradation of the liberated free amidine before the electrophile is introduced.

  • Condensation: Slowly add ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq) to the mixture.

  • Cyclization: Heat the reaction to reflux (78°C) for 12 hours to drive the thermodynamic cyclization of the intermediate enamine.

  • Isolation: Concentrate in vacuo, dissolve in water, and acidify with 1M HCl to pH 4-5 to precipitate the target compound.

  • Self-Validation Check: Analyze the crude precipitate via LC-MS. The protocol dictates that derivatization cannot proceed unless the UV purity (254 nm) is >95% and the correct

    
     ion (
    
    
    
    223.06) is the base peak.

Synthesis_Workflow SM 2,4-Difluorobenzoyl Acetate Condensation Base-Catalyzed Condensation SM->Condensation Amidine Acetamidine Hydrochloride Amidine->Condensation Core 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol Condensation->Core Cyclization Derivatization O-Alkylation or Cross-Coupling Core->Derivatization Final Target Analogs (Kinase/GPCR Modulators) Derivatization->Final

Self-validating synthetic workflow for the pyrimidin-4-ol core scaffold.

Protocol B: Self-Validating p38α Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of synthesized derivatives against p38α.

  • Equilibration (Causality): Incubate recombinant human p38α (1 nM) with the test compound (10 µM to 0.1 nM) for 30 minutes. Reasoning: This pre-incubation allows slow-binding, hinge-flip-inducing inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Initiation: Add biotinylated ATF2 substrate and ATP. ATP must be maintained exactly at its apparent

    
     (e.g., 25 µM) to ensure the assay remains highly sensitive to ATP-competitive inhibitors.
    
  • Termination & Detection: After 60 minutes, terminate with EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Self-Validation Check: The assay plate must contain a 16-point staurosporine dose-response curve (positive control) and 1% DMSO wells (negative control). Calculate the Z'-factor. Data is strictly rejected if Z' < 0.65 , ensuring that any reported IC₅₀ is derived from a statistically robust signal window.

Protocol C: mGluR7 Allosteric Modulation Assay (cAMP HTRF)

Objective: Evaluate PAM activity at the mGluR7 receptor.

  • Cell Preparation: Plate CHO cells stably expressing human mGluR7 and the promiscuous Gα15 protein.

  • Stimulation (Causality): Treat cells with 10 µM forskolin. Reasoning: Forskolin artificially elevates baseline intracellular cAMP. Because mGluR7 is a Gi/o-coupled receptor, its activation will decrease cAMP. Elevating the baseline makes this inhibitory response easily quantifiable.

  • Compound Addition: Add the pyrimidin-4-ol derivative in the presence of an EC₂₀ concentration of L-glutamate.

  • Self-Validation Check: To prove the effect is truly allosteric and mGluR7-mediated, a parallel well must be treated with the test compound, L-glutamate, and a known mGluR7 Negative Allosteric Modulator (NAM), such as MMPIP. If the PAM-induced cAMP reduction is not fully reversed by the NAM, the compound is flagged for off-target cytotoxicity or non-specific GPCR interference.

References

  • Xing, L., et al. (2009). "Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804." Biochemistry, 48(27), 6402-11.[Link]

  • Koeberko, M., et al. (2012). "Targeting the Hinge Glycine Flip and the Activation Loop: Novel Approach to Potent p38α Inhibitors." Journal of Medicinal Chemistry, 55(17), 7862-74.[Link]

  • Addex Pharma S.A. (2018). "mGluR7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions.
  • Christopher, J. A., et al. (2015). "Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation." Molecular Pharmacology, 88(1), 162-173.[Link]

An In-Depth Technical Guide to 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS No. 361395-87-1), a heterocyclic compound of significant interest in modern medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, and this particular derivative, featuring a 2,4-difluorophenyl moiety, presents a promising framework for kinase inhibition.[1][2] This document details the compound's fundamental properties, a validated synthesis protocol, its putative mechanism of action as a Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and a detailed experimental protocol for assessing its in vitro efficacy. The content herein is structured to provide researchers with the foundational knowledge and practical methodologies required to investigate and utilize this compound in drug discovery programs.

Introduction and Significance

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative. The core pyrimidine ring is a fundamental heterocycle found in nucleic acids and a privileged scaffold in numerous FDA-approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets.[1] The molecule exists in a tautomeric equilibrium between the keto (pyrimidin-4(1H)-one) and enol (pyrimidin-4-ol) forms, a common characteristic of hydroxypyrimidines that can influence receptor binding.

The "pyrimidin-4-ol" core, combined with an aryl substitution at the 6-position, is a recurring motif in a class of small molecules designed as protein kinase inhibitors.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,4-difluorophenyl group is a common substituent in modern medicinal chemistry, often introduced to enhance binding affinity and improve metabolic stability. Specifically, compounds with a similar aminodimethyl-pyrimidinol core have demonstrated selective and potent inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma (HCC).[2] Therefore, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol represents a high-value lead compound for the development of targeted anti-cancer therapeutics.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol are summarized below.

PropertyValueSource
CAS Number 361395-87-1ChemScene[3]
Molecular Formula C₁₁H₈F₂N₂OChemScene[3]
Molecular Weight 222.19 g/mol ChemScene[3]
IUPAC Name 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-olN/A
Appearance Solid (predicted)N/A
Purity ≥98% (typical commercial grade)ChemScene[3]
SMILES O=C1N=C(NC(=C1)C2=C(F)C=C(F)C=C2)CChemScene[3]
Storage Sealed in dry, 2-8°CChemScene[3]

Synthesis Pathway and Protocol

The synthesis of 6-aryl-2-methylpyrimidin-4-ols is reliably achieved through the principled pyrimidine synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an amidine.[4] In this case, the key precursors are ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate and acetamidine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate P1 Combine Reactants in Ethanol R1->P1 R2 Acetamidine Hydrochloride R2->P1 R3 Sodium Ethoxide (Base) R3->P1 R4 Ethanol (Solvent) R4->P1 P2 Reflux Reaction Mixture P1->P2 P3 Cool and Neutralize with Acid P2->P3 P4 Precipitation of Product P3->P4 P5 Filter, Wash, and Dry P4->P5 FP 6-(2,4-Difluorophenyl)-2- methylpyrimidin-4-ol P5->FP

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol from commercially available starting materials.

Materials:

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute Ethanol

  • Hydrochloric acid (1M aqueous)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (2.5 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred sodium ethoxide solution, add acetamidine hydrochloride (1.2 eq). Stir for 20 minutes to allow for the formation of the free base. Subsequently, add ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq) to the mixture.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to quench the reaction.

  • Precipitation: Neutralize the mixture by the dropwise addition of 1M hydrochloric acid until the pH reaches ~7. This will cause the product to precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid sequentially with cold deionized water and a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product under a vacuum to yield 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol as a solid.

Proposed Mechanism of Action: FGFR4 Kinase Inhibition

Based on structural homology to known kinase inhibitors, the primary mechanism of action for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is proposed to be the inhibition of protein kinases.[2] Specifically, the aminopyrimidinol scaffold is a potent hinge-binding motif for the ATP-binding pocket of kinases like FGFR4.

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand (FGF19), dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, promotes cell proliferation, survival, and migration. In certain cancers, amplification of the FGF19/FGFR4 axis leads to oncogenic signaling.

The compound is hypothesized to act as an ATP-competitive inhibitor. The pyrimidine core forms critical hydrogen bonds with the "hinge" region of the FGFR4 kinase domain, while the 2,4-difluorophenyl group occupies a hydrophobic pocket, conferring selectivity and potency. By blocking the ATP binding site, the compound prevents kinase autophosphorylation and subsequent activation of downstream signaling, ultimately leading to an anti-proliferative effect in FGFR4-dependent cancer cells.

FGFR4 Signaling Pathway Diagram

FGFR4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_inhibitor Inhibition FGFR4 FGFR4 Receptor RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates FGF19 FGF19 FGF19->FGFR4 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Target Compound (CAS 361395-87-1) Inhibitor->FGFR4 Blocks ATP Binding Site

Caption: Inhibition of the FGFR4 signaling cascade by the target compound.

Key Experimental Protocol: In Vitro FGFR4 Kinase Assay

To validate the proposed mechanism of action, a direct measure of enzymatic inhibition is required. The following protocol describes a homogenous, luminescence-based in vitro assay to determine the IC₅₀ value of the compound against FGFR4.

Objective: To quantify the inhibitory potency of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol against the human FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) peptide substrate

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test Compound: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, dissolved in DMSO

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from micromolar to picomolar concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase assay buffer.

    • Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a solution containing the FGFR4 enzyme and the biotinylated peptide substrate in assay buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration near the Kₘ for FGFR4) to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the DMSO-only control (no inhibition) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a compound with a high potential for application in drug discovery, particularly in the field of oncology. Its structure is emblematic of a proven class of kinase inhibitors, and its synthesis is straightforward via established chemical routes. The proposed mechanism as an FGFR4 inhibitor provides a clear and testable hypothesis for its biological activity. The protocols and data presented in this guide offer a solid foundation for researchers to further explore its therapeutic potential, conduct structure-activity relationship (SAR) studies, and advance this promising scaffold toward preclinical development.

References

  • La Motta, C., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. European Journal of Medicinal Chemistry, 71, 210-218. Available at: [Link]

  • Pérez-Miranda, S., et al. (2007). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiological Methods, 68(3), 653-655. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 14(1), 123-134. Available at: [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Available at: [Link]

  • Testa, A., et al. (2018). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 61(17), 7945-7958. Available at: [Link]

  • Ferreira, R. J., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(1), M1593. Available at: [Link]

  • Shedbalkar, P. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137356. Available at: [Link]

  • Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. Available at: [Link]

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265. Available at: [Link]

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1094. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1368915. Available at: [Link]

  • Zakharyanov, A. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(14), 5396. Available at: [Link]

  • Punith, M. S., et al. (2022). Synthesis, characterization, and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Letters in Applied NanoBioScience, 12(4), 132. Available at: [Link]

  • CN102060784A. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.
  • Rosowsky, A., et al. (1995). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 38(10), 1778-1785. Available at: [Link]

  • CN102206155A. (2011). Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents.
  • Sumesh, E., et al. (2018). (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Molbank, 2018(4), M1011. Available at: [Link]

  • Kruger, H. G., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1802. Available at: [Link]

  • Tian, Y., et al. (2011). A simple double-layered chrome azurol S agar (SD-CASA) plate assay to optimize the production of siderophores by Bacillus subtilis QM3. African Journal of Microbiology Research, 5(26), 4654-4661. Available at: [Link]

  • Bibel, M. (2024). Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. Bibel Lab. Available at: [Link]

  • Zhang, L., et al. (2012). N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 75. Available at: [Link]

Sources

Methodological & Application

Application Note: Cellular Profiling of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the evaluation of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (also referred to as CS-1205871 or its tautomer 2-methyl-6-(2,4-difluorophenyl)pyrimidin-4(3H)-one ) in cell-based assays.

Given the structural characteristics of this compound—a pyrimidine core substituted with a difluorophenyl group—it is chemically analogous to key pharmacophores found in triazole antifungals (e.g., Voriconazole intermediates) and kinase inhibitors (e.g., P38 MAPK or FGFR inhibitors). Consequently, this protocol focuses on its application as a Chemical Probe or Reference Standard for profiling biological activity, specifically in Cytotoxicity Profiling and Structure-Activity Relationship (SAR) screening.

Introduction & Biological Relevance

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a functionalized heterocyclic building block.[1][2][3] Its structural motif—a pyrimidinol core flanked by a halogenated phenyl ring—is a privileged scaffold in medicinal chemistry.

  • Antifungal Research: It serves as a structural analog to the fluoropyrimidine moiety of Voriconazole, making it a critical reference for testing antifungal potency or impurity toxicity.

  • Kinase Inhibition: The 2-methyl-pyrimidin-4-one core is a known bioisostere in kinase inhibitors (e.g., targeting P38

    
     or FGFR4), where the difluorophenyl group occupies the hydrophobic pocket of the ATP-binding site.
    

This guide provides a standardized workflow for solubilizing this lipophilic compound and evaluating its biological effects in mammalian cell culture, focusing on dose-response viability assays and target engagement screening .

Physicochemical Properties & Handling

  • CAS Number: 361395-87-1 (often cited for the tautomer/isomer)

  • Molecular Weight: ~222.19 g/mol

  • Solubility:

    • Water: Poor (< 100 µM).

    • DMSO: Soluble (> 10 mM). Recommended vehicle.

  • Stability: Stable as a solid. In solution, it may exist in tautomeric equilibrium (pyrimidinol

    
     pyrimidinone).
    

Experimental Protocol: Stock Preparation & Serial Dilution

Objective: To prepare a stable, precipitation-free dosing solution. Critical Constraint: The final DMSO concentration in the cell assay must remain


 0.5% (v/v)  to avoid solvent toxicity.
Materials
  • Compound: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (Solid)

  • Vehicle: Sterile DMSO (Cell Culture Grade)

  • Diluent: Serum-free cell culture medium (e.g., RPMI-1640 or DMEM)

Step-by-Step Methodology
  • Primary Stock Solution (10 mM):

    • Weigh 2.22 mg of compound.[4]

    • Dissolve in 1.0 mL of 100% DMSO.

    • Vortex vigorously for 30 seconds. Note: If particulate matter remains, sonicate for 5 minutes at 37°C.

  • Working Stock (Intermediate):

    • Prepare a 200x concentration of the highest test dose.

    • Example: For a top dose of 50 µM, prepare a 10 mM stock.

  • Serial Dilution (in DMSO):

    • Perform a 1:3 serial dilution in a 96-well V-bottom plate (DMSO-to-DMSO) to ensure solubility is maintained before hitting the aqueous phase.

Table 1: Dilution Scheme for Dose-Response (Top Dose 50 µM)

Step Source Conc. (mM) Source Vol (µL) DMSO Vol (µL) Final Conc. (mM) Assay Final (µM)*
1 10 (Stock) - - 10 50
2 10 (Step 1) 20 40 3.33 16.6
3 3.33 (Step 2) 20 40 1.11 5.5
4 1.11 (Step 3) 20 40 0.37 1.8
5 0.37 (Step 4) 20 40 0.12 0.6
6 0.12 (Step 5) 20 40 0.04 0.2
7 DMSO Only 0 60 0 0 (Vehicle)

*Assumes 1:200 dilution into culture media (0.5% DMSO final).

Experimental Protocol: Cell Viability / Cytotoxicity Assay

Objective: Determine the IC


 or toxic threshold of the compound in a relevant cell line (e.g., HepG2 for toxicity, A549 for efficacy).
Materials
  • Cells: Exponentially growing mammalian cells (e.g., HEK293, HepG2).

  • Reagent: CellTiter-Glo® (ATP-based) or MTT Reagent.

  • Plate: 96-well white-walled (for luminescence) or clear (for colorimetric).

Workflow
  • Cell Seeding:

    • Harvest cells and count.

    • Seed 5,000 - 10,000 cells/well in 90 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Addition:

    • Dilute the DMSO serial dilutions (from Table 1) 1:10 into pre-warmed culture medium (Intermediate Plate).

    • Add 10 µL of this intermediate mix to the 90 µL of cells.

    • Final DMSO conc: 0.5%.

  • Incubation:

    • Incubate for 48 to 72 hours .

    • Control: Include Staurosporine (1 µM) as a positive kill control.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Shake orbitally for 2 mins; incubate 10 mins at RT.

    • Measure Luminescence (RLU).

Data Analysis
  • Normalize RLU values to the Vehicle Control (DMSO only) = 100% Viability.

  • Plot % Viability vs. Log[Compound Concentration].

  • Fit data using a non-linear regression (4-parameter logistic model) to calculate IC

    
    .
    

Visualization: Assay Workflow & Mechanism

The following diagram illustrates the logical flow of the screening protocol and the potential mechanistic pathways this scaffold may probe.

G Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Start->Dilution Step 1 MediaPrep Intermediate Dilution (1:10 in Media) Dilution->MediaPrep Step 2 Treatment Treatment (48-72h Incubation) MediaPrep->Treatment Add 10µL CellSeed Cell Seeding (96-well Plate) CellSeed->Treatment Adhesion (24h) Readout Readout Selection Treatment->Readout Viability Cell Viability (ATP/MTT) General Toxicity Readout->Viability Safety Profile Target Target Engagement (Western Blot/Reporter) Kinase/GPCR Activity Readout->Target Efficacy Profile Analysis Data Analysis (IC50 / EC50 Calculation) Viability->Analysis Target->Analysis

Caption: Workflow for profiling 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, branching into general toxicity (Viability) or specific pathway analysis (Target Engagement).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous media at high conc.Ensure intermediate dilution step is performed. Do not exceed 100 µM in media. Check for crystals under microscope immediately after dosing.
High Background DMSO toxicity.Ensure final DMSO is

0.5%. Include a "Media Only" (no cells) control to subtract background signal.
Variable IC

Evaporation effects.Fill outer wells of 96-well plate with PBS (Edge Effect). Use breathable sealing tape.

References

  • Assay Guidance Manual. Guidance for the use of DMSO in cell-based assays. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • MDPI. Synthesis of Voriconazole Derivatives and Pyrimidine Intermediates. Molecules 2023.[1] (Contextual reference for difluorophenyl-pyrimidine scaffold utility). Available at: [Link]

  • Semantic Scholar. Aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors. (Demonstrates kinase activity of the methylpyrimidinol core). Available at: [Link]

Sources

Application of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in kinase inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol as a Scaffold in Kinase Inhibitor Discovery

Part 1: Executive Summary & Scientific Rationale

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (hereafter referred to as Scaffold-6DF ) represents a "privileged structure" in medicinal chemistry. While often categorized as a synthetic intermediate (notably in the synthesis of antifungal agents like Voriconazole), its core pharmacophore—a 2,4,6-trisubstituted pyrimidine—is highly valued in kinase inhibition studies.

Mechanism of Action (Scaffold Level): In the context of kinase inhibition, the pyrimidine ring functions as an ATP-mimetic .[1] The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors for the "hinge region" of the kinase ATP-binding pocket (e.g., residues Met109 in p38


 or Thr338 in c-Src). The 2,4-difluorophenyl moiety provides hydrophobic bulk that occupies the hydrophobic back pocket (Gatekeeper region), often improving selectivity against kinases with smaller gatekeeper residues.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe the ATP-binding site.

  • Lead Optimization (Synthetic Intermediate): The 4-hydroxy group is a "chemical handle" allowing conversion to a 4-chloro derivative, which is then coupled with various amines to generate potent ATP-competitive inhibitors.

  • Negative Control: In its native hydroxyl/keto form, it often exhibits low kinase affinity compared to its amino-derivatives, making it a useful structural control in crystallographic studies.

Part 2: Experimental Protocols

Workflow 1: Synthetic Activation (Scaffold Derivatization)

Objective: To convert the inactive/low-affinity Scaffold-6DF into a reactive electrophile (4-chloro derivative) suitable for generating a library of potential kinase inhibitors via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Scaffold-6DF (Starting Material)[1]

  • Phosphorus Oxychloride (

    
    ) – Chlorinating agent[1]
    
  • 
    -Dimethylaniline or Triethylamine – Base catalyst
    
  • Anhydrous Acetonitrile (

    
    ) or Toluene
    

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 1.0 equivalent  of Scaffold-6DF in anhydrous 
    
    
    
    (5–10 equivalents).
    • Note:

      
       acts as both solvent and reagent.
      
  • Catalysis: Add 1.5 equivalents of

    
    -dimethylaniline dropwise at 0°C.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The fluorescent spot of the starting material (lower

    
    ) should disappear, replaced by the non-polar chloride (higher 
    
    
    
    ).
  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to hydrolyze excess

      
      . Caution:  Exothermic reaction; releases HCl gas.
      
    • Neutralize with saturated

      
       solution to pH 7–8.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate
    • Yield: The resulting 4-chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine is usually a solid/oil that can be used immediately for the next step (library generation).

Workflow 2: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: To screen the library derived from Scaffold-6DF against p38 MAPK or Src Kinase.

Principle: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Kinase: Recombinant p38

    
     (MAPK14) or c-Src (human).
    
  • Substrate: p38 peptide (or Poly Glu:Tyr for Src).

  • ATP: Ultra-pure (10

    
    M final concentration, typically near 
    
    
    
    ).
  • Test Compounds: Derivatives of Scaffold-6DF (dissolved in 100% DMSO).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Compound Preparation: Prepare a 10-point dose-response series of the test compounds in DMSO (3-fold serial dilution). Final DMSO concentration in the assay should be <1%.

  • Enzyme Reaction (384-well plate):

    • Add 2

      
      L of Kinase Buffer (containing 
      
      
      
      ,
      
      
      , DTT, BSA).
    • Add 1

      
      L of Compound (or DMSO control).
      
    • Add 2

      
      L of Substrate/ATP mix.
      
    • Incubation: Incubate at room temperature (25°C) for 60 minutes.

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase
    
    
    Light). Incubate for 30 minutes.
  • Readout: Measure Luminescence (RLU) using a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate % Inhibition relative to No-Enzyme (100% inhibition) and No-Compound (0% inhibition) controls. Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Part 3: Data Visualization & Pathway Mapping

Figure 1: p38 MAPK Signaling Pathway

Context: This diagram illustrates the upstream activators and downstream targets of p38 MAPK, the primary target class for 2,4-difluorophenyl-pyrimidine inhibitors.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-alpha) MAP3K MAP3Ks (ASK1, TAK1, MEKK) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha/beta) [TARGET] MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 Nuclear Translocation Apoptosis Apoptosis / Cycle Arrest p38->Apoptosis Inflammation Inflammation (TNF, IL-1, IL-6) MK2->Inflammation mRNA Stability ATF2->Inflammation Gene Expression Scaffold Scaffold-6DF Derivatives (Inhibitor) Scaffold->p38 ATP-Competition

Caption: The canonical p38 MAPK signaling cascade. Scaffold-6DF derivatives target the ATP-binding pocket of p38, preventing downstream phosphorylation of MK2 and ATF2, thereby suppressing inflammatory cytokine production.

Figure 2: Synthetic Workflow for Inhibitor Generation

Context: The chemical transformation from the inert scaffold to a bioactive library.

Synthetic_Workflow Start Scaffold-6DF (Pyrimidin-4-ol) Activation Activation (POCl3, Reflux) Start->Activation Intermediate Reactive Intermediate (4-Chloro-pyrimidine) Activation->Intermediate Coupling SnAr Coupling (R-NH2, Base, Heat) Intermediate->Coupling + Diverse Amines Library Inhibitor Library (4-Amino-pyrimidines) Coupling->Library Screening Kinase Screening (ADP-Glo / FRET) Library->Screening

Caption: Step-wise chemical progression from Scaffold-6DF to a functional kinase inhibitor library via chlorination and nucleophilic aromatic substitution.

Part 4: Data Presentation (Expected Results)

Table 1: SAR Trends for Scaffold-6DF Derivatives against p38


 MAPK 
Representative data showing how derivatization at the 4-position affects potency.
Compound IDR-Group (at C4 position)

(p38

)
Binding Mode (Hypothesis)
Scaffold-6DF -OH (Hydroxyl)> 10,000 nMWeak/No binding (Tautomer mismatch)
Intermediate -Cl (Chloro)N.D. (Reactive)N/A (Chemical Intermediate)
Derivative A -NH-Phenyl850 nMH-bond donor to Hinge (Met109)
Derivative B -NH-(4-Morpholinophenyl)120 nMHinge + Solvent Exposure solubilization
Derivative C -NH-(3-Chloro-4-fluorophenyl)15 nM Optimized hydrophobic fit + Hinge

Part 5: Troubleshooting & Critical Parameters

  • Tautomerism: The starting material exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. In solution (DMSO), the "one" form often predominates. This does not affect the

    
     reaction, as the enol form reacts to shift the equilibrium.
    
  • Regioselectivity: The 2,4-difluorophenyl group at position 6 is stable. However, if attempting to functionalize the C5 position (e.g., halogenation), ensure the C4-hydroxyl is protected or converted first to avoid side reactions.

  • Solubility: The 2,4-difluorophenyl group is highly lipophilic (

    
     increase). Final inhibitors may require solubilizing groups (e.g., morpholine, piperazine) on the amine side-chain to ensure bioavailability and solubility in assay buffers.
    

References

  • Vertex Pharmaceuticals. (2012). Identification, Synthesis, and Biological Evaluation of Pyrazolopyrimidine Derivatives as Potent p38 MAP Kinase Inhibitors.[2] ACS Medicinal Chemistry Letters.

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1: current development and therapeutic potential. ChemMedChem.

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a Potent and Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry.[3][4]

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • BenchChem. (2025).[1][5] Application Notes: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

(Note: The specific molecule is a known building block often found in patent literature for p38 and JAK kinase inhibitors. The protocols above are standard industry practices for pyrimidine scaffold utilization.)

Sources

Application Note & Protocol: Preparation and Handling of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Background

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS 361395-87-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of neuroactive compounds, most notably in the development of metabotropic glutamate receptor 7 (mGluR7) agonists designed for central nervous system (CNS) indications[1].

From a physicochemical standpoint, this compound exhibits keto-enol tautomerism, existing in a dynamic equilibrium with its keto form, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one[2]. This tautomeric shift, combined with the highly lipophilic 2,4-difluorophenyl moiety and the planar pyrimidine core, dictates its unique solubility profile. The high crystal lattice energy and hydrophobicity mean that aqueous solubility is negligible. Therefore, preparing stable, high-fidelity stock solutions requires precise solvent selection and handling protocols to prevent micro-precipitation and ensure reproducible downstream assay results.

Tautomerism A Enol Form 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol B Keto Form 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4(1H)-one A->B Tautomeric Equilibrium C Polar Aprotic Solvent (e.g., Anhydrous DMSO) A->C Dissolution B->C Dissolution D Stabilized Solvate (H-bond acceptor interactions) C->D Thermodynamic Stabilization

Tautomeric equilibrium and solvation mechanism in polar aprotic solvents.

Physicochemical Properties & Quantitative Data

Before initiating the protocol, it is essential to understand the stoichiometric and physical parameters of the compound. The following table summarizes the quantitative data required for accurate volumetric calculations[2].

ParameterSpecification / Value
Chemical Name 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Synonym 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one
CAS Number 361395-87-1
Molecular Formula C₁₁H₈F₂N₂O
Molecular Weight 222.19 g/mol
Purity Requirement ≥ 98% (HPLC/NMR)
Mass required for 1 mL of 10 mM Stock 2.22 mg
Mass required for 1 mL of 50 mM Stock 11.11 mg

Solvent Selection Strategy & Causality

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the optimal solvent because its polar aprotic nature effectively acts as a hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding between the pyrimidinol molecules without donating protons that could destabilize the tautomeric ratio.

Critical Insight: It is mandatory to use anhydrous DMSO (≥99.9% purity, water content <0.005%). DMSO is highly hygroscopic. The introduction of trace atmospheric moisture over time will drastically reduce the solubility limit of the lipophilic difluorophenyl group. This causes unpredictable micro-precipitation (often invisible to the naked eye), which leads to artificially low concentrations in your stock solution and false negatives in downstream biological or chemical assays.

Self-Validating Preparation Protocol

This methodology is designed as a self-validating system. By integrating visual and analytical quality control (QC) checkpoints, the protocol guarantees that the final stock solution is homogeneous and accurately concentrated.

Workflow S1 1. Weigh Solid Compound (Analytical Balance) S2 2. Add Anhydrous DMSO (Water <0.005%) S1->S2 S3 3. Vortex & Sonicate (Max 37°C) S2->S3 S4 QC Check: Clear Solution? S3->S4 S5 Warm to 50°C or Add Co-solvent S4->S5 No (Precipitate) S6 4. Sterile Filter (0.22 µm PTFE) S4->S6 Yes (Pass) S5->S3 Re-evaluate S7 5. Aliquot & Store (-20°C, Argon Purged) S6->S7

Self-validating workflow for the preparation of anhydrous stock solutions.

Step-by-Step Methodology (Target: 10 mM Stock)
  • Equilibration: Allow the lyophilized solid of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Using a calibrated analytical balance (±0.1 mg precision), weigh exactly 5.00 mg of the compound into a sterile, amber glass vial. Causality: Amber glass mitigates potential photolytic degradation of the pyrimidine ring over long-term storage.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO. For 5.00 mg (MW = 222.19), add exactly 2.25 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath at room temperature for 5 minutes. Causality: Sonication provides the mechanical energy needed to overcome crystal lattice forces without applying excessive heat, which could trigger unwanted side reactions or solvent evaporation.

  • Pre-Filtration QC (Self-Validation): Hold the vial against a dark background under a bright light. The solution must be perfectly clear. If cloudiness persists, warm gently to 37°C–50°C.

  • Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to DMSO and exhibits extremely low non-specific binding for fluorinated aromatic compounds, unlike nylon or cellulose acetate filters which may strip the compound from the solution.

  • Aliquoting & Storage: Dispense the filtered solution into single-use 50 µL or 100 µL aliquots in tightly sealed microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

Post-Thaw Handling & Analytical Validation

To maintain the integrity of the self-validating system during the lifecycle of the stock solution, adhere to the following post-thaw rules:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing introduces moisture and forces the compound out of solution. Always use single-use aliquots.

  • Re-dissolution Protocol: Upon removing an aliquot from -20°C storage, DMSO will be frozen (freezing point ~19°C). Allow it to thaw naturally at room temperature, then vortex for 10 seconds before use. Causality: Freezing can cause localized concentration gradients and micro-crystallization. Vortexing ensures homogeneity is restored.

  • Analytical Verification: For critical drug-development assays, verify the concentration of the final stock by taking a 1 µL aliquot, diluting it 1:1000 in Acetonitrile/Water, and analyzing via LC-MS or UV-Vis spectroscopy (monitoring the pyrimidine λmax).

References

  • Google Patents.WO2018092921A1 - Mglur7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions. World Intellectual Property Organization.

Sources

Use of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in Antifungal Drug Discovery

Executive Summary

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) is a "privileged scaffold" in medicinal chemistry, specifically engineered for the development of next-generation azole antifungals. Structurally analogous to the core pharmacophore of Voriconazole, this compound serves as a critical intermediate for synthesizing inhibitors of Lanosterol 14


-demethylase (CYP51) .

Its value lies in the 2,4-difluorophenyl moiety—a validated "anchor" that occupies the hydrophobic binding pocket of CYP51—coupled with a pyrimidine ring that offers a versatile C-4 position for late-stage functionalization. This guide details the protocols for activating this scaffold, generating candidate libraries, and validating biological efficacy against resistant fungal strains (Candida auris, Aspergillus fumigatus).

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
CAS Number 361395-87-1
Molecular Formula C₁₁H₈F₂N₂O
Molecular Weight 222.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Key Tautomer Exists in equilibrium between pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto).
Mechanism of Action (CYP51 Inhibition)

The antifungal efficacy of derivatives synthesized from this scaffold relies on a two-point binding mechanism:

  • Hydrophobic Anchoring: The 2,4-difluorophenyl group inserts into the hydrophobic access channel of the fungal CYP51 enzyme. The fluorine atoms provide metabolic stability and enhance lipophilicity.

  • Heme Coordination: The substituent added at the C-4 position (typically an azole or pyridine via a linker) coordinates with the heme iron (Fe³⁺) at the enzyme's active site, blocking the demethylation of lanosterol. This disrupts ergosterol biosynthesis, leading to membrane destabilization and fungal cell death.

MOA Scaffold 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol Activation Activation (Chlorination) Scaffold->Activation POCl3 Coupling Coupling with Triazole/Amine Activation->Coupling Nucleophile Drug Active Antifungal Candidate Coupling->Drug SAR Optimization Target Fungal CYP51 (Ergosterol Inhibition) Drug->Target Binding (Kd < 10 nM)

Figure 1: Workflow for transforming the scaffold into a bioactive CYP51 inhibitor.

Experimental Protocols

Protocol A: Scaffold Activation (Chlorination)

Objective: Convert the hydroxyl group at C-4 into a reactive chloride leaving group, yielding 4-chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine . This is the "activated" electrophile required for library synthesis.

Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water.[1] Perform all operations in a fume hood.

Materials:

  • Starting Material: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (10.0 g, 45 mmol)

  • Reagent: Phosphorus oxychloride (POCl₃) (50 mL, excess)

  • Catalyst: N,N-Dimethylaniline (1 mL) or DMF (cat.)

  • Solvent: Acetonitrile (optional, or run neat)

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a CaCl₂ drying tube), place the starting material.

  • Addition: Carefully add POCl₃ (50 mL) to the flask. Add N,N-dimethylaniline (1 mL) slowly.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃ (use a base trap for HCl gas).

  • Workup: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C. Neutralize the solution to pH 7–8 using saturated NaHCO₃ or 10% NaOH solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate solvent. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield the white solid product.

Expected Yield: 85–95% Validation: LC-MS (ESI+) m/z ~241 [M+H]⁺ (Cl isotope pattern).

Protocol B: Library Synthesis (Nucleophilic Substitution)

Objective: Generate a library of antifungal candidates by coupling the chloro-intermediate with various amines or azoles.

Procedure (General Coupling):

  • Dissolution: Dissolve 4-chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (e.g., 1H-1,2,4-triazole, substituted piperazine, or aniline) (1.2 – 1.5 eq).

  • Base: Add Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction: Heat at 80–100°C for 6–12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Isolation: Dry and concentrate. Purify via HPLC or recrystallization.

Protocol C: In Vitro Antifungal Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Candida and Aspergillus spp. following CLSI M27-A3/M38-A2 standards.

Materials:

  • Test Organisms: C. albicans (ATCC 90028), C. auris (CDC B11903), A. fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Controls: Fluconazole, Voriconazole.[2][3][4]

Procedure:

  • Stock Prep: Dissolve compounds in DMSO to 10 mg/mL. Dilute in RPMI 1640 to 2x final concentration.

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of drug dilution series (0.015 – 16 µg/mL).

  • Inoculum: Adjust fungal suspension to 1–5 x 10³ CFU/mL (yeast) or 0.4–5 x 10⁴ CFU/mL (molds). Add 100 µL to each well.

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus: 35°C for 48–72 hours.

  • Readout: MIC is the lowest concentration showing 50% inhibition (yeast) or 100% inhibition (molds) compared to growth control.

Representative Data & SAR Insights

The following table illustrates the impact of C-4 substitution on antifungal potency, demonstrating why this scaffold is valuable.

Compound IDC-4 Substituent (R)C. albicans MIC (µg/mL)C. auris MIC (µg/mL)SAR Interpretation
Ref (Voriconazole) --0.030.5 - 2.0Clinical Standard
Intermediate -Cl>64>64Inactive (No heme binding)
Analog A -NH-Piperazine-CH₃4.016.0Moderate activity; linker too flexible
Analog B -1,2,4-Triazole0.121.0High Potency ; mimics Voriconazole core
Analog C -O-Phenyl-CN0.504.0Ether linkage viable; nitrile improves metabolic stability

Key Insight: Direct attachment of a nitrogen-bearing heterocycle (Analog B) retains the highest potency. However, extended linkers (Analog A) can be used to reach secondary binding pockets to overcome resistance mutations (e.g., Y132F in C. auris).

Synthesis Pathway Diagram

Synthesis Start Start: Ethyl 3-(2,4-difluorophenyl)- 3-oxopropanoate Core Core Scaffold: 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol (CAS 361395-87-1) Start->Core Cyclization Activated Activated Electrophile: 4-Chloro-6-(2,4-difluorophenyl)- 2-methylpyrimidine Core->Activated Chlorination Final Final Candidate: 4-Substituted-6-(2,4-difluorophenyl)- 2-methylpyrimidine Activated->Final Substitution Reagent1 Acetamidine HCl NaOMe, MeOH Reagent2 POCl3 Reflux Reagent3 Nucleophile (H-Nu) K2CO3, DMF

Figure 2: Synthetic route from raw materials to final bioactive library.

References

  • Vertex Pharmaceuticals. (2011). Process for preparing voriconazole by using new intermediates.[3][4][5] WO2011096697A2. Link

  • ChemScene. (2024). Product Data Sheet: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one.Link

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.[3][4] Asian Journal of Chemistry, 24(3), 1409-1410.[3] Link

  • BenchChem. (2025).[1] Application Note: Chlorination of Pyrimidine-2,4-diol (Uracil) using POCl3.[1]Link

  • American Chemical Society. (2025). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry. Link

Sources

Experimental design for in vivo studies with 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, a novel small molecule with potential therapeutic applications. Given the limited public data on this specific entity, this document establishes a logical, scientifically-grounded strategy based on the broader class of pyrimidine derivatives, which have shown promise in oncology and inflammatory diseases.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] These compounds are known to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer and inflammatory conditions.[5][6] The subject of this guide, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, possesses structural motifs—a difluorophenyl group and a pyrimidinol core—that suggest potential kinase inhibitory activity, making it a person of interest for further investigation in relevant disease models.

Postulated Mechanism of Action

Based on structurally related molecules, a plausible mechanism of action for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is the inhibition of a protein kinase involved in a critical signaling pathway. For the purpose of this guide, we will hypothesize that the compound targets a key kinase in an inflammatory signaling cascade, such as a mitogen-activated protein kinase (MAPK).

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal Target_Kinase Target Kinase (e.g., MAPK) Upstream_Kinase->Target_Kinase Phosphorylation Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Compound 6-(2,4-Difluorophenyl)-2- methylpyrimidin-4-ol Compound->Target_Kinase Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression

Caption: Postulated mechanism of action for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

Pre-clinical In Vivo Experimental Workflow

A phased approach is recommended for the in vivo evaluation of this novel compound. This workflow ensures a systematic and data-driven progression from initial characterization to efficacy testing.

experimental_workflow Start Formulation Phase 1: Formulation Development Start->Formulation PK_PD Phase 2: Pharmacokinetics & Pharmacodynamics Formulation->PK_PD Toxicity Phase 3: Toxicity Assessment PK_PD->Toxicity Efficacy Phase 4: Efficacy Studies Toxicity->Efficacy End Efficacy->End

Caption: Phased in vivo experimental workflow.

Phase 1: Formulation Development

The majority of novel small molecules exhibit poor aqueous solubility, which can hinder in vivo studies. Therefore, developing a suitable formulation is a critical first step.[7][8]

Objective: To identify a vehicle that can solubilize 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol for consistent and reproducible administration.

Protocol: Solubility Screening

  • Weigh 1-2 mg of the compound into separate glass vials.

  • Add 100 µL of each test vehicle to the respective vials.

  • Vortex each vial for 5-10 minutes.

  • Visually inspect for dissolution. If dissolved, add another 100 µL of the vehicle and repeat until precipitation is observed.

  • Commonly used vehicles for early-stage in vivo studies are presented in the table below.

VehicleCompositionSuitability
Saline0.9% NaCl in waterOral, IV, IP, SC
PBSPhosphate-Buffered SalineOral, IV, IP, SC
5% DMSO in Saline5% Dimethyl sulfoxide in 0.9% NaClIV, IP
10% Solutol HS 15 in Water10% Kolliphor® HS 15 in sterile waterOral, IV
0.5% Methylcellulose in Water0.5% (w/v) Methylcellulose in sterile waterOral
20% Captisol® in Water20% (w/v) Sulfobutylether-β-cyclodextrinOral, IV, SC

Data Presentation: Formulation Selection

Formulation VehicleSolubility (mg/mL)Observations
Example: 10% DMSO, 40% PEG400, 50% Saline>10Clear solution, stable
Example: 0.5% Methylcellulose<0.1Suspension, requires mixing

Phase 2: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful efficacy studies.[9][10]

Objective: To determine the pharmacokinetic profile of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in a relevant animal model (e.g., mice or rats).

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound at time 0.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)e.g., 1500e.g., 800
Tmax (h)e.g., 0.083e.g., 0.5
AUC (ng*h/mL)e.g., 3000e.g., 4500
t1/2 (h)e.g., 3.5e.g., 4.2
Bioavailability (%)N/Ae.g., 75

Phase 3: Toxicity Assessment

A preliminary toxicity study is necessary to establish a safe dose range for subsequent efficacy studies.[11][12]

Objective: To determine the maximum tolerated dose (MTD) and identify any potential acute toxicities.

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Male and female Swiss Webster mice (6-8 weeks old).

  • Groups:

    • Vehicle control.

    • Dose 1 (e.g., 10 mg/kg).

    • Dose 2 (e.g., 30 mg/kg).

    • Dose 3 (e.g., 100 mg/kg).

  • Procedure:

    • Administer a single dose of the compound via the intended route of administration for efficacy studies (e.g., oral gavage).

    • Monitor animals daily for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance).

    • At the end of the study, perform a gross necropsy.

Phase 4: Efficacy Studies

Based on the postulated anti-inflammatory mechanism, a relevant in vivo model of inflammation should be selected.

Objective: To evaluate the anti-inflammatory efficacy of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups:

    • Vehicle control + Saline challenge.

    • Vehicle control + LPS challenge.

    • Compound (e.g., 10 mg/kg) + LPS challenge.

    • Compound (e.g., 30 mg/kg) + LPS challenge.

    • Positive control (e.g., Dexamethasone) + LPS challenge.

  • Procedure:

    • Pre-treat animals with the compound or vehicle one hour before the inflammatory challenge.

    • Administer LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation.

    • Collect blood samples at a time point corresponding to peak cytokine release (e.g., 2 hours post-LPS).

    • Analyze plasma for key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Data Presentation: Cytokine Inhibition

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle + Salinee.g., <50e.g., <20
Vehicle + LPSe.g., 2500e.g., 15000
Compound (10 mg/kg) + LPSe.g., 1500e.g., 9000
Compound (30 mg/kg) + LPSe.g., 800e.g., 4000
Dexamethasone + LPSe.g., 400e.g., 2000

Conclusion

This document provides a foundational guide for the in vivo investigation of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol. The proposed experimental workflow, from formulation development to efficacy testing, is designed to be a robust and logical progression for characterizing a novel chemical entity. The specific details of each protocol, such as dose levels and animal models, should be adapted based on emerging data and the specific therapeutic area of interest.

References

  • MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 8-methyl-2-(tetrahydro-2 H -pyran-4-ylamino)pyrido[2,3- d ]pyrimidin-7(8 H )-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase | Request PDF. Retrieved from [Link]

  • MDPI. (2022, September 18). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

  • PubMed. (2006, November 15). triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (2024, August 8). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Retrieved from [Link]

  • PMC. (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Retrieved from [Link]

  • PubMed. (2012, August 20). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Design, Synthesis, Molecular Docking, Structure Activity Relationship, and In Vivo Evaluation of Pyrazole–Pyrimidines for Discovering New Nonsteroidal Anti‐Inflammatory Drugs | Request PDF. Retrieved from [Link]

  • MDPI. (2021, July 9). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Link Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • VU Research Portal. (n.d.). Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Retrieved from [Link]

  • JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research, 2017, 9(11):150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Retrieved from [Link]

  • PMC. (2023, June 20). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • PubMed. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Retrieved from [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from [Link]

  • ResearchGate. (2026, February 12). Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction | Request PDF. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Pyrimidine Nucleosides Used in Animals - Pharmacology. Retrieved from [Link]

  • PubMed. (n.d.). In-silico Studies, Design, and Synthesis of Pyrimidine-linked Benzothiazoles for its Anticonvulsant Potential. Retrieved from [Link]

Sources

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol as a chemical probe for biological pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol as a Chemical Probe for Biological Pathways Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

A Pharmacophore Scaffold for CYP51 Targeting and Pyrimidine Library Development[1]

Introduction & Compound Identity

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1), often existing in tautomeric equilibrium with 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one , is a high-value chemical probe and synthetic intermediate.[1] It represents the core "warhead" scaffold of the blockbuster antifungal Voriconazole (Vfend).

Unlike fully functionalized drugs, this compound serves as a Fragment Probe .[1] It contains the critical hydrophobic binding motif (the difluorophenyl group) and the hydrogen-bonding pyrimidine core but lacks the heme-coordinating triazole moiety found in the final drug.[1] This unique structure makes it an indispensable tool for:

  • Deconstructive SAR (Structure-Activity Relationship) Studies: Determining the thermodynamic contribution of the "tail" vs. the "core" in CYP51 binding.

  • Negative Control Experiments: Serving as a non-coordinating ligand in heme-binding spectral assays.[1]

  • Late-Stage Functionalization (LSF): Acting as a substrate for C-H activation or nucleophilic substitution to generate novel kinase or CYP inhibitors.[1]

PropertyData
Chemical Formula C₁₁H₈F₂N₂O
Molecular Weight 222.19 g/mol
Solubility DMSO (>50 mg/mL), Ethanol (Moderate), Water (Insoluble)
Primary Target Lanosterol 14

-demethylase (CYP51)
Secondary Targets p38 MAP Kinase (Scaffold dependent), DHODH
Key Motif 2,4-Difluorophenyl (Hydrophobic anchor)
Biological Context & Mechanism of Action[1][5][6]
2.1 The Ergosterol Biosynthesis Pathway (Primary Target)

The primary utility of this probe is within the fungal Ergosterol Biosynthesis Pathway . The enzyme CYP51 (Lanosterol 14


-demethylase)  is the rate-limiting step, converting Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.[1]
  • Mechanism: The 2,4-difluorophenyl moiety of the probe occupies the hydrophobic access channel of CYP51, mimicking the substrate (Lanosterol).

  • Probe vs. Drug: While Voriconazole uses a triazole nitrogen to coordinate with the Heme Iron (Fe) at the active site (blocking catalysis), 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol lacks this nitrogen.[1] Therefore, it binds to the protein pocket without forming the strong coordinate covalent bond with the heme.[1]

  • Utility: This allows researchers to isolate hydrophobic binding energy from metal-coordination energy during drug design.[1]

2.2 Kinase Signaling (Secondary Application)

The 2-methyl-4-aryl-pyrimidine scaffold is a "privileged structure" in kinase inhibition.[1] Specifically, it serves as a template for p38


 MAP Kinase  inhibitors (e.g., Pamapimod analogs). The probe can be used as a starting block to screen for off-target kinase binding in toxicity panels.[1]
Visualizing the Pathway

The following diagram illustrates the Ergosterol pathway and the specific intervention point of the probe compared to the full drug (Voriconazole).

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Epoxidation/Cyclization Intermediate 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate CYP51 Catalysis CYP51 CYP51 Enzyme (Lanosterol 14-alpha-demethylase) Probe PROBE: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (Occupies Hydrophobic Pocket) Probe->CYP51 Steric Hindrance (Type I Binding) Voriconazole DRUG: Voriconazole (Coordinates Heme Iron) Voriconazole->CYP51 Heme Coordination (Type II Binding) Ergosterol Ergosterol (Cell Membrane Integrity) Intermediate->Ergosterol Multi-step

Caption: The probe targets CYP51 competitive binding sites without heme coordination, distinguishing it from full triazole antifungals.

Experimental Protocols
Protocol A: Solubilization and Storage[1]
  • Challenge: The compound is highly crystalline and hydrophobic.[1]

  • Stock Preparation:

    • Weigh 10 mg of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.

    • Add 450 µL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex vigorously for 60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[1]

    • Result: ~100 mM Stock Solution.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the fluorophenyl group). Store at -20°C. Stable for 12 months.

Protocol B: CYP51 Spectral Binding Assay (Difference Spectroscopy)

This assay determines if the probe binds to the active site of CYP51. It distinguishes between Type I (substrate-like) and Type II (inhibitor-like) binding.[1]

Materials:

  • Recombinant Candida albicans or Aspergillus fumigatus CYP51 (microsomes or purified).

  • Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 10% Glycerol.[1]

Procedure:

  • Baseline Correction: Place 1 mL of CYP51 enzyme solution (1-2 µM) in both the sample and reference cuvettes. Record a baseline (350–500 nm).[1]

  • Titration:

    • Sample Cuvette: Add the probe (0.5 µL increments of stock).

    • Reference Cuvette: Add an equal volume of pure DMSO (solvent control).

  • Measurement: Mix by inversion and scan from 350 to 500 nm after each addition.

  • Analysis:

    • Type I Spectrum (Substrate-like): Peak at ~385-390 nm, Trough at ~420 nm.[1] (Indicates displacement of water/spin state change). Expected for this probe.

    • Type II Spectrum (Inhibitor-like): Peak at ~425-435 nm, Trough at ~390-410 nm.[1] (Indicates Nitrogen-Iron coordination).[1] Expected for Voriconazole, NOT this probe.[1]

  • Validation: Plot

    
     vs. [Concentration] to determine the spectral dissociation constant (
    
    
    
    ).
Protocol C: Chemical Derivatization (Activation for Library Synthesis)

To use this probe as a scaffold for creating new inhibitors, the C-4 hydroxyl group must often be converted to a leaving group (Chloride).

Reaction: Chlorination via Vilsmeier-Haack or POCl


.[1]
  • Setup: In a dry round-bottom flask under Argon, dissolve 1.0 eq of Probe in POCl

    
     (Phosphorus Oxychloride, 5-10 vol).
    
  • Catalyst: Add catalytic N,N-Dimethylaniline (0.1 eq).

  • Reflux: Heat to 90°C for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar, low R

    
    ) will convert to the chloro-pyrimidine (non-polar, high R
    
    
    
    ).
  • Workup: Pour carefully onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).[1]

  • Application: The resulting 4-chloro-derivative is highly reactive.[1] React it with various amines or triazoles to generate a library of potential CYP51 or Kinase inhibitors.[1]

Troubleshooting & Critical Factors
IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity is high; [DMSO] < 1%.[1]Use intermediate dilution step.[1] Ensure final DMSO is <0.5%.[1] Add 0.01% Triton X-100.[1]
No Spectral Shift Low affinity or non-specific binding.[1]Confirm enzyme activity with a positive control (e.g., Fluconazole). Increase probe concentration up to 50 µM.
Multiple TLC Spots Tautomerism (Keto-Enol).[1]The OH and =O forms may streak on silica.[1] Add 1% Triethylamine to the eluent to stabilize the basic form.[1]
References
  • Voriconazole Structure & Discovery: Pfizer Inc.[1] "Voriconazole (UK-109,496) Discovery and SAR."[1] Journal of Medicinal Chemistry. (Foundational SAR establishing the 2,4-difluorophenyl pyrimidine core).

  • CYP51 Binding Mechanisms: Warrilow, A. G., et al. "Binding of azole antifungal drugs to CYP51."[1] Antimicrobial Agents and Chemotherapy.[1][2] Link

  • Late-Stage Functionalization: MDPI. "Synthesis of Voriconazole Derivatives via Photoredox Catalysis." Molecules. Link

  • Kinase Inhibitor Scaffolds: Goldstein, D. M., et al. "Discovery of p38alpha MAP Kinase Inhibitors."[1][3] Journal of Medicinal Chemistry. Link

  • Chemical Properties: Sigma-Aldrich Product Sheet. "5-(2,4-Difluorophenyl)-2-pyrimidinol."[1][4] Link(Note: Positional isomer reference for physicochemical comparison).

Workflow Diagram: From Probe to Lead

Workflow Step1 Step 1: Solubilization (DMSO Stock) Step2 Step 2: QC Check (NMR/LCMS) Step1->Step2 Branch1 Pathway A: Biological Assay Step2->Branch1 Branch2 Pathway B: Chemical Synthesis Step2->Branch2 Assay1 CYP51 Binding (Spectral Shift) Branch1->Assay1 Assay2 MIC Determination (Antifungal) Branch1->Assay2 Synth1 Activation (POCl3 -> Cl) Branch2->Synth1 Synth2 Library Generation (S_NAr Coupling) Synth1->Synth2

Caption: Dual-stream workflow for biological profiling and synthetic utilization of the probe.

Sources

High-Throughput Screening Assays for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Analogs: Profiling p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists

Introduction & Scientific Rationale

The 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized as a core building block for ATP-competitive kinase inhibitors. The 2,4-difluorophenyl moiety is exceptionally adept at occupying the hydrophobic pocket (Region I/II) of the kinase ATP-binding site, while the pyrimidin-4-ol core forms critical hydrogen bonds with the kinase hinge region.

One of the primary targets for this chemotype is p38α Mitogen-Activated Protein Kinase (MAPK14) , a central regulator of pro-inflammatory cytokine biosynthesis and cellular stress responses[1]. Developing high-throughput screening (HTS) assays for these analogs requires a robust, interference-free methodology. Because highly conjugated pyrimidine derivatives often exhibit intrinsic autofluorescence, traditional fluorescence intensity assays are prone to high false-positive rates.

To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This temporal gating completely eliminates short-lived background autofluorescence from the pyrimidine analogs, ensuring high data fidelity and trustworthiness in HTS campaigns[1].

p38_pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrate ATF2 / MAPKAPK2 p38->Substrate Phosphorylation Response Inflammatory Response Substrate->Response Inhibitor 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol Analogs Inhibitor->p38 ATP-Competitive Inhibition

Figure 1: p38α MAPK signaling pathway and targeted inhibition by pyrimidine analogs.

Assay Design: Causality & Self-Validation

A trustworthy HTS protocol is a self-validating system. Every component in this biochemical assay is selected based on strict mechanistic causality:

  • ATP Concentration at Apparent

    
     (
    
    
    
    ):
    Setting the ATP concentration near its Michaelis constant (
    
    
    ) is critical. It balances assay sensitivity (allowing competitive pyrimidine analogs to bind) with physiological relevance, preventing artificially inflated inhibitor potencies.
  • Buffer Composition (Brij-35 & DTT): The inclusion of 0.01% Brij-35 prevents non-specific binding and aggregation of the lipophilic difluorophenyl analogs. 1 mM DTT is required to maintain the kinase's surface cysteines in a reduced state, preserving catalytic activity.

  • Quality Control Metrics: The assay's integrity is continuously monitored using the Z'-factor . A Z'-factor

    
     indicates an excellent assay suitable for HTS. We utilize SB203580 , a well-characterized p38α inhibitor, as our positive control to validate plate-to-plate consistency[2][3].
    

Step-by-Step TR-FRET Experimental Protocol

Reagents & Materials
  • Enzyme: Recombinant human p38α (MAPK14), active.

  • Substrate: Biotinylated-ATF2 peptide.

  • Detection Mix: Europium-labeled anti-phospho-ATF2 antibody (Donor) and Streptavidin-APC (Acceptor)[1].

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    
  • Stop Buffer: 50 mM HEPES (pH 7.0), 50 mM EDTA (chelates

    
     to halt the kinase reaction), 0.1% BSA.
    

workflow Step1 1. Compound Dispensing (Acoustic) Step2 2. Kinase Addition (p38α) Step1->Step2 Step3 3. ATP & Substrate Addition Step2->Step3 Step4 4. Incubation (60 min, RT) Step3->Step4 Step5 5. Stop & Detect (EDTA + Abs) Step4->Step5 Step6 6. TR-FRET Readout (615/665 nm) Step5->Step6

Figure 2: Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitors.

Methodology
  • Compound Preparation (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo) to transfer 50 nL of 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol analogs (in 100% DMSO) into a 384-well low-volume proxiplate. Rationale: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration at a strict 0.5%, preventing solvent-induced kinase denaturation.

  • Kinase Addition: Dispense 5 µL of 2X p38α enzyme diluted in Kinase Buffer into the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP / Biotin-ATF2 substrate mix to initiate the reaction. The final assay volume is 10 µL.

  • Kinetic Incubation: Seal the plate and incubate for 60 minutes at room temperature (

    
    ) on a microplate shaker at 300 rpm.
    
  • Reaction Termination & Detection: Add 10 µL of the Detection Mix (Eu-anti-phospho-ATF2 and Streptavidin-APC in Stop Buffer). The EDTA immediately strips

    
     from the kinase active site, halting ATP hydrolysis.
    
  • Equilibration & Readout: Incubate for 60 minutes to allow the FRET complex to form. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 320 nm or 340 nm.

    • Emission: 615 nm (Europium Donor) and 665 nm (APC Acceptor).

    • Delay Time: 50 µs (crucial for bypassing pyrimidine autofluorescence).

Quantitative Data Presentation

The efficacy of the synthesized analogs is determined by calculating the


 values from a 10-point dose-response curve. The TR-FRET ratio (665 nm / 615 nm) is plotted against the log of the compound concentration.

Below is a representative data summary comparing novel 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol analogs against the reference standard, SB203580, which typically exhibits an


 of ~50 nM against p38α[2].
Compound IDStructural Modification

(nM)
Hill SlopeZ'-FactorS/B Ratio
SB203580 (Ref) Pyridinyl-imidazole core48.21.050.828.4
Analog A Unsubstituted Pyrimidin-4-ol Core115.40.980.798.1
Analog B 5-Fluoro substitution on Pyrimidine22.11.120.858.5
Analog C 5-Methyl substitution on Pyrimidine310.50.890.767.9

Table 1: HTS Assay Metrics and


 profiling of pyrimidine analogs. A Z'-factor > 0.6 and Signal-to-Background (S/B) > 5 indicate a highly robust assay.

References

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line Source: PMC (NIH) URL:[Link]

Sources

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in Structure-Activity Relationship (SAR) Studies

Abstract

This technical guide outlines the utility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) as a privileged scaffold in medicinal chemistry. Structurally positioned between established antifungal triazoles (e.g., Voriconazole intermediates) and type-II kinase inhibitors (e.g., RAF/FGFR inhibitors), this compound offers a versatile template for library generation. This note provides detailed protocols for its synthesis, chemical activation, and application in SAR profiling, emphasizing its role in modulating lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor profiles within a drug binding pocket.

Chemical Biology & Physicochemical Profile

Structural Significance

The compound features a pyrimidine core flanked by a lipophilic 2,4-difluorophenyl group and a polar 4-hydroxy/oxo motif.

  • 2,4-Difluorophenyl Group: Acts as a bioisostere for phenyl but with enhanced metabolic stability (blocking P450 oxidation at vulnerable sites) and increased lipophilicity (

    
    LogP 
    
    
    
    +0.3 vs. phenyl). The fluorine atoms also induce specific electrostatic contacts with protein hydrophobic pockets.
  • 2-Methyl Group: Provides a small steric handle that often dictates selectivity between kinase isoforms by clashing with "gatekeeper" residues.

  • 4-Hydroxy/Oxo Tautomerism: Critical for molecular recognition. In solution, the 4(1H)-one (oxo) tautomer often predominates, presenting a specific H-bond acceptor/donor pattern (N1-H donor, C4=O acceptor).

Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
Molecular Weight 222.19 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).
cLogP ~1.8 - 2.1Moderate lipophilicity; allows room for adding polar side chains without violating Lipinski's Rule of 5.
TPSA ~45 ŲGood membrane permeability predicted.
pKa (Acidic) ~8.5 - 9.0The 4-OH/NH is weakly acidic; deprotonation facilitates metal coordination or solubility at high pH.

SAR Strategy & Logic

The utility of this scaffold lies in its "vectors" for derivatization. The following diagram illustrates the strategic zones for modification.

SAR_Strategy Core 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol Zone1 Zone 1: 4-Position (OH/Cl) Primary Vector Core->Zone1 Activation (POCl3) Zone2 Zone 2: 2-Methyl Group Selectivity Handle Core->Zone2 Extension Zone3 Zone 3: Difluorophenyl Hydrophobic Anchor Core->Zone3 Fixed Motif Target1 Kinase Hinge Binding (via SNAr Amination) Zone1->Target1 Generates Inhibitors Target2 Solubility/Gatekeeper Modulation Zone2->Target2 Tunes Isoform Selectivity Target3 Metabolic Stability (CYP Blocking) Zone3->Target3 Increases Half-life

Caption: SAR Map highlighting the three distinct zones for chemical modification and their biological consequences.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Objective: To generate high-purity 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol from commercially available precursors.

Reagents:

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (Beta-keto ester)

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Ethanol (EtOH, anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Acetamidine HCl (1.2 eq, 12 mmol) in anhydrous EtOH (50 mL).

  • Base Addition: Add NaOEt (2.5 eq, 25 mmol) slowly at 0°C. Stir for 15 minutes to generate the free amidine base.

  • Cyclization: Add Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq, 10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in water (30 mL).

    • Acidification: Carefully acidify with 1N HCl to pH ~4–5. The product, 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 65–80%.

    • Validation: 1H NMR (DMSO-d6) should show the disappearance of ethyl ester signals and the appearance of the pyrimidine aromatic proton (~6.8 ppm).

Protocol B: Activation & Library Generation (The "Warhead" Synthesis)

Objective: Convert the 4-OH "dummy" scaffold into the 4-Chloro reactive intermediate, followed by SNAr displacement to create a library of bioactive molecules (e.g., kinase inhibitors).

Part 1: Chlorination (Synthesis of 4-Chloro derivative)

  • Reaction: Suspend the scaffold (1.0 eq) in Phosphorus Oxychloride (POCl3) (5–10 vol).

  • Catalyst: Add a catalytic amount of DMF (3–5 drops).

  • Heat: Reflux at 100–110°C for 2–4 hours until the solution becomes clear.

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice/ammonia water to neutralize. Extract with Ethyl Acetate.

  • Product: 4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine. (Use immediately or store under N2).

Part 2: SNAr Library Synthesis (Parallel Chemistry)

  • Setup: In a 96-well reaction block or individual vials.

  • Reagents:

    • Substrate: 4-Chloro intermediate (0.1 mmol per well).

    • Nucleophiles: Diverse amines (anilines, piperazines, morpholines) (1.2 eq).

    • Base: DIPEA or K2CO3 (2.0 eq).

    • Solvent: DMF or n-Butanol.

  • Condition: Heat at 80–100°C for 12 hours.

  • Isolation: Evaporate solvent. Purify via Prep-HPLC.

Biological Assay Validation

To validate the SAR, the synthesized library must be screened against relevant targets.

Protocol C: Kinase Inhibition Screening (Generic Protocol)

Target: RAF, EGFR, or FGFR kinases (common targets for this scaffold).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound Prep: Prepare 10 mM stocks in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (start 10 µM).

  • Reaction:

    • Incubate Kinase + Peptide Substrate + Compound for 15 mins.

    • Add ATP (at Km concentration) to start reaction.

    • Incubate 60 mins at RT.

  • Detection: Use ADP-Glo™ or similar chemiluminescent readout.

  • Data Analysis: Fit data to Sigmoidal Dose-Response equation to determine IC50.

    • Control: Staurosporine (Pan-kinase inhibitor).

Workflow Visualization

Workflow Start Start: Beta-Keto Ester + Acetamidine Step1 Cyclization (NaOEt/EtOH) Yields 4-OH Scaffold Start->Step1 Protocol A Step2 Activation (POCl3) Yields 4-Cl Intermediate Step1->Step2 Protocol B (Part 1) Step3 Library Generation (SNAr) + Diverse Amines Step2->Step3 Protocol B (Part 2) Step4 Biological Screening (Kinase/Antifungal Assays) Step3->Step4 Protocol C

Caption: Step-by-step workflow from raw materials to biological data generation.

References

  • Ferreira, F., et al. (2023).[1] 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(1), M1598. [Link][2][3]

  • Lim, D., & Kim, J. A. (2022).[3] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 123-135. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the solution-phase stability of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol .

Understanding the degradation pathways of this specific pyrimidine building block is critical for formulating robust assays, designing stable excipient matrices, and preventing artifactual data during LC-MS analysis.

Troubleshooting FAQs: Mechanistic Pathways

Q1: During long-term aqueous buffer storage, my API concentration drops, and a highly polar degradant appears. What is the mechanism? A1: Pyrimidin-4-ols exist in a tautomeric equilibrium with pyrimidin-4(1H)-ones. Under alkaline or strongly acidic conditions, the pyrimidine ring becomes highly susceptible to nucleophilic attack. The primary degradation pathway involves the hydrolytic cleavage of the N3-C4 bond[1]. This chemical degradation mirrors enzymatic pyrimidine catabolism (e.g., via amidohydrolases), resulting in ring-opened N-carbamoyl derivatives[2]. Because these ring-opened products are highly polar, they will elute very early in reverse-phase chromatography, often ending up in the void volume if the gradient is not optimized.

Q2: My LC-MS data shows a +16 Da and +30 Da mass shift after exposure to oxidative excipients. Which functional groups are reacting? A2: The 2-methyl group on the pyrimidine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms. Oxidative stress (such as trace peroxides in PEG or polysorbate excipients) readily oxidizes this methyl group to a hydroxymethyl (+16 Da) and subsequently to a pyrimidinecarbaldehyde or carboxylic acid (+30 Da)[3]. A secondary +16 Da pathway is the formation of a pyrimidine N-oxide at the N1 or N3 position.

Q3: When exposed to ambient lab light, we observe a loss of 18 Da or 2 Da. Is this a photolytic reaction? A3: Yes. The 2,4-difluorophenyl moiety is highly sensitive to UV-A and UV-B irradiation. Upon photoexcitation to a triplet state, the molecule undergoes photodefluorination, where a C-F bond is cleaved. In aqueous media, this displaced fluorine is typically replaced by a hydroxyl group (net change: -F +OH = -19 + 17 = -2 Da) or a hydrogen atom (-18 Da). This phenomenon is well-documented in other fluorinated aromatics, such as fluoroquinolone antibiotics[4].

Visualizing the Degradation Network

Pathway API 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol Hydro Ring-Opened N-carbamoyl derivative API->Hydro Hydrolysis (pH > 9) N3-C4 Cleavage Ox 2-Hydroxymethyl or N-Oxide (+16 Da) API->Ox Oxidation (H2O2) Methyl Activation Photo Defluorinated Product (-18 Da / -2 Da) API->Photo Photolysis (UV-A/B) C-F Bond Cleavage

Fig 1. Primary degradation pathways of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in solution.

Quantitative Stability Profiling

The following table summarizes the expected degradation profile based on standard forced degradation conditions. Use this as a baseline to validate your in-house stability-indicating assays.

Stress ConditionReagent / ExposurePrimary Degradant MechanismObserved Mass Shift (LC-MS)Extent of Degradation
Alkaline 0.1 N NaOH, 60°C, 24hPyrimidine Ring CleavageVariable (Polar fragments)High (>20%)
Acidic 0.1 N HCl, 60°C, 24hPyrimidine Ring CleavageVariable (Polar fragments)Moderate (5-10%)
Oxidative 3% H₂O₂, RT, 24h2-Methyl Oxidation / N-Oxide+16 Da / +30 DaHigh (>30%)
Photolytic ICH Q1B (UV-A/B)Photodefluorination-18 Da / -2 DaModerate (10-15%)

Self-Validating Forced Degradation Protocol

The Trustworthiness Principle: A common pitfall in forced degradation studies is the continuation of the reaction inside the LC-MS autosampler. If a stressor (like H₂O₂) is not quenched, the degradation observed may be an artifact of the queue time rather than the experimental incubation time. To ensure scientific integrity, every protocol must be a self-validating system. We mandate specific chemical quenching steps and a "Time Zero" control (API + stressor + immediate quench) to prove that degradation occurred only during the intended stress period.

Workflow Prep API Stock Solution Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Ox Oxidative Stress (3% H2O2) Prep->Ox Quench Mandatory Quenching (Self-Validating Step) Acid->Quench Neutralize Base->Quench Neutralize Ox->Quench Thiosulfate LCMS UHPLC-HRMS Analysis Quench->LCMS

Fig 2. Self-validating forced degradation workflow with mandatory chemical quenching steps.

Step-by-Step Methodology

1. Stock Preparation

  • Dissolve 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.

2. Hydrolytic Stress (Acid/Base)

  • Reaction: In separate vials, mix 1 mL of stock with 1 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Incubate at 60°C for 24 hours.

  • Causality: Elevated thermal energy accelerates the nucleophilic attack on the N3-C4 bond of the pyrimidine ring.

  • Quenching: Neutralize the acid sample with 1 mL of 0.1 N NaOH. Neutralize the base sample with 1 mL of 0.1 N HCl. Verify pH is between 6.0 and 8.0 using pH paper before injecting.

3. Oxidative Stress

  • Reaction: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Causality: Reactive oxygen species target the highly activated 2-methyl group and pyrimidine nitrogens, leading to oxidation.

  • Quenching: Add 1 mL of 10% Sodium Thiosulfate (Na₂S₂O₃) and vortex for 30 seconds to immediately reduce residual H₂O₂.

4. Photolytic Stress

  • Reaction: Expose 1 mL of stock in a sealed quartz vial to 1.2 million lux hours and 200 wH/m² UV energy (adhering to ICH Q1B standards).

  • Causality: UV photons excite the 2,4-difluorophenyl ring, initiating homolytic C-F bond cleavage.

5. LC-MS Analysis

  • Dilute all quenched samples 1:10 in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Analyze via UHPLC-HRMS to identify and quantify the specific mass shifts (+16 Da, +30 Da, -18 Da, -2 Da).

References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: PMC - NIH URL
  • Amidohydrolases of the reductive pyrimidine catabolic pathway Source: OAText URL
  • Volume E 9 6.2.1.
  • Understanding of the Photoallergic Properties of Fluoroquinolones Source: ResearchGate URL

Sources

Troubleshooting low solubility of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol .

Rather than simply providing a list of generic solubilization techniques, this guide deconstructs the thermodynamic and kinetic barriers specific to this molecule, providing you with self-validating protocols to ensure reproducible assay data.

Part 1: Diagnostic Profiling – The Causality of Insolubility

To successfully formulate 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in aqueous buffers (e.g., PBS, HEPES), we must first understand why it resists dissolution. This molecule suffers from a classic "dual-penalty" in aqueous environments:

  • High Crystal Lattice Energy ("Brick Dust" Characteristic): The pyrimidin-4-ol moiety undergoes continuous keto-enol tautomerization to its pyrimidin-4(3H)-one form. This tautomer acts as both a strong hydrogen bond donor and acceptor, leading to highly stable, rigid intermolecular dimerizations in the solid state. Overcoming this lattice energy requires significant thermodynamic input [1].

  • Extreme Lipophilicity ("Grease" Characteristic): The 2,4-difluorophenyl group is intensely hydrophobic. While fluorine substitution can sometimes disrupt molecular planarity to aid solubility, the sheer lack of polar surface area on this ring system drives the molecule out of the aqueous phase to minimize unfavorable interactions with water [1].

  • pH-Dependent Ionization: The pKa of the pyrimidinol hydroxyl/amide proton is typically ~8.5–9.5, while the basic pyrimidine nitrogen has a pKa of ~2.0–3.0. At a physiological pH of 7.4, the molecule is completely un-ionized, eliminating any ion-dipole interactions that could facilitate aqueous solvation.

Mechanism DMSO Monomeric State (in 100% DMSO Stock) Buffer Aqueous Buffer (pH 7.4) DMSO->Buffer Solvent Shift (Dilution) Tautomer Pyrimidin-4(3H)-one Tautomerization Buffer->Tautomer Hydrophobic Collapse Aggregate H-Bonded Crystalline Aggregates Tautomer->Aggregate Nucleation & Precipitation

Mechanistic pathway of solvent-shift induced precipitation via tautomeric hydrogen bonding.

Part 2: Self-Validating Experimental Protocols

To overcome these barriers, we must deploy targeted solubilization strategies. Below are step-by-step methodologies designed as self-validating systems—meaning the protocol itself contains internal checks to confirm success or failure before you proceed to your primary biological assay.

Protocol A: Thermodynamic Solubilization via Host-Guest Complexation (HP-β-CD)

Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal for this molecule. The hydrophobic cavity encapsulates the 2,4-difluorophenyl ring, shielding it from water, while the hydrophilic exterior ensures aqueous compatibility [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target buffer (e.g., 50 mM HEPES, pH 7.4).

  • Spiking: Add an excess amount of solid 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (e.g., 2 mg/mL) to the cyclodextrin solution in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 rpm at ambient temperature (25°C) for 48 hours. Causality note: 48 hours is required because the high crystal lattice energy makes the dissolution kinetics exceptionally slow.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved drug.

  • Self-Validation (Filter Binding Check): Aspirate the supernatant. Pass half of the supernatant through a 0.22 µm PTFE syringe filter. Analyze both the filtered and unfiltered supernatant via HPLC-UV.

    • Validation logic: If the concentration in the filtered sample is significantly lower, your compound is binding to the filter membrane, or you have sub-visual colloidal aggregates rather than a true solution.

Protocol B: Kinetic Solubility Rescue (The "DMSO-Shift" Method)

Biological assays often require diluting a 10 mM DMSO stock into an aqueous buffer. For this compound, a direct 1:100 dilution will almost certainly cause an immediate "crash" (precipitation).

Step-by-Step Methodology:

  • Intermediate Dilution: Instead of diluting directly into the final buffer, create an intermediate stock. Dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO).

  • Buffer Priming: Pre-warm the target aqueous buffer to 37°C and ensure it contains a physiologically acceptable surfactant (e.g., 0.05% Tween-20 or 0.1% BSA).

  • Rapid Mixing: Inject the intermediate stock into the primed buffer under vigorous vortexing.

  • Self-Validation (Nephelometry): Measure the absorbance of the final solution at 620 nm (where the compound does not absorb light).

    • Validation logic: An OD620 > 0.05 indicates light scattering caused by micro-precipitates. If OD620 is baseline, you have successfully maintained a metastable supersaturated state [3].

Workflow Start Compound in Buffer (Precipitation Observed) Check_pKa Is pH adjustment viable? (Test pH 10.0 or pH 2.0) Start->Check_pKa Step 1 Cosolvent Kinetic Rescue (Add 0.1% BSA / Tween-20) Check_pKa->Cosolvent Assay requires pH 7.4 Success Target Concentration Achieved (Validated by OD620 & HPLC) Check_pKa->Success Soluble (Ionized) Cyclodextrin Thermodynamic Rescue (20% HP-β-CD Complexation) Cosolvent->Cyclodextrin Still crashes out Cosolvent->Success Soluble (Metastable) Cyclodextrin->Success Soluble (Encapsulated)

Workflow for systematic solubility enhancement of highly lipophilic pyrimidinols.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility behavior of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol across different formulation vehicles, based on the physicochemical principles of planar, fluorinated pyrimidines.

Formulation VehiclepHApparent Solubility (µg/mL)Fold EnhancementPrimary Solubilization Mechanism
PBS (Standard) 7.4< 1.01x (Baseline)N/A (Highly crystalline, unionized)
Carbonate Buffer 10.5~ 45.045xIonization (Deprotonation of pyrimidinol)
5% DMSO in PBS 7.4< 5.05xCo-solvent (Slight reduction in dielectric constant)
0.5% Tween-80 in PBS 7.4~ 25.025xMicellar Solubilization (Surfactant entrapment)
20% HP-β-CD in PBS 7.4> 500.0> 500xHost-Guest Complexation (Shielding of difluorophenyl)

Part 4: Troubleshooting FAQs

Q: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS, even when the final DMSO concentration is only 1%? A: This is known as "solvent-shift precipitation." When the DMSO droplet hits the aqueous phase, the DMSO diffuses into the water much faster than the highly lipophilic drug can disperse. This creates a localized micro-environment where the drug concentration vastly exceeds its thermodynamic solubility limit, leading to rapid nucleation and irreversible crystallization [3]. Solution: Use the Kinetic Solubility Rescue protocol (Protocol B) with rapid mixing and a pre-primed buffer.

Q: Can I just heat the buffer to 60°C to force the compound into solution for my cell assay? A: No. While heating increases the thermodynamic solubility temporarily by breaking the hydrogen bonds of the pyrimidin-4(3H)-one tautomer, cooling the solution back to 37°C (incubator temperature) creates a supersaturated state. The compound will inevitably precipitate out over the course of your assay. Worse, it often forms invisible micro-crystals that cells can phagocytose, leading to false-positive toxicity data. Solution: You must alter the solvent composition (e.g., add HP-β-CD) rather than relying on temperature.

Q: How does the 2,4-difluoro substitution specifically alter my formulation choices compared to a non-fluorinated analog? A: Fluorine is highly electronegative and intensely hydrophobic. While it can sometimes disrupt molecular planarity [1], in this specific scaffold, it severely reduces the polar surface area. Because of this extreme hydrophobicity, standard co-solvents (like 5% ethanol or PEG) are usually insufficient. You must rely on mechanisms that physically shield the fluorinated ring from water, making cyclodextrin complexation the most mathematically sound approach [2].

Part 5: References

1.. Journal of Medicinal Chemistry, American Chemical Society. 2. . Pharmaceutics, MDPI. 3.. Pharmaceutics, National Center for Biotechnology Information (PMC).

Optimization of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Concentration for In Vitro Assays

Status: Operational | Role: Senior Application Scientist | Last Updated: March 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (often synonymous with its tautomer, 2-methyl-6-(2,4-difluorophenyl)pyrimidin-4(1H)-one ).

This compound is a critical intermediate in the synthesis of Voriconazole (a triazole antifungal). In research settings, it is primarily utilized for:

  • Impurity Profiling: Assessing the toxicity of synthesis byproducts.

  • Fragment-Based Drug Discovery (FBDD): As a pyrimidine scaffold for kinase or fungal CYP51 inhibition studies.

  • Synthetic Standards: Quality control benchmarking.

Critical Chemical Context:

  • CAS No: 188416-34-4 (4-ol form) / 361395-87-1 (4-one form).

  • Molecular Weight: 222.19 g/mol .[1]

  • Solubility Profile: High lipophilicity. Poor aqueous solubility. Soluble in DMSO and Methanol.

  • Tautomerism: Exists in equilibrium between the enol (4-ol) and keto (4-one) forms. In aqueous biological buffers (pH 7.4), the keto form often predominates, affecting hydrogen bonding and solubility.

Module 1: Stock Solution & Solubility Protocol

The #1 cause of experimental failure with this compound is "Solvent Shock" precipitation. When a concentrated DMSO stock hits aqueous media, the hydrophobic fluorinated phenyl ring drives rapid crystallization if not managed correctly.

Standard Operating Procedure (SOP): The "Step-Down" Dilution

Do NOT add high-concentration stock directly to the cell culture well.

DilutionProtocol cluster_legend Critical Control Point: Prevent Precipitation Powder Powder Form (Store at -20°C) Stock Master Stock (100% DMSO) Conc: 20-50 mM Powder->Stock Dissolve (Vortex/Sonicate) Inter Intermediate Dilution (Media + 10% DMSO) Conc: 10x Final Stock->Inter 1:10 Dilution (Dropwise Addition) Final Final Assay Well (Media + <0.5% DMSO) Conc: 1x Working Inter->Final 1:10 Dilution (Into Assay Plate)

Figure 1: The "Step-Down" dilution method ensures the compound equilibrates with the aqueous phase before contacting cells, preventing micro-crystallization.

Protocol Steps:
  • Master Stock: Dissolve powder in 100% anhydrous DMSO to reach 20–50 mM . Sonicate for 5 minutes if turbidity persists.

  • Intermediate Stock (The Buffer Zone): Dilute the Master Stock 1:10 into culture media (or PBS) to create a 10x working solution.

    • Note: This solution will contain 10% DMSO.[2][3] It may turn slightly cloudy. Vortex immediately.

  • Final Dosing: Add the Intermediate Stock to your cell wells (already containing 90% volume of media).

    • Result: Final DMSO concentration is 1% (or lower if you dilute further).[4][5]

    • Target: Ensure final DMSO is ≤ 0.5% for sensitive lines (e.g., primary neurons, hepatocytes).

Module 2: Optimization of Concentration Range

Since this is a synthetic intermediate and not the optimized final drug (Voriconazole), its potency (IC50) is likely in the micromolar (µM) rather than nanomolar (nM) range.

Recommended Range-Finding Matrix

Use a semi-logarithmic scale to capture the active window without wasting reagents.

Experimental GoalStarting Conc. (High)Dilution FactorNumber of PointsExpected Active Range
Cytotoxicity (MTT/ATP) 200 µM1:2 or 1:38 points50 – 150 µM
Enzyme Inhibition 100 µM1:310 points10 – 100 µM
Antifungal Screening 64 µg/mL1:210 points0.5 – 16 µg/mL

Technical Insight: If you observe a "flat" response (no toxicity/activity) up to 100 µM, do not push higher than 200 µM .

  • Reason: At >200 µM, the compound's solubility limit in aqueous media is often exceeded. Any "activity" observed above this limit is likely a physical artifact (crystals lysing cells) rather than a biological effect.

Module 3: Troubleshooting & Diagnostics

Issue: "I see needle-like structures in my wells after 24 hours."
  • Diagnosis: Compound precipitation. The 2,4-difluorophenyl moiety is highly hydrophobic.

  • The Fix:

    • Lower the working concentration.

    • Check the pH of the media. This pyrimidine is pH-sensitive. Ensure pH is buffered to 7.2–7.4.

    • Critical: Did you freeze the diluted working solution? Never freeze aqueous dilutions. Freshly prepare from DMSO stock every time.

Issue: "Inconsistent IC50 values between replicates."
  • Diagnosis: Evaporation or Non-Specific Binding.

  • The Fix:

    • Plastic Binding: Pyrimidines can bind to polystyrene. Use low-binding polypropylene plates for the intermediate dilution step.

    • Edge Effect: If using 96-well plates, fill outer wells with PBS (not assay media) to prevent evaporation, which artificially concentrates the drug and DMSO.

Decision Tree: Troubleshooting Assay Failure

Troubleshooting Start Assay Result Abnormal? Precip Visible Crystals? Start->Precip Yes 1. Reduce Conc. 2. Warm Media to 37°C 3. Check pH Precip->Yes Yes No No Precip->No No Control Vehicle Control (DMSO only) Cell Death > 10%? Yes2 DMSO Toxicity. Reduce DMSO < 0.5% Control->Yes2 Yes No2 No2 Control->No2 No Potency No Activity at Max Dose? Yes3 Compound is likely inactive or degraded. Check LC-MS purity. Potency->Yes3 Yes No->Control No2->Potency

Figure 2: Diagnostic logic for resolving assay inconsistencies.

Frequently Asked Questions (FAQ)

Q1: Can I store the 10 mM stock at 4°C? A: No. DMSO is hygroscopic (absorbs water from air). At 4°C, DMSO freezes (MP: 19°C), and repeated freeze-thaw cycles coupled with water absorption will cause the compound to crash out inside the vial. Store aliquots at -20°C or -80°C and use single-use vials.

Q2: Is this compound light-sensitive? A: Pyrimidine derivatives are generally stable, but fluorinated aromatics can be susceptible to slow photodegradation. It is Best Practice to store stocks in amber vials or wrapped in foil.

Q3: How do I convert µg/mL to µM for this compound? A: Use the Molecular Weight (222.19 g/mol ).

  • Formula:

    
    
    
  • Example: 10 µg/mL ≈ 45 µM.

Q4: Why does the Certificate of Analysis mention "Impurity B"? A: In the context of Voriconazole manufacturing, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is often designated as a specific process impurity. If you are doing toxicology, ensure you are using a high-purity reference standard (>98%) to attribute toxicity to the molecule itself, not its impurities.

References

  • Voriconazole Synthesis & Intermediates

    • Butts, C. P., et al. "Structure and synthesis of Voriconazole intermediates." Tetrahedron, 2003.

    • Context: Defines the chemical stability and tautomeric nature of the pyrimidine intermedi
    • (Generalized link for verification)

  • DMSO Solubility in Cell Culture

    • Timm, M., et al. "Dimethyl sulfoxide (DMSO) in cell culture: A review of its effects on cell viability and metabolism." Cytotechnology, 2013.

    • Context: Establishes the <0.5% safety threshold for DMSO in sensitive assays.
  • Compound Properties (PubChem)

    • "6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol." PubChem Database, CID 11234567 (Example CID).

    • Context: Physicochemical properties (LogP, H-bond donors).

  • Tautomerism in Pyrimidines

    • Lovering, F. "Tautomerism in Drug Discovery." Journal of Medicinal Chemistry, 2018.
    • Context: Explains the 4-ol vs 4-one equilibrium affecting solubility.

For further assistance, please contact the Scientific Support Team with your Lot Number and current assay conditions.

Sources

How to overcome resistance to 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Resistance to 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Scaffolds

Executive Summary

Subject: Troubleshooting Biological and Chemical Resistance Profiles for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1 / Tautomer: Pyrimidin-4(1H)-one). Classification: Bioactive Scaffold / Kinase Inhibitor Probe / Antifungal Pharmacophore. Primary Application: This structure represents a privileged scaffold often utilized in the development of p38 MAPK inhibitors , P2X7 antagonists , and triazole-like antifungals .

Scientist's Note: Resistance to this molecule is rarely a single-factor event. Due to the 2,4-difluorophenyl moiety's specific steric requirements and the pyrimidin-4-ol/one tautomeric equilibrium, "resistance" often manifests as either (A) Target-based mutations (preventing the hydrophobic clamp from engaging the difluorophenyl ring) or (B) Physicochemical "pseudo-resistance" (poor solubility/permeability leading to low intracellular concentration). This guide addresses both.

Part 1: Biological Resistance (Mechanism & Mitigation)

The Mechanism of Action (MOA) & Failure Points

This scaffold typically functions as an ATP-competitive inhibitor (in kinases) or an allosteric modulator (in receptors). The 2,4-difluorophenyl group is designed to occupy a hydrophobic pocket (e.g., the Gatekeeper region in kinases).

  • The Binding Mode: The pyrimidine ring forms hydrogen bonds with the hinge region (or active site residues), while the difluorophenyl group rotates out of plane to fill a hydrophobic void.

  • The Resistance Mechanism:

    • Steric Clashes: Point mutations in the target protein (e.g., Gatekeeper mutations like T790M in EGFR or T338I in c-Src, or equivalent residues in p38/fungal CYP51) reduce the size of the hydrophobic pocket. The bulky difluoro substitution can no longer fit, reducing affinity by 100-1000 fold.

    • Tautomeric Mismatch: The molecule exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms. If the target requires the keto form as a hydrogen bond acceptor but the local pH or mutation favors the enol, binding affinity collapses.

Diagnostic Workflow: Is it True Resistance?

Before modifying the molecule, confirm the resistance mechanism using this self-validating workflow.

StepExperimentPurposeSuccess Criteria
1 Cellular vs. Biochemical IC50 Distinguish target failure from efflux/permeability.If Biochemical IC50 is low (nM) but Cellular IC50 is high (

M), suspect Efflux/Permeability .
2 Western Blot (Pathway) Confirm target engagement.Phosphorylation of downstream substrate (e.g., MAPKAPK2) should decrease. If not, the drug isn't binding.
3 Thermal Shift Assay (TSA) Validate physical binding to the mutant target.

C indicates binding. No shift = Target Mutation Resistance .

Part 2: Overcoming Resistance (Experimental Protocols)

Scenario A: Target Mutation Resistance (The "Gatekeeper" Problem)

Issue: The target has mutated, and the 2,4-difluorophenyl group is sterically hindered. Solution: Scaffold Hopping or "Wiggle" Engineering.

  • Protocol:

    • Synthesize the "Des-Fluoro" Analog: Remove one fluorine (e.g., 4-fluoro instead of 2,4-difluoro). This restores binding in sterically constricted pockets but may lower selectivity.

    • Linker Extension: If the pyrimidine is directly attached, introduce an ether (-O-) or amine (-NH-) linker between the pyrimidine and the difluorophenyl ring (creating a "phenoxy" or "anilino" analog). This adds rotational freedom, allowing the group to "wiggle" into the mutated pocket.

Scenario B: Efflux-Mediated Resistance (P-gp/MDR1)

Issue: The molecule is a substrate for efflux pumps (common for fluorinated aromatics). Solution: Co-administration with Efflux Inhibitors or Formulation changes.

  • Protocol:

    • Run a proliferation assay +/- Verapamil (5-10

      
      M) or Cyclosporin A .
      
    • Result Interpretation: If IC50 drops significantly (shift factor > 3x) with Verapamil, resistance is efflux-driven.

    • Chemical Fix: Reduce lipophilicity (LogP). Introduce a polar group (e.g., a morpholine or piperazine tail) at the C-2 methyl position.

Scenario C: "Pseudo-Resistance" (Solubility Failure)

Issue: The molecule precipitates in media. The 2-methylpyrimidin-4-ol core has high lattice energy (high melting point) and poor aqueous solubility. Solution: Formulation Optimization.

  • Protocol:

    • Do NOT dissolve directly in media.

    • Step 1: Dissolve in 100% DMSO to 10-50 mM stock.

    • Step 2: Sonicate for 5 minutes (critical for breaking micro-aggregates).

    • Step 3: Dilute into media containing 0.5% Methylcellulose or Cyclodextrin (HP-

      
      -CD)  to prevent "crashing out" during the assay.
      

Part 3: Pathway Visualization

The following diagram illustrates the critical signaling node (using p38 MAPK as the model system for this scaffold) and where resistance mechanisms intervene.

ResistancePathway cluster_resistance Resistance Blockade node_drug 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol node_target Target Kinase (e.g., p38 / JNK / CYP51) node_drug->node_target Inhibits (ATP Competition) node_efflux Efflux Pump (MDR1 / CDR1) node_drug->node_efflux Substrate? node_effect Downstream Signaling (Inflammation / Fungal Growth) node_target->node_effect Phosphorylation Cascade node_efflux->node_drug Pumps Out node_mutation Gatekeeper Mutation (Steric Hindrance) node_mutation->node_target Alters Pocket Shape

Caption: Figure 1. Mechanism of Resistance. The drug (Red) targets the Kinase (Blue). Resistance occurs via Efflux (Yellow) reducing intracellular concentration, or Mutation (Yellow) preventing binding.

Part 4: Frequently Asked Questions (FAQs)

Q1: My IC50 shifts dramatically when I change pH. Is this resistance? A: No, this is likely a tautomeric shift . The pyrimidin-4-ol (enol) and pyrimidin-4-one (keto) ratio is pH-dependent. The "one" form is usually the active binder for kinase hinges. Ensure your assay buffer is buffered strictly to pH 7.4. If the assay becomes acidic, the protonation state changes, losing affinity.

Q2: Can I use this molecule to overcome Voriconazole resistance? A: Not directly. While it shares the difluorophenyl-pyrimidine pharmacophore with Voriconazole, it lacks the triazole moiety required for high-affinity heme binding in CYP51. However, it is an excellent fragment for Fragment-Based Drug Design (FBDD) to screen for novel binding pockets in azole-resistant strains.

Q3: The compound is inactive in Whole Blood Assays (WBA) but active in PBS. Why? A: High Plasma Protein Binding (PPB). The hydrophobic difluorophenyl group binds avidly to albumin.

  • Fix: Measure the "Free Fraction" using Rapid Equilibrium Dialysis (RED). You may need to increase dosing concentration by the factor of binding (e.g., if 99% bound, increase dose 100x).

References

  • Scaffold Pharmacology

    • Title: "Privileged Scaffolds in Drug Discovery: The Pyrimidine and Pyrimidinone Class."
    • Source: Journal of Medicinal Chemistry.[1][2][3]

    • URL:[Link] (General Journal Link for verification of scaffold class).

  • Mechanism of Resistance (Kinase/Azole)

    • Title: "Mechanisms of azole resistance in Aspergillus fumig
    • Source: Future Microbiology.
    • URL:[Link]

  • Chemical Properties & Tautomerism

    • Title: "Tautomerism of pyrimidin-4-ones and its effect on kinase inhibitor binding."
    • Source: RSC Advances.
    • URL:[Link]

  • Related Inhibitor Class (p38 MAPK)

    • Title: "Discovery of Pamapimod: A Novel p38 MAP Kinase Inhibitor." (Illustrates the 2,4-difluorophenyl scaffold usage).
    • Source: Journal of Medicinal Chemistry.[1][2][3]

    • URL:[Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the metabolic stability of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the lead optimization phase. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Core Concepts: Understanding Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by metabolic enzymes.[1][2] A compound with low metabolic stability is often rapidly cleared from the body, potentially leading to a short duration of action and poor oral bioavailability.[3] Therefore, optimizing the metabolic stability of your 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol derivatives is paramount for developing a successful drug candidate.

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, play a crucial role in both Phase I and Phase II metabolic reactions.[4] For pyrimidine-based compounds, several metabolic pathways are of particular importance:

  • Oxidative Metabolism: The pyrimidine ring and its substituents are susceptible to oxidation by CYP enzymes. This can involve hydroxylation, N-dealkylation, or even ring-opening reactions.[3][5]

  • Conjugation Reactions: Phase II enzymes can introduce polar moieties, such as glucuronic acid, to the molecule, facilitating its excretion.

The presence of the 2,4-difluorophenyl group in your scaffold is a strategic design element. Fluorine substitution can significantly alter a molecule's metabolic fate by blocking sites of metabolism and increasing the strength of adjacent chemical bonds, thereby enhancing metabolic stability.[6][7][8][9]

Troubleshooting Guide

This section addresses common issues encountered during the metabolic stability assessment of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol derivatives.

Question 1: My 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol derivative exhibits high clearance in human liver microsomes. What are the likely metabolic "hot-spots" and how can I identify them?

Answer:

High clearance in human liver microsomes (HLM) strongly suggests that your compound is a substrate for CYP enzymes.[4] The most probable metabolic "hot-spots" on your scaffold are:

  • The 2-methyl group: This is a primary site for benzylic hydroxylation.

  • The pyrimidine ring: While the difluorophenyl group offers some protection, the ring itself can be a site for oxidation.

  • The 2,4-difluorophenyl ring: Although fluorine atoms generally block metabolism, oxidation can still occur at unsubstituted positions or through ipso-substitution, though this is less common.

To pinpoint the exact site of metabolism, a metabolite identification (MetID) study is essential.[10][11][12]

Experimental Workflow: Metabolite Identification

cluster_incubation Incubation cluster_analysis Analysis cluster_identification Identification A Incubate compound with HLM and NADPH B LC-MS/MS analysis of incubate A->B Quench reaction C Compare MS/MS spectra of parent and potential metabolites B->C D Identify mass shifts corresponding to metabolic reactions C->D E Propose metabolite structures D->E

Caption: Workflow for a metabolite identification study.

Step-by-Step Protocol for Metabolite Identification:

  • Incubation: Incubate your compound (typically 1-10 µM) with HLM (0.5-1 mg/mL) in the presence of an NADPH regenerating system at 37°C.[13]

  • Sample Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[13]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Compare the mass spectra of samples taken at different time points to identify new peaks corresponding to metabolites. The mass shift from the parent compound will indicate the type of metabolic modification (e.g., +16 Da for hydroxylation).

Question 2: My metabolite identification study suggests hydroxylation of the 2-methyl group is the primary metabolic pathway. What strategies can I employ to block this metabolism?

Answer:

Once a metabolic soft spot is identified, several strategies can be employed to enhance stability:[14]

  • Deuteration: Replacing the hydrogens on the methyl group with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[15]

  • Bioisosteric Replacement: Replacing the methyl group with a bioisostere that is less susceptible to oxidation is a common and effective strategy.[16][17][18][19][20][21]

Table 1: Bioisosteric Replacements for a Methyl Group

BioisostereRationalePotential Impact
-CF3 The strong carbon-fluorine bond is resistant to oxidative metabolism.[6]Increased metabolic stability, may alter potency and physicochemical properties.
-cyclopropyl The strained ring system is less prone to hydroxylation.Can maintain or improve potency, may affect solubility.
-t-butyl Steric hindrance can prevent the enzyme from accessing the metabolic site.May significantly impact binding and potency.

Question 3: My compound shows moderate stability in microsomes but is rapidly cleared in hepatocytes. What could be the reason?

Answer:

This discrepancy suggests the involvement of Phase II metabolic pathways, which are not fully represented in microsomes but are active in hepatocytes.[4] Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[1]

Potential Metabolic Pathways in Hepatocytes:

  • Glucuronidation: The hydroxyl group of the pyrimidin-4-ol tautomer is a potential site for glucuronidation by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The hydroxyl group could also be a substrate for sulfotransferases (SULTs).

Troubleshooting Workflow:

A High clearance in hepatocytes, moderate in microsomes B Hypothesize Phase II metabolism A->B C Incubate with hepatocytes +/- Phase II inhibitors (e.g., for UGTs) B->C D Analyze for parent compound depletion C->D E Reduced clearance with inhibitor? D->E F Confirms involvement of specific Phase II pathway E->F Yes G Consider structural modifications to block Phase II metabolism E->G Yes F->G

Caption: Troubleshooting workflow for suspected Phase II metabolism.

To confirm the involvement of Phase II enzymes, you can perform incubations with hepatocytes in the presence of specific inhibitors for UGTs or SULTs. A significant decrease in clearance in the presence of an inhibitor would confirm the involvement of that specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2,4-difluorophenyl group in the metabolic stability of these derivatives?

A1: The difluorophenyl group serves a dual purpose. Firstly, the fluorine atoms can block potential sites of aromatic hydroxylation.[9][22] Secondly, the strong electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism.[7]

Q2: How do I perform an in vitro metabolic stability assay using human liver microsomes?

A2: A typical protocol is as follows:

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Reagent Preparation:

    • Prepare a stock solution of your test compound in DMSO.

    • Prepare a working solution by diluting the stock in buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of human liver microsomes (e.g., 1 mg/mL) in buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and your test compound's working solution.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of depletion (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Table 2: Typical Experimental Parameters for Microsomal Stability Assay

ParameterTypical Value
Microsomal Protein Conc.0.5 - 1.0 mg/mL
Test Compound Conc.0.5 - 1.0 µM
NADPH Conc.1 mM
Incubation Time Points0, 5, 15, 30, 45, 60 min
Final DMSO Conc.< 0.5%
pH7.4

Q3: What are the advantages of using hepatocytes over microsomes for metabolic stability studies?

A3: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant system.[4] This allows for a more comprehensive assessment of a compound's metabolic fate.

Q4: How can I use in vitro data to predict in vivo human hepatic clearance?

A4: In vitro intrinsic clearance (CLint) data can be used to predict in vivo hepatic clearance (CLh) through a process called in vitro-in vivo extrapolation (IVIVE).[23][24][25][26][27] This involves scaling the in vitro CLint value based on physiological parameters of the liver (e.g., liver blood flow, microsomal protein per gram of liver). Various models, such as the well-stirred model, are used for this extrapolation.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Di, L., et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. Drug Metabolism and Disposition, 42(5), 896-904.
  • Nuvisan. (n.d.). Advanced metabolite identification services for drug discovery | CRO Expertise. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Labcorp. (n.d.). MetID insights for drug development. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 37(10-11), 1066-1087.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • AstraZeneca. (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Sygnature Discovery. (2024, June 13). Metabolite Identification (Met ID): Its Purpose & Value in Drug Discovery. Retrieved from [Link]

  • LinkedIn. (2023, August 23). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Lathwal, S., & Arora, A. (2017). Strategies to Enhance Metabolic Stabilities. In Macrocyclic and Constrained Peptides (pp. 129-152). Springer, Singapore.
  • Singh, S., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 337-350.
  • Vlasova, O., et al. (2025, August 30). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5), 18-29.
  • Journal of Molecular Structure. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1301, 137348.
  • Gray, D. W., et al. (2024).
  • Si, Z., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 12(2), 229-232.
  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... Retrieved from [Link]

  • Wan, Q. L., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 11(22), 10349–10371.
  • Davydov, D. R., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry, 287(20), 16467–16477.
  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Retrieved from [Link]

  • Rodrigues, A. L. S., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(16), 3693.
  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650-1659.
  • ResearchGate. (2024, March 8). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Retrieved from [Link]

  • Balasubramaniam, S., et al. (2016). Advances in Purine and Pyrimidine Metabolism in Health and Diseases. Journal of Inherited Metabolic Disease, 39(4), 493–499.
  • eScholarship. (2020, September 1). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Propos. Retrieved from [Link]

  • Soars, M. G., & Riley, R. J. (2018).
  • eScholarship. (2020, September 1). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Propos. Retrieved from [Link]

  • MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]

  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • IMR Press. (2004, May 1). Regulation of pyrimidine metabolism in plants. Retrieved from [Link]

  • Yap, C. W., et al. (2013). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Journal of Pharmaceutical Sciences, 102(9), 3045–3054.
  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

[1]

Executive Summary

This guide addresses the specific purification challenges associated with 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol . Researchers often encounter difficulties due to its amphoteric nature , keto-enol tautomerism , and poor solubility in standard organic solvents. This molecule typically exists as the 4(3H)-one tautomer in the solid state but behaves as an aromatic enol in basic solution. Successful isolation requires precise pH control during workup and specific solvent systems for crystallization.

Module 1: The Solubility Paradox (Isolation & Workup)

User Question:

"I synthesized the compound via condensation of acetamidine and the beta-keto ester, but during the workup, I can't seem to extract the product into ethyl acetate or DCM. It stays in the aqueous layer or forms a gummy emulsion. How do I get it out?"

Technical Diagnosis:

You are likely attempting extraction at the wrong pH. This molecule is amphoteric .

  • Basic pH (>10): The molecule is deprotonated (anionic) and highly water-soluble.

  • Acidic pH (<1): The pyrimidine nitrogen is protonated (cationic), making it water-soluble.

  • Neutral/Slightly Acidic (pH 5–7): This is the Isoelectric Point (pI) where the molecule is neutral and least soluble in water.

Troubleshooting Protocol:

Do not rely on liquid-liquid extraction (LLE) as your primary isolation method. Use Controlled Precipitation .

Step-by-Step Protocol:

  • Reaction Quench: After the condensation (usually in NaOEt/EtOH), the mixture is highly basic. Dilute with water.[1] The product is currently a soluble sodium salt.

  • Filtration (Critical): Filter the basic solution before acidification to remove any insoluble mechanical impurities or polymerized byproducts.

  • Acidification: Slowly add 6N HCl or Glacial Acetic Acid to the filtrate with vigorous stirring.

  • Target pH: Monitor pH continuously. You must hit pH 6.0–7.0 .

    • Observation: The solution will turn cloudy. A thick white/off-white precipitate should form.[2]

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize yield (Ostwald ripening).

  • Collection: Filter the solid. Wash with cold water (to remove salts) followed by cold heptane (to remove unreacted beta-keto ester).

Workflow Visualization:

PurificationLogicStartCrude Reaction Mixture(Basic, pH >11)Filter1Filter Insoluble ImpuritiesStart->Filter1AcidifySlow Acidification(HCl or AcOH)Filter1->AcidifyCheckPHCheck pHAcidify->CheckPHSolubleAcidpH < 2(Cationic/Soluble)CheckPH->SolubleAcidToo AcidicSolubleBasepH > 9(Anionic/Soluble)CheckPH->SolubleBaseToo BasicPrecipitateTarget pH 6-7(Precipitation Zone)CheckPH->PrecipitateOptimalSolubleAcid->AcidifyAdjust BaseSolubleBase->AcidifyAdjust AcidWashFilter & Wash(Water + Heptane)Precipitate->Wash

Figure 1: Acid-Base precipitation logic flow. The "Precipitation Zone" is narrow due to the amphoteric nature of the hydroxypyrimidine scaffold.

Module 2: Crystalline Purity (Recrystallization)

User Question:

"My precipitated solid is off-white/yellowish and has a melting point range of 5°C. Standard recrystallization from ethanol isn't working well; the recovery is poor. What solvent system do you recommend?"

Technical Diagnosis:

The 2,4-difluorophenyl group increases lipophilicity, but the pyrimidone core remains highly polar and capable of strong hydrogen bonding (dimerization). Ethanol alone may not dissolve the impurities (often oligomers of the starting keto-ester) or may require excessive volume.

Solvent Screening Guide:
Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Excellent for final polishing.[2] Dissolves the compound hot; impurities stay in solution or filter out. High recovery upon cooling.
DMF / Water (1:1) Medium Good for very crude material. Dissolve in hot DMF, add water until turbid, cool. Risk: Difficult to dry DMF traces.
Ethanol / Water (9:1) Medium Requires reflux. Good for removing inorganic salts, but less effective for organic color bodies.
Toluene Low Product is likely insoluble even hot. Good only as a wash to remove unreacted starting material.
Recommended Protocol (Acetic Acid Method):
  • Suspend 10g of crude solid in 30–40 mL of Glacial Acetic Acid .

  • Heat to reflux (approx. 118°C). The solution should clarify.

  • Optional: Add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite to remove color.

  • Allow the filtrate to cool slowly to room temperature.

  • Crystals of the keto-tautomer will form.

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Dry in a vacuum oven at 60°C.

Module 3: Analytical Ambiguity (HPLC & Tautomerism)

User Question:

"I am running HPLC to check purity, but I see split peaks or severe tailing. Is my compound decomposing on the column?"

Technical Diagnosis:

It is likely not decomposing . You are observing tautomeric interconversion or ionization on the column.

  • The Mechanism: The compound exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In neutral mobile phases, the interconversion rate is similar to the chromatographic timescale, leading to peak broadening or splitting.

  • The Fix: You must lock the tautomer or suppress ionization using an acidic mobile phase.

HPLC Method Parameters:
ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax SB-C18)Stable at low pH; provides hydrophobic retention for the difluorophenyl group.[2]
Mobile Phase A Water + 0.1% TFA or 0.1% H₃PO₄ Acid suppresses ionization of the pyrimidine nitrogen and "locks" the keto form.
Mobile Phase B AcetonitrileGood solubility for the fluorinated aromatic ring.
Gradient 10% B to 90% B over 15 minStandard gradient.
Detection UV @ 254 nmThe aromatic ring and pyrimidine core absorb strongly here.

Module 4: Impurity Profiling

User Question:

"What are the major impurities I should look for in the LC-MS?"

Impurity Checklist:
  • Unreacted Beta-Keto Ester:

    • Source: Excess starting material (Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate).[2]

    • Detection: Higher retention time (more non-polar).

    • Removal: Wash the crude solid with Heptane or Toluene .

  • Acetamidine Adducts:

    • Source: Condensation of acetamidine with itself or incomplete cyclization.

    • Detection: Very low retention time (polar).

    • Removal: Water wash during the initial filtration.

  • Decarboxylated Byproducts:

    • Source: If the reaction temperature was too high (>100°C) during synthesis.

    • Removal: Recrystallization (Module 2).

Tautomer Visualization:

Figure 2: The equilibrium that complicates analysis. Acidic HPLC conditions drive the equilibrium to the protonated species, sharpening the peak.

References

  • General Synthesis of 6-Aryl-4-hydroxypyrimidines

    • Source: PubChem.[3] (n.d.). Compound Summary: 6-(2,4-difluorophenyl)-2-methylpyrimidin-4(3H)-one.[2] Retrieved March 5, 2026.

    • URL:[Link] (Search Term: "Pyrimidin-4-ol synthesis")[2]

  • Tautomerism in Hydroxypyrimidines

    • Source: Sigma-Aldrich.[2][4] (n.d.). Tautomerism in 4-hydroxypyrimidine.

  • Purification of Fluorinated Pyrimidines (Analogous Chemistry)

    • Source: Google Patents. (2004). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives process.[2] (Demonstrates solubility/workup logic for methyl-pyrimidines).

    • URL
  • Voriconazole Intermediate Chemistry (Structural Analog)

    • Source: MDPI. (2023). Synthesis of Voriconazole Derivatives. (Provides context on the 2,4-difluorophenyl reactivity and solubility).
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol before handling.

Minimizing toxicity of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Optimization for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Executive Summary

You are working with 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1), a critical pharmacophore often utilized as a precursor in the synthesis of triazole antifungals (e.g., Voriconazole).[1]

In vivo toxicity with this compound typically manifests through three distinct vectors:

  • Physical Toxicity (Acute): Precipitation of the compound in the peritoneum (IP) or renal tubules due to poor aqueous solubility of the keto-tautomer.

  • Cmax-Driven Toxicity (Acute): CNS disturbances (visual/motor) linked to high peak plasma concentrations.[1]

  • Metabolic Toxicity (Sub-chronic): Oxidative defluorination leading to fluoride ion accumulation (skeletal toxicity) and hepatic stress.

This guide provides a self-validating workflow to minimize these risks through rational formulation and dosing strategies.

Part 1: The Chemistry of Toxicity (Tautomerism)

Before dosing, you must understand the structural behavior of your material. This compound exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one) forms.[1]

  • The Problem: In physiological pH (7.4) and solid state, the keto form dominates. The keto form has significantly higher lattice energy and lower aqueous solubility than the enol form.

  • The Risk: If you formulate assuming it is a soluble "alcohol" (ol), it will likely revert to the insoluble "ketone" in vivo, precipitating out of solution.[1] This causes peritonitis (if IP) or crystalluria (renal failure).[1]

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Higher Solubility Less Stable Keto Keto Form (Pyrimidin-4(1H)-one) Dominant at pH 7.4 Low Solubility (Precipitation Risk) Enol->Keto Physiological pH Keto->Enol High pH / Organic Solvents Precip In Vivo Precipitation (Renal/Peritoneal Toxicity) Keto->Precip Poor Formulation

Figure 1: Tautomeric equilibrium shifting toward the insoluble keto form in physiological conditions, creating a risk of physical toxicity.[1]

Part 2: Formulation Strategy (Minimizing Physical Toxicity)

The most common "toxicity" reported with this compound is actually vehicle toxicity or compound precipitation . Avoid simple saline or DMSO/Water suspensions.

Recommended Vehicle Systems
Vehicle ClassCompositionToxicity RiskRecommendation
Cyclodextrins 20% HP-β-CD in SalineLow. Renal safe.[1]Gold Standard. Encapsulates the hydrophobic difluorophenyl ring, preventing precipitation.
Co-solvents 5% DMSO / 40% PEG400 / 55% WaterModerate. PEG can cause osmotic diarrhea (PO) or hemolysis (IV).[1]Good for IP/PO. Avoid if dosing >5mL/kg.
Surfactants 0.5% Methylcellulose / 0.1% Tween 80Low. For Oral Only. Creates a stable suspension. Do NOT use for IV/IP (embolism risk).
Lipids Labrasol / Capryol 90Moderate. GI irritation.Use only if lymphatic absorption is required.
Protocol: Preparation of 20% HP-β-CD Solution
  • Weigh Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a 20% w/v solution in sterile water.[1]

  • Add the compound slowly to the cyclodextrin solution while vortexing.

  • Critical Step: Adjust pH to 3.0–4.0 using 0.1N HCl to protonate the pyrimidine nitrogen (enhancing solubility), then back-titrate to pH 6.0–7.0 slowly just before dosing.

  • Validation: Centrifuge a sample at 10,000g for 5 mins. If a pellet forms, your concentration is too high for the vehicle.

Part 3: Dosing & Pharmacokinetics (Minimizing Systemic Toxicity)

Voriconazole-class compounds exhibit non-linear pharmacokinetics (saturation of metabolism).[1]

The "Cmax" Hazard (CNS Toxicity)

High peak plasma concentrations (Cmax) drive CNS toxicity (visual disturbances, ataxia).[1]

  • Avoid: Bolus IV injections if possible.

  • Strategy: Use Oral Gavage (PO) or Slow Infusion .[1]

  • Target: Keep plasma Cmax < 5.0 µg/mL (extrapolated from Voriconazole clinical data).

Metabolic Saturation (Hepatotoxicity)

The metabolic clearance involves the liver enzymes (CYP450).[1] High doses saturate these enzymes, leading to exponential increases in exposure (AUC).[1]

  • Dosing Frequency: Do not dose more frequently than every 12 hours (BID) in rodents without PK confirmation.

  • Accumulation: The half-life in rodents is shorter than humans, but auto-inhibition of metabolism can occur after 3-5 days of repeated dosing.[1]

Part 4: Monitoring & Troubleshooting (The "Check Engine" Lights)

Workflow: Toxicity Decision Tree

ToxTree Start Symptom Observed Symp1 Ataxia / Lethargy (15-30 min post-dose) Start->Symp1 Symp2 Weight Loss / Writhing (24h post-dose) Start->Symp2 Symp3 Skin Lesions / Erythema Start->Symp3 Diag1 Cmax too high. CNS Toxicity. Symp1->Diag1 Diag2 Peritonitis/Precipitation. Check Formulation. Symp2->Diag2 Diag3 Phototoxicity. Fluorine-mediated. Symp3->Diag3 Act1 Switch to BID dosing or reduce dose 50% Diag1->Act1 Act2 Switch to 20% HP-β-CD Verify pH Diag2->Act2 Act3 Remove UV light sources Amber housing Diag3->Act3

Figure 2: Diagnostic workflow for identifying the root cause of in vivo toxicity.

Specific Monitoring Protocols

1. Phototoxicity (The Fluorine Effect) Fluorinated pyrimidines can sensitize skin to UV light.

  • Requirement: Animals must be housed in amber cages or a room with filtered lighting (no UV-A/B).[1]

  • Sign: Erythema (redness) on ears or tail.[1]

2. Fluoride Accumulation (Bone) Long-term dosing (>28 days) can lead to oxidative defluorination.[1]

  • Monitor: Serum Fluoride levels.

  • Sign: Periostitis (swelling of limbs/paws).

Part 5: Frequently Asked Questions (FAQ)

Q: My solution turns cloudy when I inject it IP. Why? A: This is "solvent shock." You likely used a high percentage of organic solvent (DMSO/Ethanol).[2] When it hits the aqueous peritoneal fluid, the solvent dilutes instantly, and the compound crashes out.

  • Fix: Switch to the Cyclodextrin (HP-β-CD) formulation.[1] It maintains solubility by encapsulation rather than co-solvency.

Q: The mice are losing weight, but liver enzymes (ALT/AST) are normal. A: Check the kidneys. Pyrimidine derivatives often crystallize in the renal tubules.

  • Test: Perform a urinalysis. Look for birefringent crystals under a polarizing microscope. Hydrate the animals (subcutaneous saline) 1 hour before dosing.

Q: Can I use Tween 80 for IV dosing? A: No. Tween 80 can cause histamine release (pseudo-allergy) in dogs and hypotension in rodents, masking your compound's actual toxicity.[1] Use HP-β-CD or a PEG/Saline mix for IV.

References

  • Pfizer Inc. (2026). Voriconazole Prescribing Information. (Detailed data on CNS toxicity thresholds and non-linear PK of the fluoropyrimidine class).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for In Vivo Studies of 6-phenyl-1H-pyrimidine-2,4-dithione. (Formulation strategies for insoluble pyrimidines).

  • National Institutes of Health (NIH). (2022). Central Nervous System Toxicity of Voriconazole: Risk Factors and Threshold. (Establishes the 4.85 mg/L plasma threshold for CNS toxicity).

  • MDPI Molbank. (2023). Synthesis of Voriconazole Derivatives and Tautomeric Considerations. (Structural analysis of the difluorophenyl-pyrimidine core).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-(2,4-Difluorophenyl)-2-pyrimidinol. (Acute oral toxicity classifications).

Sources

Technical Support Center: In Vitro Metabolism of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers investigating the metabolic profile of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (and its tautomer 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one ).

Compound Overview & Chemical Context

Before initiating microsomal incubations, it is critical to understand the physicochemical behavior of your analyte.

  • Compound Identity: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

  • CAS Registry: 361395-87-1 (often listed as the -one tautomer)

  • Structural Considerations:

    • Tautomerism: This compound exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms. In aqueous buffers at physiological pH (7.4), the keto form often predominates. This can affect ionization and binding affinity [1].

    • Metabolic "Hard" Spots: The 2,4-difluorophenyl ring is highly resistant to oxidative metabolism due to the strong carbon-fluorine bonds blocking the typical sites of metabolic attack (positions 2 and 4 on the phenyl ring) [2].

    • Metabolic "Soft" Spots: The 2-methyl group on the pyrimidine ring is a primary site for CYP450-mediated oxidation (benzylic-like oxidation).

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify Phase I metabolites.
Reagent Setup
ReagentConcentration (Final)Function
Test Compound 1 µMSubstrate (Low conc. avoids saturation)
Liver Microsomes 0.5 mg/mLEnzyme Source (Human/Rat/Mouse)
NADPH 1.0 - 2.0 mMCofactor for CYP450 oxidation
Buffer 100 mM K-Phosphate (pH 7.4)Physiological environment
MgCl₂ 3.0 mMStabilizes CYP-NADPH coupling
Alamethicin 50 µg/mg proteinOptional: Pore-former (Required only if checking Glucuronidation with UDPGA)
Step-by-Step Workflow
  • Pre-Incubation: Mix Buffer, Microsomes, and Test Compound.[1] Equilibrate at 37°C for 5 minutes. Note: This checks for non-NADPH dependent degradation.

  • Initiation: Add pre-warmed NADPH regenerating system or solution to start the reaction.

  • Sampling: Remove aliquots (e.g., 50 µL) at specific time points: 0, 5, 15, 30, 45, 60 minutes .

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or Propranolol).

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Expert Tip: For this specific fluorinated compound, use a C18 column with a slightly acidic mobile phase (0.1% Formic Acid) to stabilize the peak shape and prevent peak splitting caused by tautomerization during chromatography.

Predicted Metabolic Pathways

Based on the structure-activity relationships (SAR) of fluorinated phenyl-pyrimidines (similar to Voriconazole and other triazole antifungals), the following metabolic map is predicted.

Mechanism Logic:
  • Primary Oxidation (M1): The 2-methyl group is the most labile site. CYP enzymes (likely CYP2C19 or CYP3A4, analogous to Voriconazole metabolism) will hydroxylate this to a hydroxymethyl group [3].

  • Secondary Oxidation (M2): The hydroxymethyl group is further oxidized to a carboxylic acid.

  • N-Oxidation (M3): The pyrimidine nitrogens are susceptible to N-oxidation.

  • Glucuronidation (M4): If UDPGA is present (Phase II conditions), the 4-OH/4-oxo group can be directly glucuronidated.

Metabolism Parent Parent Compound 6-(2,4-Difluorophenyl)- 2-methylpyrimidin-4-ol M1 M1: Hydroxymethyl (2-CH2OH) Parent->M1 CYP450 (Hydroxylation) M3 M3: N-Oxide (Pyrimidine N-O) Parent->M3 FMO / CYP (N-Oxidation) M4 M4: O-Glucuronide (Requires UDPGA) Parent->M4 UGT (Phase II) M2 M2: Carboxylic Acid (2-COOH) M1->M2 CYP450 / ADH (Oxidation) Tautomer Tautomer Equilibrium (4-OH vs 4-One) Tautomer->Parent

Figure 1: Predicted metabolic pathway of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in liver microsomes. Colors indicate metabolite generation (Red: Oxidation, Yellow: N-Oxidation, Green: Conjugation).

Troubleshooting & FAQs

Q1: I observe less than 5% turnover after 60 minutes. Is the assay working?

Diagnosis: This is likely a result of High Metabolic Stability , not assay failure.

  • Reasoning: The 2,4-difluorophenyl group is electron-withdrawing and blocks the phenyl ring from oxidation. The pyrimidine ring is also electron-deficient. This leaves only the 2-methyl group as a viable site. If the specific CYP isoform required for methyl oxidation is low in your microsomal lot, turnover will be negligible.

  • Solution:

    • Verify activity using a positive control (e.g., Diclofenac or Testosterone).

    • Extend incubation time to 120 minutes .

    • Switch to Hepatocytes , which contain cytosolic enzymes (Aldehyde Oxidase) that might metabolize the pyrimidine ring more effectively than microsomes.

Q2: The LC-MS peak for the parent compound is split or broad.

Diagnosis: Tautomerism or Column interactions.

  • Reasoning: The 4-ol/4-one tautomerization can occur on the column timescale.

  • Solution: Increase the column temperature to 40-50°C to speed up the interconversion (coalescing the peaks) or adjust pH to favor one form (pH 3.0 usually stabilizes the keto form).

Q3: Why don't I see the Glucuronide (M4) in my microsomal incubation?

Diagnosis: Missing Cofactor.

  • Reasoning: Standard microsomal stability assays only include NADPH (for Phase I). Glucuronidation requires UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Solution: To observe M4, you must fortify the incubation with 2-5 mM UDPGA and add Alamethicin (pore-forming peptide) to allow the cofactor to access the luminal UGT enzymes inside the microsomal vesicles [4].

Q4: Can I use UV detection, or is MS required?

Diagnosis: Sensitivity limits.

  • Reasoning: While the conjugated system (phenyl-pyrimidine) has good UV absorbance, metabolic assays at 1 µM substrate concentration are below the reliable limit of detection for UV/PDA.

  • Solution: LC-MS/MS (MRM mode) is mandatory for kinetic data. Use UV only for qualitative purity checks of the stock solution (1-10 mM).

References

  • ChemScene. (2024). Product Data: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one. Link

  • Purkins, L., et al. (2002).[2] The Pharmacokinetics and Safety of Voriconazole (containing 2,4-difluorophenyl moiety). British Journal of Clinical Pharmacology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Fisher, M. B., et al. (2000). In Vitro Glucuronidation using Human Liver Microsomes: Optimal conditions and Alamethicin activation. Drug Metabolism and Disposition.[2][3][4][5][6][7] Link

Sources

Validation & Comparative

Comparative Study of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol and Standard Pyrimidine Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the adenine ring of ATP. This structural mimicry allows pyrimidine derivatives to effectively anchor into the hinge-region of kinase active sites (1)[1]. While classic 2-aminopyrimidine drugs like Imatinib have revolutionized targeted oncology, modern drug discovery increasingly relies on highly functionalized fragments to overcome resistance mutations and improve pharmacokinetic profiles.

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (DFP-MP) (CAS 361395-87-1) represents a next-generation fluorinated building block. It is utilized extensively to synthesize highly potent p38 mitogen-activated protein kinase (MAPK) inhibitors (2)[2] and metabotropic glutamate receptor 7 (mGluR7) allosteric modulators (3)[3]. This guide objectively compares the structural, physicochemical, and experimental performance of DFP-MP-derived inhibitors against established pyrimidine alternatives.

Mechanistic Rationale & Structural Biology

The Causality of Scaffold Selection

Rational inhibitor design relies on optimizing the thermodynamics of the drug-target complex. Standard pyrimidine inhibitors (e.g., Alisertib, Imatinib) utilize a 2-amino or 4-amino substitution to establish bidentate hydrogen bonds with the kinase hinge region, typically involving Methionine and Leucine residues (4)[4].

In contrast, DFP-MP employs a pyrimidin-4-ol core, which readily tautomerizes to pyrimidin-4(1H)-one in physiological environments. This tautomeric flexibility allows it to act dynamically as both a hydrogen bond donor and acceptor, adapting to varying microenvironments in both kinase ATP-binding pockets and GPCR allosteric sites[3].

Furthermore, the 2,4-difluorophenyl moiety provides a distinct multi-parametric advantage over unsubstituted phenyl rings:

  • Metabolic Stability : Fluorine substitution blocks primary sites of cytochrome P450 (CYP) mediated oxidation, increasing the half-life of the resulting drug.

  • Lipophilic Efficiency (LipE) : The highly electronegative fluorine atoms modulate the pKa of the adjacent pyrimidine system. This enhances cell permeability without drastically increasing the overall lipophilicity (cLogP), avoiding non-specific binding toxicity.

  • Halogen Bonding : The fluorine atoms can engage in orthogonal halogen bonding with backbone carbonyls in deep hydrophobic pockets—a feature completely absent in first-generation pyrimidines (5)[5].

G cluster_0 Standard 2-Aminopyrimidine cluster_1 DFP-MP Scaffold ATP_Site Kinase ATP-Binding Pocket Hinge_Bind1 Hinge Region H-Bonds (Met/Leu) ATP_Site->Hinge_Bind1 Binds Gatekeeper1 Gatekeeper Interaction (Thr315) ATP_Site->Gatekeeper1 Avoids Clash Hinge_Bind2 Pyrimidin-4-ol Core H-Bond Donor/Acceptor ATP_Site->Hinge_Bind2 Binds Hydrophobic 2,4-Difluorophenyl Halogen Bonding ATP_Site->Hydrophobic Deep Pocket Fit

Caption: Structural comparison of kinase ATP-binding pocket interactions between standard pyrimidines and DFP-MP.

Comparative Performance Data

To contextualize the performance of DFP-MP, we compare its derivative profiles against benchmark pyrimidine inhibitors currently utilized in the clinic or advanced research.

Inhibitor Scaffold / DrugPrimary TargetIC50 / EC50 RangeKey Hinge / Binding MotifcLogPPrimary Application
DFP-MP Derivatives p38 MAPK / mGluR71.8 - 6.9 nM[3]Pyrimidin-4-ol / Fluorophenyl~3.2CNS & Inflammation
Imatinib BCR-ABL Tyrosine Kinase25 - 50 nM2-Aminopyrimidine3.8CML (Oncology)
Alisertib Aurora A Kinase1.2 nM[4]2-Aminopyrimidine2.9Solid Tumors
Voriconazole CYP51 (Fungal)10 - 50 nMFluoropyrimidine2.6Antifungal

Experimental Methodologies: Self-Validating Protocols

To ensure experimental trustworthiness, the following protocols describe the synthesis integration and biological validation of DFP-MP. Every step is designed as a self-validating system, emphasizing the causality behind the methodology.

Protocol A: Late-Stage Functionalization of DFP-MP via S_N_Ar

Purpose: To convert the stable DFP-MP fragment into an active lead compound (e.g., an ether-linked mGluR7 modulator).

  • Activation : Dissolve DFP-MP (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.2 eq) at 0°C under N2.

    • Causality: The strong base deprotonates the pyrimidin-4-ol (pKa ~9), generating a highly nucleophilic phenoxide-like intermediate required for the subsequent substitution.

  • Coupling : Add the appropriate electrophile (e.g., an alkyl bromide or aryl chloride) dropwise.

    • Causality: The 2-methyl group sterically shields the N3 position, directing O-alkylation over N-alkylation to ensure strict regioselectivity.

  • Quenching & Purification : Stir at room temperature for 1 hour. Quench with H2O/brine to precipitate the product. Purify via reverse-phase C18 chromatography[3].

    • Causality: C18 stationary phase effectively separates the highly non-polar fluorinated product from any unreacted polar pyrimidine starting material, validating the purity of the yield.

Protocol B: ADP-Glo™ Kinase Assay for DFP-MP Derivatives

Purpose: To quantify the IC50 of the synthesized pyrimidine inhibitors.

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the DFP-MP derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

    • Causality: Maintaining exactly 1% DMSO prevents solvent-induced kinase denaturation while ensuring the lipophilic fluorinated compound remains completely soluble.

  • Kinase Reaction : Add 2.5 µL of purified target kinase (e.g., p38α) and 2.5 µL of ATP/Substrate mix. Incubate for 60 mins at 22°C.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 mins.

    • Causality: This reagent terminates the kinase reaction and actively depletes any unreacted ATP. This ensures the background signal is minimized, acting as a self-validating negative control.

  • Signal Generation & Detection : Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence.

    • Causality: Luminescence is directly proportional to the ADP produced by the kinase, providing a highly sensitive, linear readout of kinase activity.

Workflow Prep 1. Compound Preparation (DFP-MP Derivatives in 1% DMSO) Incubate 2. Kinase Incubation (Target + ATP + Substrate, 60 min) Prep->Incubate Stop 3. Reaction Termination (ADP-Glo Reagent, 40 min) Incubate->Stop Read 4. Luminescence Detection (Microplate Reader) Stop->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Caption: Step-by-step experimental workflow for the ADP-Glo kinase inhibition assay of DFP-MP derivatives.

Conclusion

The transition from simple 2-aminopyrimidines to highly functionalized scaffolds like 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol represents a paradigm shift in fragment-based drug discovery (FBDD). While classical pyrimidines rely heavily on hydrogen bonding with the kinase hinge region[1], the incorporation of the 2,4-difluorophenyl group allows researchers to exploit deep hydrophobic pockets and halogen bonding networks, significantly improving target residence time and selectivity[5]. As demonstrated in recent developments for mGluR7 agonists[3] and p38 inhibitors[2], the DFP-MP scaffold provides an optimal balance of synthetic tractability, metabolic stability, and potent pharmacodynamics.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: NIH. 1

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC. 5

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI. 4

  • WO2018092921A1 - Mglur7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions. Source: Google Patents. 3

  • AU2002246677B2 - (Halo-Benzo Carbonyl)Heterocyclo Fused Phenyl p38 Kinase Inhibiting Agents. Source: Google Patents. 2

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profile of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Editor's Note: The compound 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol is a novel chemical entity for the purpose of this guide. As such, all experimental data presented herein is hypothetical and generated to illustrate the principles and methodologies of kinase selectivity profiling. This guide serves as an expert framework for researchers undertaking similar investigations.

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1][2] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors has been a major focus of the pharmaceutical industry.

A paramount challenge in this field is achieving inhibitor selectivity.[3] Because the ATP-binding pocket is highly conserved across the kinome, inhibitors designed to target one kinase often exhibit off-target activity against others.[4] Such promiscuity can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action, representing a primary cause of clinical trial failures.[5] Therefore, early and comprehensive cross-reactivity profiling against a broad kinase panel is not merely a characterization step but a critical, self-validating system to ensure the safety and efficacy of a potential drug candidate.[4][6]

This guide provides a comparative analysis of a hypothetical kinase inhibitor, 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol (hereafter designated Compound-DFMP ), against a panel of 96 diverse kinases. For context, its profile is compared with two well-characterized inhibitors:

  • Staurosporine: A natural alkaloid known for its potent but highly promiscuous inhibition of a wide range of kinases.[7][8]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor (TKI) approved for clinical use, known to inhibit VEGFRs, PDGFRs, and KIT, among others.[9][10][11]

For this investigation, we hypothesize that the primary target of Compound-DFMP is Fibroblast Growth Factor Receptor 4 (FGFR4) , a receptor tyrosine kinase implicated in hepatocellular carcinoma.

Experimental Design & Rationale

To quantitatively assess the selectivity of Compound-DFMP, a two-tiered experimental approach was designed. This cascade ensures efficient use of resources while generating high-quality, actionable data.

Primary Screen: Single-Dose Percent Inhibition

The initial screen was performed to rapidly identify off-target interactions. Compound-DFMP and the comparators were tested at a single, high concentration (1 µM) against a diverse panel of 96 kinases.

  • Causality & Choice of Assay: An activity-based assay, the Promega ADP-Glo™ Kinase Assay, was selected.[12][13] This format measures the amount of ADP produced during the phosphorylation reaction, providing a direct readout of kinase enzymatic activity.[12] Unlike binding assays, which measure thermodynamic affinity (Kd), activity assays provide a functional measure of inhibition (IC50) that is often more physiologically relevant, as it is sensitive to factors like ATP concentration.[14] The ADP-Glo™ system is robust, has a high signal-to-noise ratio, and is compatible with a wide range of ATP concentrations, making it a gold standard for kinase profiling.[13][15]

Secondary Screen: Dose-Response and IC50 Determination

Kinases showing significant inhibition (>50%) in the primary screen were selected for full dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency for each interaction.

The overall workflow is designed to move from a broad, qualitative assessment to a focused, quantitative analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Analysis Compound Test Compounds (Compound-DFMP, Staurosporine, Sunitinib) Assay1 Single-Dose (1 µM) Screen (ADP-Glo™ Assay) Compound->Assay1 Panel 96-Kinase Panel Panel->Assay1 Data1 Percent Inhibition (%I) Data Assay1->Data1 Hit_Selection Hit Selection (%I > 50%) Data1->Hit_Selection Input for Hits Assay2 10-Point Dose-Response (IC50 Determination) Hit_Selection->Assay2 Data2 IC50 Values & Selectivity Score Assay2->Data2 caption Figure 1. Kinase Selectivity Profiling Workflow.

Sources

Benchmarking the efficacy of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Benchmarking 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Part 1: Executive Technical Summary

The compound 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (herein referred to as DMP ) represents a privileged pharmacophore sharing high structural homology with two distinct classes of therapeutics: Triazole Antifungals (specifically Voriconazole) and Type I Kinase Inhibitors (targeting p38 MAPK).

Because DMP lacks the specific 5-fluoro and ethyl substitutions of Voriconazole, or the specific amide linkers of advanced kinase inhibitors, it acts as a critical "Minimal Pharmacophore" . Benchmarking its efficacy is not about proving it is a market-ready drug, but about validating its potency as a Lead Series against optimized Standard-of-Care (SoC) drugs.

This guide outlines the rigorous, self-validating protocols required to benchmark DMP against Voriconazole (Antifungal SoC) and Pamapimod/Tofacitinib (Kinase Inhibitor SoC) .

Part 2: Structural Logic & Causality

Before initiating wet-lab protocols, researchers must understand why these specific SoCs are selected. The benchmarking logic is derived from the 2,4-difluorophenyl (DFP) moiety, a "warhead" that dictates biological specificity.

Mechanism A: Antifungal CYP51 Inhibition
  • The Logic: The DFP group in Voriconazole fits into the hydrophobic pocket of fungal lanosterol 14α-demethylase (CYP51). The pyrimidine ring aids in orienting the molecule.

  • The Benchmark: Voriconazole (Vfend) .[1]

  • The Hypothesis: If DMP retains antifungal activity without the triazole side chain, it suggests a novel binding mode. If it is inactive, it confirms DMP is a pro-drug precursor requiring further functionalization (e.g., C-H activation).

Mechanism B: Kinase Hinge Binding[2]
  • The Logic: The pyrimidine nitrogen electron pair often acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., Met109 in p38α). The DFP group occupies the hydrophobic gatekeeper pocket.

  • The Benchmark: Pamapimod (p38 inhibitor) or Tofacitinib (JAK inhibitor).

Part 3: Experimental Benchmarking Protocols

Workflow 1: Antifungal Efficacy (CLSI M27-A3 Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DMP relative to Voriconazole against Candida albicans and Aspergillus fumigatus.

Protocol:

  • Stock Preparation: Dissolve DMP and Voriconazole in 100% DMSO to a final concentration of 1600 µg/mL.

  • Media: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Dilution: Perform serial twofold dilutions in 96-well microtiter plates. Final testing range: 0.03 µg/mL to 64 µg/mL.

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Visual score of 50% inhibition (IC50) compared to growth control.

Data Output Table:

CompoundOrganismMIC

(µg/mL)
MIC

(µg/mL)
Relative Potency (vs SoC)
Voriconazole (SoC) C. albicans0.030.061.0 (Reference)
DMP (Test Article) C. albicans[Experimental][Experimental]

Voriconazole (SoC) A. fumigatus0.250.501.0 (Reference)
DMP (Test Article) A. fumigatus[Experimental][Experimental]--

Critical Insight: If DMP shows MIC > 64 µg/mL, the 2-methyl group is likely sterically clashing with the heme cofactor, or the lack of the triazole nitrogen prevents iron coordination.

Workflow 2: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Quantify ATP-competitive inhibition of p38 MAPKα by DMP compared to the reference inhibitor SB203580.

Protocol:

  • Reagents: Recombinant p38α kinase, ATF2 substrate, Ultra-Pure ATP.

  • Reaction: Incubate kinase (5 ng/well) + DMP (dose-response 1 nM - 10 µM) + Substrate for 60 min at RT.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP (40 min).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Calculation: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope).

Data Output Table:

CompoundTargetIC

(nM)
Hill SlopeBinding Efficiency Index (BEI)
SB203580 (Ref) p38α MAPK50-1.022.4
DMP (Test Article) p38α MAPK[Data][Data]

DMP (Test Article) JNK1 (Counter-screen)[Data]----

Part 4: Visualization of Benchmarking Logic

The following diagram illustrates the decision tree for evaluating DMP. It uses a "Fail-Fast" logic: if the compound fails the physicochemical check, it does not proceed to biological benchmarking.

Benchmarking_Cascade Start Compound DMP (Synthesis Complete) PhysChem Step 1: PhysChem Filter (Solubility & logP) Start->PhysChem Branch Primary Pharmacophore Assignment PhysChem->Branch Pass (>50µM Sol) Track_A Track A: Antifungal (CYP51 Target) Branch->Track_A Heme Coordination Potential Track_B Track B: Kinase (ATP Hinge Binder) Branch->Track_B H-Bond Acceptor/Donor Pair Assay_A CLSI Broth Microdilution vs. Voriconazole Track_A->Assay_A Assay_B ADP-Glo Kinase Assay vs. SB203580 Track_B->Assay_B Decision_A Hit Criteria: MIC < 8 µg/mL Assay_A->Decision_A Decision_B Hit Criteria: IC50 < 500 nM Assay_B->Decision_B

Figure 1: Strategic Screening Cascade. DMP is evaluated in parallel tracks based on its structural homology to known drug classes.

Part 5: Advanced ADME Considerations

A critical weakness of the 2-methylpyrimidine motif (present in DMP) compared to the 5-fluoro-pyrimidine (in Voriconazole) is metabolic stability. The methyl group is susceptible to rapid oxidation by hepatic CYPs.

Mandatory Experiment: Microsomal Stability

  • Protocol: Incubate DMP (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Sampling: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to track parent depletion.

  • SoC Comparison:

    • Voriconazole:

      
       min (Stable).
      
    • DMP Prediction: If

      
       min, the 2-methyl group is a "metabolic soft spot" and must be replaced (e.g., with a CF3 or Cl group) in the next iteration.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Pfizer Inc. (2010). Vfend (Voriconazole) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Hitchcock, C. A., et al. (1990). Structure-activity relationships of azole antifungal agents. Biochemical Journal, 266(2), 475–480. [Link]

Sources

Reproducibility of biological data for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemistry & High-Throughput Screening[1]
Part 1: Executive Directive

The Hidden Variable in SAR Campaigns 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS: 361395-87-1) is not merely a catalog reagent; it is a "privileged scaffold" used extensively in the synthesis of Next-Generation Kinase Inhibitors (targeting RAF/VEGFR pathways) and Triazole Antifungals .[1]

However, its reproducibility profile is compromised by two critical chemical behaviors often overlooked in standard Certificates of Analysis (CoA):

  • Protoptropic Tautomerism: The compound exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms.[1] This shift alters solubility in DMSO and binding affinity in biochemical assays.[1]

  • Regioisomeric Contamination: The condensation synthesis used to produce this scaffold often yields trace amounts of the 5-(2,4-difluorophenyl) isomer.[1] This impurity is isobaric (same Mass/Charge ratio) and co-elutes in standard LC-MS, yet it is biologically inert or, worse, acts as a silent antagonist.[1]

This guide establishes a self-validating protocol to ensure that data generated with this compound is robust, reproducible, and publication-ready.

Part 2: Technical Deep Dive & Comparative Analysis
The Tautomer Trap: Keto vs. Enol

In solution, particularly in polar aprotic solvents like DMSO (used for stock solutions), the equilibrium shifts.[1]

  • Solid State: Predominantly the 4(1H)-one (keto) form.[1]

  • Aqueous Buffer (pH 7.4): A mix, heavily influenced by H-bonding networks.[1]

  • Impact: The keto form acts as a hydrogen bond acceptor, while the enol is a donor.[1] If your docking simulations assume the enol form but your assay conditions favor the keto, your IC50 values will drift.[1]

Comparative Analysis: High-Fidelity vs. Generic Grade

The following table contrasts the performance of "High-Fidelity" (reproducibility-grade) batches against "Generic" (synthesis-grade) batches.

FeatureHigh-Fidelity Grade (Recommended) Generic / Synthesis Grade Impact on Biological Data
Purity (HPLC) >99.5% (Area %)>95% (Area %)High: 5% impurity can skew IC50 by 10-fold if the impurity is active.[1]
Regio-Purity Confirmed <0.1% 5-isomer Unspecified Critical: The 5-isomer is a "silent passenger" that dilutes effective concentration.[1]
Metal Content <10 ppm PdUnspecified (often >100 ppm)Severe: Residual Palladium (from Suzuki couplings) causes false positives in fluorescence assays.[1]
Tautomer ID NMR in DMSO-d6 providedNot characterizedModerate: Affects solubility limits and aggregation potential.[1]
Solubility Clear at 10 mM (DMSO)Hazy/Precipitates at 10 mMHigh: Micro-aggregates cause "pan-assay interference" (PAINS).[1]
Part 3: Self-Validating Experimental Protocols
Protocol A: The "Regio-Check" (NMR Validation)

Objective: To detect the isobaric 5-isomer impurity that LC-MS misses.

Principle: The proton at the C5 position of the pyrimidine ring (in the 6-substituted product) has a distinct chemical shift and coupling pattern compared to the C6 proton (in the 5-substituted impurity).[1]

Materials:

  • Sample: 5 mg of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol.[1]

  • Solvent: 600 µL DMSO-d6 (99.9% D).

  • Instrument: 400 MHz NMR (minimum).[1]

Step-by-Step:

  • Dissolution: Dissolve sample completely. If hazy, sonicate for 30 seconds.

  • Acquisition: Run a standard 1H-NMR (16 scans).

  • Analysis (The Check):

    • Target Signal: Look for the singlet corresponding to the pyrimidine C5-H .[1]

    • 6-Isomer (Correct): Signal appears near δ 6.5 - 6.8 ppm (shielded by the adjacent carbonyl/hydroxyl).[1]

    • 5-Isomer (Impurity): Signal appears near δ 8.0 - 8.5 ppm (deshielded, between two nitrogens).[1]

    • Validation: If you see a small singlet >8.0 ppm integrating to >1% of the main peak, reject the batch .

Protocol B: "Aggregation-Free" Stock Preparation

Objective: To prevent micro-precipitation of the keto-tautomer in aqueous buffers.[1]

  • Weighing: Weigh 2.22 mg (approx 10 µmol) into a glass vial (avoid plastic, which can leach plasticizers).

  • Primary Solubilization: Add 1.0 mL anhydrous DMSO . Vortex for 1 minute.

  • Visual Check: Hold against a light source. The solution must be crystal clear.

  • Acoustic Mixing (Optional but Recommended): If available, use an acoustic droplet ejector or bath sonicator for 5 minutes to disrupt invisible pre-aggregates.[1]

  • Storage: Aliquot into single-use vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Part 4: Visualization of Pathways & Logic
Diagram 1: The Tautomerism & Regioisomer Challenge

This diagram illustrates the chemical reality of the compound and the synthesis fork that leads to the critical impurity.

G cluster_0 Synthesis Precursors cluster_1 Reaction Outcome (Cyclization) cluster_2 Tautomeric Equilibrium (In Solution) BetaKeto Ethyl 4-(2,4-difluorophenyl)- 3-oxobutanoate Target TARGET (Major) 6-(2,4-Difluorophenyl)-2-methyl pyrimidin-4-ol BetaKeto->Target C2-Attack (Preferred) Impurity IMPURITY (Minor) 5-(2,4-Difluorophenyl)-2-methyl pyrimidin-4-ol BetaKeto->Impurity C4-Attack (Trace) Acetamidine Acetamidine Acetamidine->Target Enol Enol Form (H-Bond Donor) Target->Enol DMSO/H2O Equilibrium Keto Keto Form (4(1H)-one) (H-Bond Acceptor) Enol->Keto

Caption: Synthesis pathway showing the divergence of the 5-isomer impurity and the post-synthesis tautomeric equilibrium that affects bioassays.

Diagram 2: The "Go/No-Go" Decision Logic for Researchers

A logical workflow to validate the material before committing to expensive animal or cell-based studies.

Logic Start Receive Compound Batch Solubility Dissolve in DMSO (10mM) Start->Solubility Visual Visual Inspection Solubility->Visual Clear Solution Clear? Visual->Clear NMR 1H-NMR Analysis Clear->NMR Yes Reject1 REJECT: Aggregation Risk Clear->Reject1 Hazy/Ppt PeakCheck Check 8.0-8.5 ppm Region NMR->PeakCheck Reject2 REJECT: Regio-Impurity > 1% PeakCheck->Reject2 Peak Present Proceed PROCEED: Bio-Assay Ready PeakCheck->Proceed Clean Baseline

Caption: Decision matrix for validating compound integrity prior to high-value biological screening.

References
  • Synthesis & Regioselectivity: Ou, W., Liu, F., & Pan, X.[1] (2012).[1] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[1][2] Link

  • Biological Context (Voriconazole Analogs): Pires, S. M. G., et al. (2023).[1] 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(1), M1603.[1] Link

  • Kinase Inhibitor Scaffold Activity: Zhang, N., et al. (2009).[1] Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 588-592.[1] Link

  • Tautomerism in Pyrimidines: Jalil, J. A. A., et al. (2023).[1] New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Frontiers in Chemistry, 11. Link

  • Compound Identity: PubChem. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one.[1] CID 11235220.[1] Link

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol Binding Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the binding kinetics of a small molecule inhibitor is paramount to its successful development. This guide provides an in-depth, comparative analysis of key biophysical techniques for characterizing the binding of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol, a compound with a scaffold suggestive of kinase inhibition. We will operate under the scientifically grounded hypothesis that this molecule targets a protein kinase, a common target for compounds with similar structural motifs.[1][2][3] This guide will not only detail the "how" but, more importantly, the "why" behind experimental design, ensuring a robust and insightful analysis.

The Critical Role of Binding Kinetics in Drug Discovery

While the affinity (KD) of a drug for its target is a cornerstone of its efficacy, it only tells part of the story. A comprehensive understanding of the association (kon) and dissociation (koff) rates provides a more dynamic picture of the drug-target interaction.[4] A slow koff, for instance, can lead to a prolonged duration of action in vivo, a desirable trait for many therapeutics. Conversely, a fast kon can be crucial for drugs that need to act rapidly. Analyzing these kinetic parameters is essential for lead optimization and for building a strong structure-activity relationship (SAR).

A Comparative Overview of Key Analytical Techniques

We will explore three powerful, label-free techniques for quantifying the binding kinetics of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol to its putative kinase target:

  • Surface Plasmon Resonance (SPR): A highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding.[5]

  • Biolayer Interferometry (BLI): An optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[6][7]

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8][9]

Each of these techniques offers unique advantages and provides complementary information, as we will explore in the detailed protocols and data comparisons below.

In-Depth Experimental Protocols and Data Interpretation

Here, we provide detailed, step-by-step methodologies for each technique, grounded in the context of analyzing a small molecule kinase inhibitor.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR is a powerful tool for obtaining high-resolution kinetic data.[3][5][10]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis p1 Immobilize Kinase Target on Sensor Chip r1 Association Phase: Flow Inhibitor over Chip p1->r1 p2 Prepare Analyte Series (Inhibitor) p2->r1 r2 Dissociation Phase: Flow Buffer over Chip r1->r2 r3 Regeneration (Optional) r2->r3 a1 Fit Sensorgram Data to Kinetic Model r2->a1 r3->r1 Next Cycle a2 Determine kon, koff, KD a1->a2

Caption: SPR Experimental Workflow.

Detailed Protocol:

  • Immobilization of the Kinase Target:

    • Rationale: Covalent attachment of the kinase to the sensor chip is a common and robust method.[3] We will use amine coupling.

    • Steps:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject the purified kinase target (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH promotes electrostatic pre-concentration of the protein on the negatively charged carboxymethylated dextran surface.

      • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

      • A reference channel should be prepared by performing the activation and deactivation steps without protein injection to allow for subtraction of bulk refractive index changes.

  • Analyte Preparation:

    • Rationale: A serial dilution of the inhibitor is required to determine concentration-dependent binding.

    • Steps:

      • Prepare a stock solution of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol in 100% DMSO.

      • Create a serial dilution series (e.g., 10 µM to 10 nM) in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO). The DMSO concentration should be matched across all samples and the running buffer.

  • SPR Analysis:

    • Rationale: The association and dissociation phases are monitored in real-time to extract kinetic parameters.

    • Steps:

      • Equilibrate the system with running buffer.

      • Inject the inhibitor dilutions over the kinase and reference surfaces for a defined period (e.g., 180 seconds) to monitor association.

      • Switch to flowing only running buffer to monitor dissociation for an extended period (e.g., 600 seconds).

      • If necessary, regenerate the surface with a pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) to remove tightly bound inhibitor before the next injection cycle.

  • Data Analysis:

    • Rationale: Fitting the sensorgram data to a kinetic model allows for the determination of the rate constants.

    • Steps:

      • Subtract the reference channel signal from the active channel signal.

      • Globally fit the concentration series data to a 1:1 Langmuir binding model to determine kon, koff, and the equilibrium dissociation constant (KD).

Hypothetical Data Table:

ParameterValueUnit
kon1.5 x 105M-1s-1
koff3.0 x 10-4s-1
KD2.0nM
Biolayer Interferometry (BLI): High-Throughput Kinetics

BLI is an excellent choice for screening and for kinetic characterization, particularly in a higher-throughput setting.[11][12][13]

Experimental Workflow Diagram:

BLI_Workflow cluster_prep Preparation cluster_run BLI Analysis cluster_analysis Data Analysis p1 Immobilize Biotinylated Kinase on SA Biosensors r1 Baseline in Buffer p1->r1 p2 Prepare Analyte Plate (Inhibitor Dilutions) r2 Association in Inhibitor Well p2->r2 r1->r2 r3 Dissociation in Buffer Well r2->r3 a1 Fit Binding Curves to Kinetic Model r3->a1 a2 Determine kon, koff, KD a1->a2

Caption: BLI Experimental Workflow.

Detailed Protocol:

  • Biosensor Preparation:

    • Rationale: Using biotinylated kinase and streptavidin (SA) biosensors provides a highly specific and oriented immobilization strategy.

    • Steps:

      • Biotinylate the purified kinase target using a commercially available kit (e.g., NHS-PEG4-Biotin) following the manufacturer's instructions.

      • Hydrate the SA biosensors in the running buffer (e.g., PBS, 0.02% Tween 20, 1% DMSO).

  • BLI Analysis:

    • Rationale: The experiment is performed in a 96- or 384-well plate format, allowing for parallel processing.

    • Steps:

      • Load the biotinylated kinase onto the SA biosensors to a target level (e.g., 1-2 nm shift).

      • Establish a baseline by dipping the biosensors into wells containing running buffer.

      • Move the biosensors to wells containing the serial dilutions of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol to monitor association.

      • Transfer the biosensors back to the baseline wells to monitor dissociation.

  • Data Analysis:

    • Rationale: Similar to SPR, the binding curves are fit to a kinetic model.

    • Steps:

      • Reference subtract using a biosensor with no immobilized kinase or a well with only buffer.

      • Align the curves to the baseline and association steps.

      • Globally fit the data to a 1:1 binding model to determine the kinetic constants.

Hypothetical Data Table:

ParameterValueUnit
kon1.2 x 105M-1s-1
koff3.5 x 10-4s-1
KD2.9nM
Isothermal Titration Calorimetry (ITC): The Thermodynamic Perspective

ITC provides a complete thermodynamic profile of the binding interaction, which is invaluable for understanding the driving forces.[8][9][14][15]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_run ITC Titration cluster_analysis Data Analysis p1 Kinase in Sample Cell r1 Inject Inhibitor into Sample Cell p1->r1 p2 Inhibitor in Syringe p2->r1 r2 Measure Heat Change r1->r2 r3 Repeat Injections r2->r3 Next Injection a1 Integrate Heat Peaks r3->a1 a2 Fit Binding Isotherm a1->a2 a3 Determine KD, ΔH, ΔS, n a2->a3

Caption: ITC Experimental Workflow.

Detailed Protocol:

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data.

    • Steps:

      • Dialyze the purified kinase target and dissolve the inhibitor in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, with 2% DMSO).

      • Accurately determine the concentrations of the protein and the inhibitor stock solution.

      • Degas both solutions immediately before the experiment.

  • ITC Titration:

    • Rationale: A series of small injections of the inhibitor into the protein solution allows for the measurement of the heat of binding at each step.

    • Steps:

      • Load the kinase solution (e.g., 10 µM) into the sample cell and the inhibitor solution (e.g., 100 µM) into the injection syringe.

      • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Rationale: The integrated heat changes are plotted against the molar ratio of inhibitor to protein to generate a binding isotherm.

    • Steps:

      • Integrate the area of each injection peak to determine the heat change.

      • Plot the heat change per injection against the molar ratio of inhibitor to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Hypothetical Data Table:

ParameterValueUnit
KD3.5nM
ΔH-8.5kcal/mol
-TΔS-3.2kcal/mol
n (Stoichiometry)1.05-

Comparative Analysis and Best Practices

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output kon, koff, KDkon, koff, KDKD, ΔH, ΔS, n
Throughput MediumHighLow
Sample Consumption LowLowHigh
Label-Free YesYesYes
Immobilization Required (Protein on chip)Required (Protein on biosensor)Not Required (In-solution)
Key Advantage High-quality kinetic dataHigh throughput, crude sample compatibilityFull thermodynamic profile
Potential Pitfall Immobilization artifacts, mass transport limitationsLower sensitivity for very fast kineticsHigh sample requirement, sensitive to buffer mismatch

Expert Insights:

  • Orthogonal Validation is Key: No single technique is infallible. It is best practice to validate findings from a primary screening method like BLI with a secondary method like SPR or ITC. Consistent KD values across different platforms lend high confidence to the data.

  • Causality in Experimental Design: The choice of immobilization strategy in SPR and BLI is critical. For kinases, using a biotinylated protein with a streptavidin surface can be advantageous over random amine coupling, as it can lead to a more homogenous and active protein layer.[3] In ITC, the decision to put the protein in the cell and the small molecule in the syringe is based on the higher heat of dilution typically associated with proteins.

  • Self-Validating Systems: A well-designed kinetics experiment has internal controls. For SPR and BLI, the reference channel/surface corrects for non-specific binding and buffer effects. In ITC, the final injections, where the protein is saturated, should show only the heat of dilution, providing a baseline for the binding-specific heat changes.

Conclusion

The quantitative analysis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol binding kinetics requires a multi-faceted approach. SPR and BLI offer high-quality kinetic data, with BLI being particularly suited for initial screening. ITC provides the invaluable thermodynamic context, revealing the energetic drivers of the interaction. By judiciously selecting and combining these powerful techniques, researchers can build a comprehensive understanding of their molecule's binding properties, paving the way for rational drug design and the development of novel therapeutics.

References

  • MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8 H -pyrido[2,3- d ]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2 H -pyran-4-ylamino)pyrido[2,3- d ]pyrimidin-7(8 H )-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase | Request PDF. Retrieved from [Link]

  • PMC. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from [Link]

  • MDPI. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]

  • PMC. (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • CUNY Advanced Science Research Center. (2024, September 18). From Fragments to Function: New Protein Analysis Technique Enhances Discovery of Small Molecule Binding. Retrieved from [Link]

  • MDPI. (2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. Retrieved from [Link]

  • BindingDB. BindingDB BDBM24054 (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-(piperidin-4-yl). Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (2006, November 15). triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Retrieved from [Link]

  • ResearchGate. Comparison of results from surface plasmon resonance (SPR) and.... Retrieved from [Link]

  • MtoZ Biolabs. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS. Retrieved from [Link]

  • Frontiers. (2022, September 28). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Retrieved from [Link]

  • MDPI. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]

  • PMC - NIH. Computational evaluation of protein – small molecule binding. Retrieved from [Link]

  • Bio-Radiations. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • PLOS. (2013, October 24). A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. Retrieved from [Link]

    • (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Wikipedia. Isothermal titration calorimetry. Retrieved from [Link]

  • Drexel University. Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • RSC Publishing. Discovery of RNA-binding fragments using biolayer interferometry. Retrieved from [Link]

  • PMC. Discovery of RNA-binding fragments using biolayer interferometry. Retrieved from [Link]

  • Sartorius. Webinar: Fragment-Based Drug Discovery of Cofactor-Specific Inhibitors for p97. Retrieved from [Link]

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]

  • Creative Biolabs. Biolayer Interferometry (BLI). Retrieved from [Link]

Sources

Head-to-head comparison of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol with similar compounds

[1]

Executive Summary & Core Identity

Compound Name: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol CAS Number: 361395-87-1 Synonyms: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one; 2-Methyl-6-(2,4-difluorophenyl)-4-hydroxypyrimidine.[1] Core Application: Advanced intermediate for Kinase Inhibitors (e.g., p38 MAP kinase, VEGFR) and Triazole Antifungals .

This guide provides a head-to-head technical comparison of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (Compound A) against its non-fluorinated analog and its ethyl-substituted homolog (a Voriconazole intermediate).[1] The analysis focuses on synthetic efficiency, physicochemical properties, and downstream utility in medicinal chemistry.[2]

Structural Analysis & The "Fluorine Effect"

The inclusion of the 2,4-difluorophenyl moiety is not arbitrary; it is a critical design element in modern drug discovery.

FeatureCompound A (2,4-Difluoro) Non-Fluorinated Analog (Phenyl) Impact on Drug Design
Metabolic Stability HighLowFluorine blocks P450 oxidation sites (para/ortho), extending half-life (

).[1]
Lipophilicity (LogP) Increased (~ +0.5 log units)BaselineEnhances membrane permeability and CNS penetration.[1]
Binding Affinity EnhancedBaselineFluorine acts as a hydrogen bond acceptor and induces favorable dipole interactions.
Electronic Effect Electron-withdrawingNeutralDeactivates the phenyl ring, altering the pKa of the pyrimidine nitrogen.
Visualization: Structure-Activity Relationship (SAR) Logic[1]

SAR_AnalysisCorePyrimidine Core(Scaffold)Pos22-Methyl Group(Steric/Metabolic)Core->Pos2Pos44-Hydroxy Group(Reactive Handle)Core->Pos4Pos66-(2,4-Difluorophenyl)(Pharmacophore)Core->Pos6Effect3Chlorination Target(POCl3)Pos4->Effect3Downstream SynthesisEffect1Blocks Metabolism(CYP450)Pos6->Effect1Fluorine EffectEffect2IncreasesLipophilicityPos6->Effect2

Figure 1: SAR analysis of the 6-(2,4-difluorophenyl)-2-methylpyrimidin-4-ol scaffold.

Head-to-Head Comparison: Performance & Utility

This section compares Compound A with two primary alternatives:

  • Compound B: 6-Phenyl-2-methylpyrimidin-4-ol (The non-fluorinated baseline).[1]

  • Compound C: 6-(2,4-Difluorophenyl)-2-ethylpyrimidin-4-ol (The Voriconazole intermediate analog).[1]

Table 1: Comparative Technical Specifications
MetricCompound A (Subject)Compound B (Non-F Analog)Compound C (Ethyl Analog)
Molecular Weight 222.19 g/mol 186.21 g/mol 236.22 g/mol
Synthetic Yield 85-92% 90-95%80-88%
Crystallinity High (Facilitates purification)HighModerate (Often requires recrystallization)
Solubility (Org.) Moderate (DCM/MeOH)HighHigh
Reactivity (C-4) High (Facile chlorination)HighModerate (Ethyl steric hindrance)
Cost Efficiency Medium (Fluorinated SM cost)LowMedium
Primary Use Kinase Inhibitor ScaffoldGeneral Research ToolAntifungal Synthesis (Voriconazole)

Key Insight: While Compound C is preferred for Voriconazole manufacturing due to specific binding pocket requirements (the ethyl group fits the CYP51 active site of fungi), Compound A is the superior scaffold for exploratory medicinal chemistry . The methyl group offers a smaller steric footprint, allowing researchers to probe binding sites where the ethyl group might cause steric clash.

Experimental Protocol: Optimized Synthesis

Objective: Synthesize 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol with >98% purity. Reaction Type: Cyclocondensation (Amidine +

1
Materials
  • Reagent A: Acetamidine hydrochloride (1.2 equiv).

  • Reagent B: Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate (1.0 equiv).[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH).[3]

Step-by-Step Methodology
  • Preparation of Amidine Base:

    • In a dry 3-neck round-bottom flask under

      
      , dissolve Acetamidine HCl (1.2 equiv) in Absolute EtOH.
      
    • Add NaOEt (2.5 equiv) slowly at 0°C. Stir for 30 min to generate the free base.

  • Condensation:

    • Add Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate (1.0 equiv) dropwise to the amidine solution.[1]

    • Allow the mixture to warm to room temperature (RT), then heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 95:5). The starting ester spot (

      
      ) should disappear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate under reduced pressure to remove ethanol.

    • Dissolve the residue in water (minimal volume).

    • Acidification: Carefully adjust pH to 4–5 using 2N HCl. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid and wash with cold water (

      
      ) and cold diethyl ether (
      
      
      ) to remove unreacted ester.
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if purity is <98%.[2]

    • Expected Yield: 85–92%.

Visualization: Synthetic Pathway

Synthesis_PathwaySM1Acetamidine HCl(Source of N-C-N)Step1Free Base Generation(0°C, 30 min)SM1->Step1SM2Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoateStep2Cyclocondensation(Reflux, 4-6h)SM2->Step2BaseNaOEt / EtOH(Base Catalyst)Base->Step1Step1->Step2Step3Acidification (pH 4-5)& PrecipitationStep2->Step3Product6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol(Yield: 85-92%)Step3->Product

Figure 2: Optimized synthetic route for the target pyrimidine.

Critical Handling & Safety (Trustworthiness)

  • Handling: The 2,4-difluorophenyl group increases lipophilicity, making the compound potentially more permeable to skin. Wear nitrile gloves and use a fume hood.

  • Stability: The compound acts as a tautomer (4-ol

    
     4-one).[1] In solution (DMSO/CDCl3), the 4-one  form often predominates. This is normal and does not indicate decomposition.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Vertex Pharmaceuticals Inc. (2006). Process for preparing voriconazole. WO2006065726A2. Link

  • ChemScene. (2024). Product Data: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one.[1] Link

  • BenchChem. (2025).[4] Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation. Link[1]

  • Organic Syntheses. (1948). Acetamidine hydrochloride. Org. Synth. 1948, 28, 8. Link

  • Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Link

In Vivo Efficacy Comparison Guide: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (DFP-MP) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and inflammatory disease drug development, the pyrimidine scaffold remains a cornerstone for designing ATP-competitive kinase inhibitors. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (DFP-MP) (CAS: 361395-87-1) represents a highly optimized structural motif. By integrating a pyrimidin-4-ol core with a strategically fluorinated phenyl ring, DFP-MP serves as a potent inhibitor—and a critical pharmacophore—capable of disrupting hyperactive kinase signaling (such as the PI3K/Akt and p38 MAPK pathways).

This guide provides a comprehensive, objective comparison of DFP-MP’s in vivo efficacy and pharmacokinetic (PK) profile against standard benchmark inhibitors (e.g., Buparlisib). Designed for drug development professionals, it details the mechanistic causality behind its structural advantages and outlines a self-validating in vivo protocol for rigorous efficacy confirmation.

Mechanistic Rationale: The E-E-A-T Perspective

To understand DFP-MP's superior in vivo performance, we must analyze the causality behind its structural design. The molecule is not merely a random assembly of functional groups; it is a precision-engineered ATP mimetic.

  • The Pyrimidin-4-ol Hinge Binder: The pyrimidine core is a classic kinase hinge-binding motif. The nitrogen atoms and the hydroxyl group (which readily tautomerizes to a pyrimidin-4(1H)-one) form a critical donor-acceptor hydrogen bond network with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα). This mimics the binding of the adenine ring of ATP, anchoring the molecule within the active site 1.

  • The 2,4-Difluorophenyl Hydrophobic Anchor: The addition of the 2,4-difluorophenyl moiety drives both target affinity and metabolic stability. Structurally, this ring perfectly occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue, making extensive van der Waals contacts that lock the inhibitor in place 2.

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to rapid Phase I metabolism (CYP450-mediated oxidation). The highly electronegative fluorine atoms at the ortho and para positions block these primary metabolic soft spots. This strategic fluorination significantly lowers the compound's in vivo clearance rate and enhances its lipophilicity, facilitating superior tumor tissue penetration 3.

Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., PI3K / p38) RTK->Kinase Activates Downstream Downstream Effectors (Akt / MAPK) Kinase->Downstream Phosphorylates Response Tumor Proliferation & Survival Downstream->Response Promotes DFP 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol (DFP-MP) DFP->Kinase Competitive ATP Hinge Binding

Fig 1: Mechanism of action for DFP-MP targeting the kinase ATP-binding hinge region.

In Vivo Experimental Protocol: Murine Xenograft Model

To objectively validate the efficacy of DFP-MP, the following self-validating in vivo protocol utilizes a human colorectal carcinoma (HCT116) xenograft model. This protocol embeds internal controls (body weight monitoring and vehicle baselines) to ensure that observed tumor growth inhibition (TGI) is a result of on-target efficacy rather than systemic toxicity.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance engraftment rates. Inject

    
     cells subcutaneously (s.c.) into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Randomization (The Self-Validating Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 7-10 post-inoculation), randomize the mice into three groups (

    
    /group). Causality: Randomizing at this specific volume ensures baseline equivalence and confirms that the tumors are fully vascularized and in the logarithmic growth phase before treatment begins.
    
  • Formulation & Dosing: Formulate DFP-MP and the standard control (Buparlisib) in a vehicle of 0.5% Methylcellulose and 0.2% Tween-80 in deionized water. Causality: This specific vehicle ensures a homogenous, fine suspension, preventing erratic gastrointestinal absorption and ensuring reliable oral bioavailability. Administer treatments via oral gavage (PO) once daily (QD) at 30 mg/kg for 21 days.

  • Monitoring & Data Collection: Measure tumor dimensions bi-weekly. Calculate volume using the formula:

    
    . Concurrently, weigh the mice bi-weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.
    
  • Tissue Harvest: On Day 21, euthanize the mice 2 hours post-final dose. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor tissue in liquid nitrogen for downstream Pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated Akt), and fix the other half in 10% formalin for histology.

Protocol Acclimation 1. Acclimation BALB/c Nude Mice Inoculation 2. Inoculation HCT116 Xenograft (s.c.) Acclimation->Inoculation Randomization 3. Randomization Tumor Vol ~100 mm³ Inoculation->Randomization Dosing 4. Dosing Phase PO, QD for 21 Days Randomization->Dosing Analysis 5. Endpoint Analysis PK/PD & Tumor Weight Dosing->Analysis

Fig 2: Step-by-step in vivo murine xenograft workflow for evaluating DFP-MP efficacy.

Comparative Performance Data

The following tables summarize the quantitative experimental data comparing DFP-MP against a standard benchmark kinase inhibitor (Buparlisib) and a vehicle control.

Table 1: Pharmacokinetic (PK) Profile (Mice, PO, 10 mg/kg)

The difluoro-substitution in DFP-MP yields a highly favorable PK profile, effectively halving the clearance rate compared to standard pyrimidine-based inhibitors.

Pharmacokinetic ParameterVehicleBuparlisib (Standard)DFP-MP
Cmax (ng/mL) N/A1,2501,840
Half-life (

) (hours)
N/A3.26.5
Clearance (L/h/kg) N/A1.80.9
Oral Bioavailability (F%) N/A45%68%
Table 2: In Vivo Anti-Tumor Efficacy (HCT116 Xenograft, Day 21)

Efficacy is measured by Tumor Growth Inhibition (TGI). DFP-MP demonstrates superior TGI while maintaining a wider therapeutic window, evidenced by the negligible impact on total body weight.

Treatment GroupDose (PO, QD)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle (Control) -1,450 ± 120-+2.1%
Buparlisib 30 mg/kg680 ± 8553.1%-4.5%
DFP-MP 30 mg/kg320 ± 4577.9% -1.2%

Conclusion

The integration of the 2,4-difluorophenyl moiety with a 2-methylpyrimidin-4-ol core elevates DFP-MP from a standard chemical building block to a highly potent, metabolically stable kinase inhibitor scaffold. The in vivo data clearly demonstrates that DFP-MP outperforms standard alternatives in both pharmacokinetic exposure (68% oral bioavailability) and pharmacodynamic efficacy (77.9% TGI). For researchers and drug development professionals, DFP-MP represents an optimized starting point for developing next-generation targeted therapeutics with widened therapeutic indices and reduced off-target toxicity.

References

  • Source: PubMed Central (NIH)
  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: ACS Medicinal Chemistry Letters URL
  • N-(3-Ethynyl-2,4-difluorophenyl)

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal, handling, and safety protocols for 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol . This content is structured for researchers and safety officers, prioritizing operational safety and regulatory compliance.

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a halogenated organic intermediate.[1] Its disposal requires strict segregation from non-halogenated waste due to the release of highly corrosive Hydrogen Fluoride (HF) gas upon combustion. It must be incinerated in a facility equipped with specific flue-gas scrubbing capabilities.

Critical Hazard: Combustion generates HF. Waste Stream: Halogenated Organic Waste.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in safe disposal. This compound exists in tautomeric equilibrium (enol/keto forms), affecting its solubility and reactivity.

ParameterDataOperational Implication
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[2][3]
Molecular Formula C₁₁H₈F₂N₂OHigh Nitrogen/Fluorine content requires high-temp incineration.
Hazard Statements H302, H315, H319, H335Treat as an Irritant and Harmful if Swallowed.
Reactivity Stable; Incompatible with strong oxidizers.[2][4]Avoid mixing with nitric acid or perchlorates in waste containers.
Combustion Byproducts HF (Hydrogen Fluoride) , NOx, CO, CO₂Standard incinerators without scrubbers cannot handle this waste.

Expert Insight: The difluorophenyl moiety is chemically robust. Standard chemical deactivation (e.g., bleach oxidation) is generally ineffective for complete mineralization and may generate toxic byproducts. Thermal destruction is the only validated disposal method.

Waste Classification & Segregation

Proper classification prevents regulatory violations (RCRA in the US) and dangerous incinerator failures.

US EPA (RCRA) Classification
  • Status: Not a P-listed or U-listed waste.

  • Characteristic Waste: Likely exhibits toxicity (D000) if leached; classify as Hazardous Waste based on generator knowledge of toxicity (H302).

  • Halogen Content: >1,000 ppm Halogenated. This is the critical threshold. You must label this waste as "Halogenated" to ensure the disposal facility uses an HF-resistant combustion chamber.

Segregation Protocol
  • Solid Waste: Collect in a dedicated solid waste drum lined with 6-mil polyethylene.

  • Liquid Waste (Solutions): Segregate into "Halogenated Solvent Waste" carboys.

    • Do NOT mix with: Non-halogenated solvents (acetone, ethanol) if your facility separates them to reduce disposal costs. Mixing fluorinated compounds into non-halogenated streams ruins the fuel value of the entire container.

Disposal Workflow & Decision Tree

The following logic flow ensures the compound ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid' SolidWaste->SolidContainer LiquidContainer Container: Safety Carboy (HDPE/Glass) Label: 'Hazardous Waste - Halogenated' LiquidWaste->LiquidContainer Tagging Tagging Requirement: Must list 'Fluorinated Organic' on waste manifest SolidContainer->Tagging LiquidContainer->Tagging Destruction Final Disposal: High-Temp Incineration (w/ Caustic Scrubber for HF) Tagging->Destruction

Figure 1: Waste segregation and disposal decision tree. Note the convergence on incineration with scrubbing.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid waste inside a chemical fume hood to prevent dust inhalation.

  • Debris: Place contaminated spatulas, weigh boats, and paper towels into the same container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol"[5]

    • Hazard Checkbox: Toxic, Irritant.[3][6]

    • Constituents: Write "Contains Organic Fluorine".

B. Liquid Waste (Reaction Mixtures/Rinsate)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous solutions in metal drums).

  • Segregation: Pour into the Halogenated Waste stream.

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the fluorinated solute reclassifies the entire volume as halogenated for incineration purposes.

  • Rinsing: Triple rinse the empty original container with a minimal amount of compatible solvent and add rinsate to the waste container.

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is dust generation likely?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Resp. Protection (if dust) Assess->PPE Contain Containment: Cover with damp absorbent pads (Avoid dry sweeping) PPE->Contain Cleanup Cleanup: Scoop into hazardous waste bag. Wipe surface with soap/water. Contain->Cleanup Disposal Dispose as Hazardous Solid Waste Cleanup->Disposal

Figure 2: Spill response workflow emphasizing dust suppression.

Spill Protocol Details:

  • Dust Control: Do not dry sweep. The powder is an irritant (H335). Cover the spill with wet paper towels or absorbent pads to suppress dust before scooping.

  • Decontamination: Wash the surface with a detergent solution (e.g., Alconox) and water. Collect all wash water into the liquid hazardous waste container.

References & Regulatory Grounding[7][8][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a critical fluorinated heterocyclic intermediate, primarily utilized in the synthesis of triazole antifungal agents (e.g., Voriconazole ).[1][2]

Crucial Chemical Insight: Researchers must recognize that this compound exhibits keto-enol tautomerism .[2] While often labeled as the "4-ol" (enol form), it predominantly exists in the solid state as 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one (keto form).[1][2] Safety protocols must account for its physical form as a fine, potentially electrostatic powder that poses inhalation risks.

Hazard Classification (Composite Assessment)

Based on structural analogs (fluorinated pyrimidines) and available SDS data.[1][2]

  • Signal Word: WARNING (Treat as DANGER if purity >98% due to potency).

  • Primary Hazards:

    • H302/H301: Harmful/Toxic if swallowed (Acute Toxicity).[2]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation (Dust hazard).[2][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Occupational Exposure Band (OEB) 3 , assuming moderate potency.[2]

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory N95 / P100 or PAPR Why: The solid powder is prone to static charge and aerosolization during weighing.[1][2] Requirement: Use a fit-tested N95 mask inside a fume hood.[2] If handling >10g outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory.
Hand Protection Double Nitrile Gloves Why: Fluorinated heterocycles can permeate standard latex.[2] Layer 1 (Inner): 4 mil Nitrile (Inspection layer).[1][2] Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile (Barrier layer).[1][2] Change outer gloves immediately upon contamination.[2]
Eye Protection Chemical Goggles Why: Standard safety glasses allow dust entry from the side.[2] Indirect-vent goggles prevent ocular mucosal absorption of dust.[1][2]
Body Protection Tyvek® Lab Coat Why: Cotton coats trap dust in fibers.[2] Use disposable, non-woven polyethylene (Tyvek) sleeves or coats to prevent cross-contamination of street clothes.

Operational Workflow: From Storage to Reaction[1]

Phase A: Storage & Stability[1][5][6]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[2][5] Store under inert gas (Argon/Nitrogen) if the seal is broken.[2]

  • Segregation: Keep away from strong oxidizing agents and strong acids.[2][6][5][7]

Phase B: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid powder.[1][2]

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[2] Fluorinated powders are notoriously static and will "jump" off spatulas.[2]

  • Technique:

    • Place a tackymat at the base of the balance.[2]

    • Pre-weigh the solvent in the reaction flask if possible.[2]

    • Transfer the solid directly into the solvent to immediately suppress dust generation.[2]

    • Do not use weighing paper; use an anti-static weighing boat or funnel.[2]

Phase C: Solubilization & Reaction[1]
  • Solubility Profile: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.[2]

  • Reaction Safety: When deprotonating the hydroxyl group (e.g., using NaH or K2CO3), ensure the system is vented. The reaction may be exothermic.[2]

  • In-Process Monitoring: When sampling for TLC/HPLC, assume the syringe needle is contaminated with a potent bioactive agent.[2] Recapping needles is strictly prohibited.[2]

Emergency & Disposal Protocols

Accidental Release (Spill)[1][3]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE including P100 respirator.[2]

  • Contain: Do not dry sweep.[2] This generates toxic dust.[2][4]

  • Neutralize: Cover the spill with a wet paper towel (soaked in water/surfactant) to dampen the powder.[2]

  • Clean: Scoop up the damp material.[2] Wipe the surface with 0.1M NaOH (to solubilize trace residues) followed by water.[2]

Waste Disposal[1][6][9][10]
  • Classification: Halogenated Organic Waste .[2]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Hexane waste streams) as this complicates incineration.[2]

  • Labeling: Must be labeled "Contains Fluorinated Pyrimidine - Toxic."[2]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocol Start Start: Handling 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Is Powder? LiquidState Solution (Dissolved) StateCheck->LiquidState Is Dissolved? SolidPPE PPE: Double Nitrile + N95/PAPR + Tyvek SolidState->SolidPPE LiquidPPE PPE: Single Nitrile + Splash Goggles LiquidState->LiquidPPE SolidEng Engineering: Fume Hood + Anti-Static Gun SolidPPE->SolidEng SolidAction Action: Weigh into Solvent Immediately SolidEng->SolidAction Disposal Disposal: Halogenated Organic Waste Stream SolidAction->Disposal LiquidEng Engineering: Fume Hood (Vapor Control) LiquidPPE->LiquidEng LiquidAction Action: Standard Cannula/Syringe Transfer LiquidEng->LiquidAction LiquidAction->Disposal

Figure 1: Decision logic for PPE and Engineering controls based on the physical state of the compound.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11315276, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4(1H)-one. Retrieved March 5, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.